6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Description
Properties
IUPAC Name |
12-methyl-5,11-dihydroindolo[3,2-b]carbazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-11-18-13-7-3-5-9-16(13)20-17(18)10-14-12-6-2-4-8-15(12)21-19(11)14/h2-10,20-21H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBPHGGTLVCYEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC3=C1C4=CC=CC=C4N3)C5=CC=CC=C5N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70705313 | |
| Record name | 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
229020-91-1 | |
| Record name | 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70705313 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"synthesis and characterization of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole"
An In-Depth Technical Guide to the Synthesis and Characterization of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ). It is intended for researchers in organic synthesis, medicinal chemistry, and materials science, offering both theoretical grounding and practical, field-proven insights into the handling of this significant heterocyclic compound.
Introduction: The Significance of the Indolo[3,2-b]carbazole Scaffold
The indolo[3,2-b]carbazole (ICZ) core is a rigid, planar, and electron-rich heterocyclic system that has garnered substantial interest across diverse scientific fields.[1] Its unique structure, featuring fused aromatic and heterocyclic rings, imparts high thermal stability and favorable electronic properties.[2] Consequently, ICZ derivatives are prominent building blocks in materials science, where they serve as hole-transporting layers, charge-injection materials, and electroluminescent hosts in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).[3][4]
In the realm of drug development and molecular biology, the ICZ scaffold is of critical importance due to its interaction with the Aryl-hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating cellular growth, differentiation, and immune responses.[5] One of the most potent endogenous AhR agonists is 6-formylindolo[3,2-b]carbazole (FICZ), a photoproduct of tryptophan.[5][6]
This guide focuses specifically on 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) , an analogue of FICZ. Research has demonstrated that 6-MICZ exhibits even higher AhR-inducing activity than FICZ in several cell lines, making it a valuable tool for studying AhR signaling pathways and a lead compound for developing novel therapeutics.[5][7] Understanding its synthesis and characterization is therefore paramount for its effective application.
Synthesis: A One-Pot Oxidative Coupling Approach
The most efficient and commonly cited method for preparing 6-MICZ is a one-pot procedure involving an oxidative coupling between indole and acetaldehyde.[5] This approach is favored for its operational simplicity and respectable yield.
Causality Behind the Synthetic Strategy
The reaction proceeds in two main stages within a single pot, avoiding the need for isolation of intermediates, which maximizes efficiency.
-
Iodine-Mediated Oxidative Coupling: The first step involves the reaction of two indole molecules with acetaldehyde in the presence of iodine. Iodine acts as a mild oxidizing agent, facilitating the electrophilic substitution on the electron-rich indole rings and subsequent coupling.
-
Acid-Catalyzed Cyclization and Aromatization: The intermediate formed is then treated with a strong acid, such as methanesulfonic acid, in the presence of triethyl orthoformate. The acid catalyzes an intramolecular electrophilic cyclization, forming the pentacyclic core. Triethyl orthoformate acts as a dehydrating agent, driving the reaction towards the fully aromatized indolo[3,2-b]carbazole product.
Visualizing the Synthetic Pathway
Caption: One-pot synthesis of 6-MICZ.
Detailed Experimental Protocol
This protocol is a representative synthesis based on literature procedures.[5] Researchers should always perform their own risk assessment before conducting any experiment.
-
Step A (Coupling):
-
To a stirred solution of indole (2 equivalents) in acetonitrile (ACN), add acetaldehyde (1 equivalent).
-
Add iodine (I₂) (1 equivalent) portion-wise at room temperature.
-
Allow the reaction mixture to stir at room temperature for approximately 14 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
-
Step B (Cyclization):
-
To the reaction mixture from Step A, add methanol (MeOH) and triethyl orthoformate ((EtO)₃CH).
-
Carefully add methanesulfonic acid (CH₃SO₃OH) dropwise while maintaining the temperature.
-
Continue stirring at room temperature for another 14 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.
-
The crude product is then purified using column chromatography on silica gel to yield 6-MICZ as a solid.
-
Comprehensive Characterization
Affirming the identity, purity, and structure of the synthesized 6-MICZ is a critical, self-validating step. A multi-technique approach is required for unambiguous characterization.
Visualizing the Characterization Workflow
Caption: Standard workflow for the characterization of 6-MICZ.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of the synthesized compound, providing a primary check on the success of the reaction.
-
Technique: High-Resolution Mass Spectrometry (HRMS) is preferred as it provides the exact mass, allowing for the confirmation of the molecular formula.
-
Expected Result: For 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (C₁₉H₁₄N₂), the expected monoisotopic mass is approximately 270.1157 g/mol . The observation of a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to this value confirms the product's identity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H and ¹³C NMR Data for 6-MICZ
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale / Notes |
| Methyl Protons (-CH₃) | ~2.5 - 2.7 (singlet, 3H) | ~15 - 20 | Aliphatic methyl group attached to an aromatic ring. |
| N-H Protons (5-H, 11-H) | ~8.0 - 8.5 (broad singlet, 2H) | - | Acidic protons on the indole nitrogen atoms. |
| Aromatic Protons | ~7.2 - 8.2 (multiplets) | ~110 - 145 | Complex overlapping signals from the multiple aromatic rings. Specific assignments require 2D NMR. |
| Quaternary Carbons | - | ~120 - 145 | Includes carbons at ring junctions and the carbon attached to the methyl group. |
Note: Predicted values are estimates. Actual spectra should be compared against data for closely related, verified structures.[8]
X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the definitive method.
-
Causality and Insight: This technique provides absolute proof of the atomic connectivity. Furthermore, it reveals critical information about the planarity of the indolo[3,2-b]carbazole core, bond lengths, bond angles, and intermolecular packing in the solid state.[9] For materials science applications, understanding the solid-state packing is crucial as it directly influences charge transport properties.
-
Procedure: Growing single crystals suitable for analysis is the primary challenge. This is typically achieved by slow evaporation or vapor diffusion of a solution of the purified compound.[9][10] The crystal structure of related compounds often reveals a nearly planar pentacyclic framework.[9]
Properties and Applications
The synthesized and characterized 6-MICZ is a valuable compound with established biological activity and potential in materials science.
-
Biological Activity: 6-MICZ is a potent agonist of the Aryl-hydrocarbon Receptor (AhR). Studies have shown its activity to be higher than that of 6-formylindolo[3,2-b]carbazole (FICZ) in human, rat, and guinea pig cell lines, suggesting the formyl group is not essential for high-affinity binding.[1][5][7] This makes 6-MICZ a critical tool for probing AhR-mediated biological pathways.
-
Potential in Material Science: The parent 5,11-dihydroindolo[3,2-b]carbazole scaffold is known for its high thermal stability (melting point > 460 °C) and its utility as an electron-donating unit in organic electronics.[2][4] By analogy, 6-MICZ is expected to possess similar stability, and its properties could be tuned through further functionalization for applications in sensors, transistors, and advanced coatings.[2]
References
-
Mexia, N., Tsakou, S., & Magiatis, P. (2025). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules. [Link]
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Steparuk, A. S., et al. (2023). Indolo[3,2-b]carbazole Derivatives Exhibiting Hole Conductivity in Organic Light-Emitting Diodes. Russian Journal of Physical Chemistry A, 97(5), 846-853. [Link]
-
ResearchGate. (n.d.). 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. [Link]
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ResearchGate. (n.d.). a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2).... [Link]
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LookChem. (n.d.). Innovating with 5,11-Dihydroindolo[3,2-b]carbazole: A Catalyst for Material Science. [Link]
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Beilstein Journals. (n.d.). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. [Link]
-
Gu, R., et al. (2009). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry, 7(2), 380-385. [Link]
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Liu, G., et al. (2024). Synthesis of Multivariate Indolo[3,2-b]carbazole-Based Zr-MOFs via In Situ Synthetic Modification for Propane Recovery from Simulated Natural Gas. Inorganic Chemistry. [Link]
-
MDPI. (n.d.). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. [Link]
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National Center for Biotechnology Information. (n.d.). 5,11-Dimethyl-6,12-dimethoxyindolo[3,2-b]carbazole. [Link]
-
National Center for Biotechnology Information. (n.d.). 5,11-Dihydroindolo[3,2-b]carbazole. PubChem Compound Summary for CID 95838. [Link]
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MDPI. (n.d.). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. [Link]
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ScholArena. (2018). Electronic and Molecular Structure of Carbazole Using Spectrophotometric and In Silico Methods. [Link]
-
MOST Wiedzy. (n.d.). Biologically active compounds based on the carbazole scaffold - synthetic and mechanistic aspects. [Link]
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PubMed. (2023). 5,12-Dihydroindolo[3,2-a]Carbazole Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation. [Link]
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PubMed. (n.d.). Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR. [Link]
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An In-Depth Technical Guide to the Photophysical Properties of the 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole Core
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 5,11-dihydroindolo[3,2-b]carbazole scaffold is a privileged heterocyclic motif that has garnered significant attention across various scientific disciplines, including materials science and medicinal chemistry. Its rigid, planar structure and rich electron density bestow it with unique photophysical properties, making it a valuable building block for organic electronics and a compelling core for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthesis, photophysical characterization, and potential applications of the 6-methyl substituted derivative of this carbazole system. Due to a scarcity of specific experimental data for 6-methyl-5,11-dihydroindolo[3,2-b]carbazole, this guide will leverage detailed data from its close and well-characterized analog, 6-formylindolo[3,2-b]carbazole (FICZ), to illustrate the characteristic photophysical behaviors of this class of compounds. This approach provides a robust framework for understanding the structure-property relationships that govern the light-absorbing and emitting properties of these molecules.
Introduction: The Allure of the Indolo[3,2-b]carbazole Core
The indolo[3,2-b]carbazole core is a nitrogen-rich, π-conjugated system that exhibits a high degree of aromatic planarity.[1] This structural rigidity and extensive electron delocalization are fundamental to its noteworthy electronic and photophysical properties. Derivatives of this scaffold have been successfully employed as transport and luminous layers in organic light-emitting diodes (OLEDs), in organic field-effect transistors, and as dyes in dye-sensitized solar cells.[1] The 6-methyl derivative, 6-methyl-5,11-dihydroindolo[3,2-b]carbazole, represents a fundamental structure within this family, offering a platform for further functionalization to fine-tune its properties for specific applications.
Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
The synthesis of 6-methyl-5,11-dihydroindolo[3,2-b]carbazole can be achieved through a one-pot oxidative coupling reaction. This method provides a straightforward and efficient route to the desired carbazole core.[2]
Synthetic Protocol
A plausible synthetic route involves the reaction of indole with acetaldehyde in the presence of an oxidizing agent and an acid catalyst.[2]
Step-by-step methodology:
-
Reaction Setup: In a round-bottom flask, dissolve indole in a suitable solvent such as acetonitrile.
-
Addition of Reagents: To the stirred solution, add acetaldehyde followed by a catalytic amount of iodine. The reaction mixture is typically stirred at room temperature for several hours.
-
Cyclization: Following the initial coupling, an acid catalyst, such as methanesulfonic acid, and triethyl orthoformate are added to facilitate the intramolecular cyclization. This step is also generally performed at room temperature.
-
Workup and Purification: Upon completion of the reaction, the mixture is neutralized, and the crude product is extracted with an organic solvent. The product is then purified using column chromatography on silica gel to yield the 6-methylindolo[3,2-b]carbazole.[2]
Caption: Synthetic pathway for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Photophysical Properties: A Case Study of 6-Formylindolo[3,2-b]carbazole (FICZ)
UV-Visible Absorption and Molar Extinction Coefficient
The absorption spectrum of a molecule provides insight into its electronic transitions. For π-conjugated systems like the indolo[3,2-b]carbazole core, the absorption bands in the UV-visible region correspond to π-π* transitions.
FICZ is an efficient UVA/Visible photosensitizer with an absorbance maximum at 390 nm in methanol.[3] The molar extinction coefficient (ε) at this wavelength is 9180 L·mol⁻¹·cm⁻¹, indicating a strong absorption of light at this wavelength.[3]
Fluorescence Emission and Quantum Yield
Upon absorption of light, an excited molecule can relax to the ground state by emitting a photon, a process known as fluorescence. The fluorescence quantum yield (Φf) is a measure of the efficiency of this process.
FICZ exhibits fluorescence with a maximum emission wavelength at 520 nm in methanol.[3] Its fluorescence quantum yield in methanol is 0.15, which suggests that fluorescence is a significant, but not the sole, de-excitation pathway.[3]
Singlet Oxygen Quantum Yield
In addition to fluorescence, an excited molecule can undergo intersystem crossing to a triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly reactive singlet oxygen (¹O₂). The efficiency of this process is quantified by the singlet oxygen quantum yield (ΦΔ).
For FICZ in methanol, the singlet oxygen quantum yield is 0.5, indicating that it is an efficient generator of singlet oxygen upon photoexcitation.[3] This property is particularly relevant for applications in photodynamic therapy.
| Photophysical Parameter | Value (for 6-formylindolo[3,2-b]carbazole in Methanol) | Reference |
| Absorption Maximum (λmax) | 390 nm | [3] |
| Molar Extinction Coefficient (ε) | 9180 L·mol⁻¹·cm⁻¹ | [3] |
| Fluorescence Emission Maximum (λem) | 520 nm | [3] |
| Fluorescence Quantum Yield (Φf) | 0.15 | [3] |
| Singlet Oxygen Quantum Yield (ΦΔ) | 0.5 | [3] |
Experimental Protocols for Photophysical Characterization
The following protocols are standard methods for determining the photophysical properties of fluorescent molecules and are directly applicable to the characterization of 6-methyl-5,11-dihydroindolo[3,2-b]carbazole.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and molar extinction coefficient.
Methodology:
-
Sample Preparation: Prepare a series of solutions of the compound in a spectroscopic grade solvent (e.g., methanol) at known concentrations.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement: Record the absorption spectra of the solutions in a quartz cuvette over a relevant wavelength range.
-
Data Analysis: Determine the wavelength of maximum absorbance (λmax). Plot the absorbance at λmax against the concentration. The molar extinction coefficient (ε) can be calculated from the slope of the resulting line according to the Beer-Lambert law.[3]
Fluorescence Spectroscopy
Objective: To determine the fluorescence emission spectrum and quantum yield.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the compound in a spectroscopic grade solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement: Record the fluorescence emission spectrum by exciting the sample at its absorption maximum.
-
Quantum Yield Determination: The fluorescence quantum yield can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.5 M H₂SO₄, Φf = 0.55).[3] The quantum yield of the sample (Φsample) is calculated using the following equation:
Φsample = Φstd * (Isample / Istd) * (Astd / Asample) * (nsample² / nstd²)
where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent. The subscripts 'sample' and 'std' refer to the sample and the standard, respectively.
Caption: Workflow for photophysical characterization.
Potential Applications
The photophysical properties of the 6-methyl-5,11-dihydroindolo[3,2-b]carbazole core suggest its utility in several advanced applications.
-
Organic Electronics: The high thermal and chemical stability of the indolo[3,2-b]carbazole scaffold, coupled with its excellent hole-donating ability, makes it a promising component for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[1] The methyl substituent can enhance solubility and influence molecular packing in the solid state, which are critical parameters for device performance.
-
Drug Development and Photodynamic Therapy (PDT): The ability of the indolo[3,2-b]carbazole core, as exemplified by FICZ, to act as a photosensitizer and generate singlet oxygen upon irradiation opens avenues for its use in photodynamic therapy.[3] PDT is a non-invasive treatment modality for various diseases, including cancer. The 6-methyl derivative could be explored as a novel photosensitizer, potentially with altered photophysical and biological properties compared to FICZ.
Conclusion
The 6-methyl-5,11-dihydroindolo[3,2-b]carbazole core represents a versatile and promising platform for the development of advanced functional materials and therapeutic agents. While direct experimental data for this specific molecule is limited, a comprehensive analysis of its close analog, 6-formylindolo[3,2-b]carbazole, provides valuable insights into the characteristic photophysical properties of this class of compounds. The synthetic accessibility and the tunable electronic properties of the indolo[3,2-b]carbazole scaffold ensure its continued relevance in both materials science and medicinal chemistry. Further research focused on the detailed characterization of the 6-methyl derivative and its functionalized analogs will undoubtedly unlock new and exciting applications.
References
-
Diani-Moore, S., et al. (2017). The endogenous tryptophan-derived photoproduct 6-formylindolo[3,2-b]carbazole (FICZ) is a nanomolar photosensitizer that can be harnessed for the photodynamic elimination of skin cancer cells in vitro and in vivo. PLoS ONE, 12(3), e0173023. Available at: [Link]
-
Papakyriakou, A., et al. (2019). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules, 24(19), 3586. Available at: [Link]
-
Wang, Y., et al. (2021). Novel Red Light-Absorbing Organic Dyes Based on Indolo[3,2-b]carbazole as the Donor Applied in Co-Sensitizer-Free Dye-Sensitized Solar Cells. Molecules, 26(7), 1953. Available at: [Link]
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- 3. The endogenous tryptophan-derived photoproduct 6-formylindolo[3,2-b]carbazole (FICZ) is a nanomolar photosensitizer that can be harnessed for the photodynamic elimination of skin cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electrochemical Properties of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Electrochemical Landscape of a Promising Heterocycle
The indolo[3,2-b]carbazole scaffold has garnered significant attention within the scientific community, particularly in the realms of materials science and medicinal chemistry. Its rigid, planar structure and electron-rich nature make it an exceptional candidate for various applications, including as a hole-transporting material in organic light-emitting diodes (OLEDs) and as a core structural motif in pharmacologically active compounds. This guide focuses on a specific derivative, 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-Me-diCbz), and aims to provide a comprehensive understanding of its electrochemical properties. Understanding the redox behavior of this molecule is paramount for predicting its performance in electronic devices and for elucidating potential mechanisms of action in biological systems.
This document will delve into the fundamental principles governing the electrochemical characteristics of the indolo[3,2-b]carbazole core, the influence of the 6-methyl substituent, and a detailed experimental protocol for the investigation of these properties using cyclic voltammetry.
The Indolo[3,2-b]carbazole Core: An Electron-Rich Powerhouse
The parent 5,11-dihydroindolo[3,2-b]carbazole is a π-conjugated system that exhibits a pronounced tendency to undergo oxidation, a key characteristic for its application as a hole-transporting material.[1] The nitrogen atoms within the carbazole moieties contribute to the high electron density of the aromatic system, facilitating the removal of electrons. This inherent electron-donating ability is a cornerstone of its electrochemical behavior.
The electrochemical properties of indolocarbazole derivatives are pivotal in determining their suitability for various applications. For instance, in the context of perovskite solar cells, the ground-state oxidation potential of indolocarbazole-based hole transport materials (HTMs) is a critical parameter that must align with the highest occupied molecular orbital (HOMO) of the perovskite material for efficient hole extraction.[2]
The Influence of the 6-Methyl Substituent: A Subtle but Significant Modification
The introduction of a methyl group at the 6-position of the 5,11-dihydroindolo[3,2-b]carbazole core is anticipated to subtly but significantly modulate its electrochemical properties. Methyl groups are known to be weakly electron-donating through an inductive effect. This donation of electron density to the aromatic system is expected to lower the oxidation potential of 6-Me-diCbz compared to the unsubstituted parent compound. A lower oxidation potential implies that the molecule is more easily oxidized, which can be advantageous in applications where efficient hole injection or transport is required.
Characterizing the Redox Landscape: A Practical Guide to Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful and widely used electrochemical technique to investigate the redox properties of chemical species.[3] It provides valuable information about the oxidation and reduction potentials of a molecule and the stability of the resulting charged species.
Experimental Protocol: Cyclic Voltammetry of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
This protocol outlines a standard procedure for performing a cyclic voltammetry experiment on 6-Me-diCbz.
1. Materials and Reagents:
-
Analyte: 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (typically 1-5 mM solution)
-
Solvent: Anhydrous, electrochemical-grade solvent (e.g., dichloromethane, acetonitrile, or dimethylformamide). The choice of solvent is crucial and should be one in which both the analyte and the supporting electrolyte are soluble and stable.
-
Supporting Electrolyte: A non-aqueous electrolyte such as tetrabutylammonium hexafluorophosphate (TBAPF₆) or tetrabutylammonium perchlorate (TBAP) at a concentration of 0.1 M. The supporting electrolyte is essential to ensure sufficient conductivity of the solution.[4]
-
Reference Electrode: A non-aqueous reference electrode, such as a silver/silver ion (Ag/Ag⁺) electrode. An aqueous Ag/AgCl electrode can be used but must be separated from the non-aqueous solution by a salt bridge to prevent water contamination.[4][5]
-
Working Electrode: A polished glassy carbon or platinum disk electrode.[6]
-
Counter (Auxiliary) Electrode: A platinum wire or coil.[6]
-
Internal Standard (Optional but Recommended): Ferrocene/ferrocenium (Fc/Fc⁺) couple. This allows for the accurate comparison of potential values across different experiments and solvent systems.[7]
-
Inert Gas: High-purity argon or nitrogen for deoxygenating the solution.
2. Instrumentation:
-
A potentiostat capable of performing cyclic voltammetry.
3. Experimental Procedure:
-
Solution Preparation: Prepare a 1-5 mM solution of 6-Me-diCbz in the chosen solvent containing 0.1 M of the supporting electrolyte. If using an internal standard, add ferrocene to the solution.
-
Cell Assembly: Assemble the three-electrode electrochemical cell. Ensure the electrodes are clean and properly polished (for the working electrode).
-
Deoxygenation: Purge the solution with the inert gas for at least 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain an inert atmosphere above the solution throughout the experiment.[3]
-
Cyclic Voltammetry Scan:
-
Set the initial and final potentials to a value where no faradaic current is observed.
-
Scan the potential towards more positive values to observe the oxidation of 6-Me-diCbz.
-
Reverse the scan direction to observe the reduction of the oxidized species.
-
Typical scan rates range from 20 to 200 mV/s.[6]
-
-
Data Acquisition: Record the resulting cyclic voltammogram (a plot of current vs. potential).
-
Internal Standard Calibration (if used): After recording the voltammogram of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple can then be used to reference the oxidation potential of the analyte.[7]
Data Interpretation and Expected Results
The cyclic voltammogram of 6-Me-diCbz is expected to show at least one quasi-reversible or irreversible oxidation wave.
-
Oxidation Potential (Epa): The potential at which the peak anodic (oxidation) current is observed.
-
Reduction Potential (Epc): The potential at which the peak cathodic (reduction) current is observed on the reverse scan.
-
Half-Wave Potential (E₁/₂): For a reversible couple, E₁/₂ = (Epa + Epc) / 2. This value is a good approximation of the standard redox potential.
-
Peak Separation (ΔEp): ΔEp = Epa - Epc. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature. Larger values suggest quasi-reversible or irreversible electron transfer kinetics.
Based on data for related indolocarbazole derivatives, the first oxidation potential of 6-Me-diCbz is anticipated to be in the range of +0.5 to +1.0 V versus a standard reference electrode. The electron-donating methyl group should shift this potential to a slightly lower (less positive) value compared to the unsubstituted 5,11-dihydroindolo[3,2-b]carbazole.
Quantitative Data Summary
| Compound/Material | Oxidation Potential (V) | Ionization Potential (eV) | Reference |
| Indolo[3,2-a]carbazole-based HTMs (CRICs) | - | -5.40 (from ground-state oxidation) | [2] |
| Methoxy-substituted indolo[3,2-b]carbazole derivatives | - | 5.34 - 5.55 | [8] |
Note: The oxidation potentials and ionization potentials are often related and can be estimated from cyclic voltammetry data.
Visualizing the Process: Diagrams and Workflows
Molecular Structure of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Caption: Molecular structure of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Experimental Workflow for Cyclic Voltammetry
Caption: Workflow for the electrochemical characterization of 6-Me-diCbz using cyclic voltammetry.
Conclusion: A Versatile Building Block with Tunable Redox Properties
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole stands as a promising derivative within the esteemed indolocarbazole family. Its electrochemical properties, characterized by a readily accessible oxidation state, are central to its utility in organic electronics and potentially in drug design. The strategic placement of a methyl group offers a means to fine-tune these properties, enhancing its performance in specific applications. The methodologies outlined in this guide provide a robust framework for researchers to explore and harness the rich electrochemical landscape of this and related heterocyclic compounds. As the demand for novel organic materials and therapeutic agents continues to grow, a thorough understanding of their fundamental electrochemical behavior will remain an indispensable tool for innovation.
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"crystal structure of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole"
An In-Depth Technical Guide to the Crystal Structure of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) is a significant heterocyclic compound belonging to the indolo[3,2-b]carbazole family. Members of this class are recognized for their potent agonistic activity towards the aryl hydrocarbon receptor (AhR), making them crucial scaffolds in drug discovery and toxicology research. Furthermore, the rigid, planar structure of the indolo[3,2-b]carbazole core lends itself to applications in materials science, particularly in the development of organic electronics. A definitive understanding of the three-dimensional atomic arrangement of 6-MICZ through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships, guiding the design of novel derivatives, and predicting its solid-state properties. This guide provides a comprehensive overview of the synthesis, crystallization, and a detailed, generalized protocol for the determination of the crystal structure of 6-MICZ, while also discussing its expected structural features based on closely related analogues.
Introduction: The Significance of the Indolo[3,2-b]carbazole Scaffold
The indolo[3,2-b]carbazole (ICZ) framework is a planar, electron-rich heterocyclic system composed of two indole rings fused to a central benzene ring.[1] This unique architecture imparts significant chemical and thermal stability. ICZ derivatives are of profound interest due to their biological activities and potential applications in materials science.
Biological Relevance: ICZ compounds are notable for their high affinity for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in regulating the expression of genes related to xenobiotic metabolism, cellular growth, and differentiation.[2] 6-Formylindolo[3,2-b]carbazole (FICZ), a well-studied derivative, is a proposed endogenous ligand for AhR.[2][3] Studies have shown that 6-methylindolo[3,2-b]carbazole (6-MICZ) can exhibit even higher AhR-inducing activity than FICZ in certain cell lines, underscoring the importance of understanding the structural impact of the substituent at the 6-position.[2]
Materials Science Applications: The large, rigid, and planar nature of the ICZ core makes it an excellent building block for organic semiconductors.[1] By modifying the scaffold with various functional groups, the electronic properties can be tuned for use in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).[1] The crystal packing of these molecules in the solid state is a critical determinant of their charge transport properties.
A precise knowledge of the crystal structure of 6-MICZ is therefore essential for rationalizing its biological activity and for designing new materials with tailored optoelectronic properties.
Synthesis and Crystallization of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
The first step in any crystallographic study is the synthesis and purification of the target compound, followed by the growth of high-quality single crystals.
Synthesis of 6-MICZ
A common and effective method for the synthesis of 6-MICZ involves a one-pot oxidative coupling reaction.[2]
Protocol for the Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole:
-
Reaction Setup: In a round-bottom flask, dissolve indole in acetonitrile.
-
Addition of Reagents: To the stirred solution, add acetaldehyde and a catalytic amount of iodine.
-
First Step - Condensation: Allow the reaction to stir at room temperature for approximately 14 hours. This step forms an intermediate through the acid-catalyzed condensation of indole with acetaldehyde.
-
Second Step - Cyclization: Add triethyl orthoformate and methanesulfonic acid to the reaction mixture.
-
Reaction Completion: Continue stirring at room temperature for another 14 hours. The triethyl orthoformate facilitates the cyclization and aromatization to form the indolo[3,2-b]carbazole core.
-
Workup and Purification: Quench the reaction with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is purified by column chromatography on silica gel to yield pure 6-MICZ.
Caption: Synthetic pathway for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Crystallization
Obtaining single crystals suitable for X-ray diffraction is often the most challenging step. The ideal crystal should be a single, unflawed entity with dimensions typically in the range of 0.1 to 0.3 mm.[4]
Common Crystallization Techniques:
-
Slow Evaporation: A solution of the purified compound in a suitable solvent or solvent mixture is left undisturbed in a loosely capped vial, allowing the solvent to evaporate slowly over days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the anti-solvent) in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Slow Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to room temperature or below, causing the solubility to decrease and crystals to form.
For a planar aromatic molecule like 6-MICZ, solvents such as dichloromethane, chloroform, ethyl acetate, or mixtures with alcohols like propanol could be effective for growing single crystals.[5]
Single-Crystal X-ray Diffraction: A Generalized Protocol
Single-crystal X-ray diffraction is a non-destructive analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and intermolecular interactions.[6][7][8]
Caption: Generalized workflow for single-crystal X-ray diffraction analysis.
Step-by-Step Experimental Protocol:
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head, typically using a cryo-loop and a cryoprotectant oil.[9] The mounted crystal is then placed on the diffractometer.
-
Data Collection: The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A modern diffractometer equipped with a CCD or CMOS detector is used to collect a sphere of diffraction data by rotating the crystal in the X-ray beam.[6][9]
-
Data Reduction: The raw diffraction images are processed to integrate the reflection intensities and apply corrections for factors such as background scattering, Lorentz-polarization effects, and absorption.
-
Structure Solution: The initial atomic positions are determined from the processed diffraction data. This is typically achieved using direct methods or Patterson methods.
-
Structure Refinement: The initial structural model is refined against the experimental data using a least-squares algorithm. This iterative process optimizes the atomic coordinates, displacement parameters, and other structural parameters to achieve the best possible fit between the calculated and observed diffraction patterns.
-
Validation and Analysis: The final refined structure is validated using crystallographic software to check for consistency and errors. The output is typically a Crystallographic Information File (CIF), which contains all the information about the crystal structure and the diffraction experiment.
Anticipated Crystal Structure of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
While a specific experimental crystal structure for 6-MICZ is not publicly available at the time of writing, we can infer its key structural features by analyzing the crystal structures of closely related derivatives. For instance, the crystal structure of 5,11-diethyl-6-formylindolo[3,2-b]carbazole provides a valuable reference.[10]
Expected Molecular Geometry:
-
Planarity: The core indolo[3,2-b]carbazole ring system is expected to be nearly planar due to its extensive conjugation.[1]
-
Bond Lengths and Angles: The C-C bond lengths within the aromatic rings should be intermediate between single and double bonds, characteristic of aromatic systems. The C-N bond lengths will also reflect their participation in the conjugated system. The geometry around the sp2 hybridized carbons of the core will be trigonal planar with bond angles close to 120°.
-
Methyl Group Conformation: The methyl group at the 6-position will be attached to an sp2 hybridized carbon of the central ring. Free rotation around the C-C single bond is expected, although steric interactions with the neighboring parts of the molecule may favor certain conformations in the solid state.
Intermolecular Interactions and Crystal Packing:
The way 6-MICZ molecules pack in the crystal lattice is governed by intermolecular forces.
-
π-π Stacking: The planar aromatic core is likely to induce significant π-π stacking interactions, where the electron-rich face of one molecule interacts with the electron-poor face of a neighboring molecule. This is a common packing motif for planar aromatic compounds and is crucial for charge transport in organic semiconductors.
-
C-H···π Interactions: The hydrogen atoms of the methyl group and the aromatic rings can act as weak hydrogen bond donors, interacting with the π-electron clouds of adjacent molecules.
-
N-H···π Interactions: The hydrogen atoms on the nitrogen atoms of the indole moieties can also participate in hydrogen bonding, potentially with the π-systems of neighboring molecules.
Anticipated Crystallographic Data:
The following table summarizes the expected crystallographic parameters for 6-MICZ, based on data from related indolo[3,2-b]carbazole derivatives.
| Parameter | Expected Value/System | Rationale |
| Crystal System | Monoclinic or Orthorhombic | These are common crystal systems for organic molecules of this type. |
| Space Group | Centrosymmetric (e.g., P2₁/c, Pbca) | Molecules without inherent chirality often crystallize in centrosymmetric space groups. |
| Z (molecules per unit cell) | 2, 4, or 8 | Dependent on the space group and packing arrangement. |
| Density | 1.3 - 1.5 g/cm³ | Typical for non-halogenated aromatic organic compounds. |
Conclusion and Future Outlook
A definitive determination of the crystal structure of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a critical step towards a deeper understanding of its biological activity and its potential as a material for organic electronics. The protocols and expectations outlined in this guide provide a solid foundation for researchers aiming to undertake this important structural investigation.
The elucidation of the precise three-dimensional structure of 6-MICZ will enable:
-
Structure-Based Drug Design: A detailed understanding of the molecule's conformation and intermolecular interactions will facilitate the design of new AhR modulators with improved potency and selectivity.
-
Materials Engineering: Knowledge of the crystal packing will inform the design of new indolo[3,2-b]carbazole derivatives with optimized solid-state properties for applications in OLEDs and OFETs.
-
Computational Modeling: An experimental crystal structure will serve as a crucial benchmark for validating and refining computational models of 6-MICZ and related compounds.
The synthesis of 6-MICZ is well-established, and the techniques for single-crystal X-ray diffraction are robust and widely accessible. The primary challenge lies in the cultivation of high-quality single crystals, which requires careful optimization of crystallization conditions. The insights gained from the successful crystallographic analysis of 6-MICZ will undoubtedly propel further research and development in both medicinal chemistry and materials science.
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Gu, R., et al. (2008). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry, 6(14), 2484-2487. [Link]
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Wang, Y., et al. (2018). 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. ResearchGate. [Link]
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ORNL Neutron Sciences. (2016). Single Crystal Diffraction: The Definitive Structural Technique. Retrieved from [Link]
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6-Methyl-5,11-dihydroindolo[3,2-b]carbazole: A Deep Dive into its Mechanism of Action as a Potent Aryl Hydrocarbon Receptor Agonist
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Potent Modulator of the Aryl Hydrocarbon Receptor Pathway
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-Me-DHIDC), a member of the indolocarbazole family of heterocyclic compounds, has emerged as a significant area of interest in cellular biology and pharmacology. Its structural similarity to endogenous and exogenous ligands of the Aryl Hydrocarbon Receptor (AhR) positions it as a powerful tool for investigating the intricate signaling cascades governed by this ligand-activated transcription factor. This technical guide provides a comprehensive exploration of the mechanism of action of 6-Me-DHIDC, delving into its molecular interactions, downstream signaling events, and the subsequent physiological and pathophysiological consequences. With a focus on providing actionable insights for the scientific community, this document synthesizes current knowledge, presents key experimental data, and outlines detailed protocols for the further investigation of this compelling molecule.
The indolo[3,2-b]carbazole scaffold is a recurring motif in a variety of biologically active natural products and synthetic molecules.[1] Notably, 6-Me-DHIDC has demonstrated greater potency in activating the AhR in several cell lines compared to its well-studied counterpart, 6-formylindolo[3,2-b]carbazole (FICZ), a proposed endogenous ligand for the AhR.[2] This heightened activity underscores the importance of understanding the nuanced structure-activity relationships within this class of compounds and highlights the potential of 6-Me-DHIDC as a lead compound for therapeutic development.
The Primary Mechanism of Action: Potent Agonism of the Aryl Hydrocarbon Receptor
The central tenet of 6-Me-DHIDC's biological activity lies in its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a crucial role in sensing a wide array of small molecules, including environmental toxins, dietary components, and endogenous metabolites.[3] Upon ligand binding, the AhR orchestrates a complex signaling cascade that culminates in the altered expression of a battery of target genes, thereby influencing a diverse range of physiological processes from xenobiotic metabolism to immune regulation.
Canonical AhR Signaling Pathway
The activation of the AhR by 6-Me-DHIDC primarily follows the canonical signaling pathway, a well-elucidated cascade of molecular events:
-
Ligand Binding and Conformational Change: In its inactive state, the AhR resides in the cytoplasm as part of a multiprotein complex. The binding of 6-Me-DHIDC to the ligand-binding pocket of the AhR induces a conformational change in the receptor.
-
Nuclear Translocation: This conformational shift exposes a nuclear localization signal, prompting the translocation of the ligand-receptor complex from the cytoplasm into the nucleus.
-
Dimerization with ARNT: Once in the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with the AhR Nuclear Translocator (ARNT).
-
DNA Binding and Transcriptional Activation: The AhR/ARNT heterodimer functions as a transcription factor, binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. This binding event initiates the recruitment of co-activators and the transcriptional machinery, leading to the upregulation of gene expression.
Quantitative Analysis of AhR Activation
The potency of 6-Me-DHIDC as an AhR agonist has been quantified through various in vitro assays. A key parameter for assessing agonist activity is the half-maximal effective concentration (EC50), which represents the concentration of a ligand that induces a response halfway between the baseline and maximum. Comparative studies have consistently shown that 6-Me-DHIDC exhibits a lower EC50 value, and thus higher potency, than FICZ in several species-specific cell lines.
| Compound | Cell Line (Species) | EC50 (M) | Reference |
| 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-Me-DHIDC) | HepG2 (Human) | 1.1 x 10⁻¹⁰ | |
| H4IIE (Rat) | 2.7 x 10⁻¹¹ | ||
| GPC-16 (Guinea Pig) | 7.9 x 10⁻¹² | ||
| Hepa1c1c7 (Mouse) | 1.3 x 10⁻¹⁰ | ||
| 6-Formylindolo[3,2-b]carbazole (FICZ) | HepG2 (Human) | 2.1 x 10⁻¹⁰ | |
| H4IIE (Rat) | 1.8 x 10⁻¹⁰ | ||
| GPC-16 (Guinea Pig) | 2.5 x 10⁻¹¹ | ||
| Hepa1c1c7 (Mouse) | 1.2 x 10⁻¹⁰ | ||
| 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) | Various | ~1 x 10⁻¹¹ - 1 x 10⁻⁹ | [4][5] |
| Tapinarof | Human Keratinocytes | ~1 x 10⁻⁷ | [6] |
Downstream Consequences of AhR Activation by 6-Me-DHIDC
The activation of the AhR by 6-Me-DHIDC triggers a cascade of downstream events, with the induction of cytochrome P450 enzymes, particularly CYP1A1, being one of the most prominent and well-characterized outcomes.
Induction of Xenobiotic Metabolizing Enzymes
The upregulation of CYP1A1 is a hallmark of AhR activation. This enzyme plays a critical role in the metabolism of a wide range of xenobiotics, including polycyclic aromatic hydrocarbons. The induction of CYP1A1 by 6-Me-DHIDC is a rapid and transient process.[7] The transient nature of this induction is a key mechanistic feature of metabolizable AhR ligands like indolocarbazoles. The newly synthesized CYP1A1 enzyme actively metabolizes 6-Me-DHIDC, leading to its clearance and a subsequent decrease in AhR activation, forming a negative feedback loop. This is in stark contrast to the sustained activation observed with non-metabolizable ligands like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[5]
Immunomodulatory Effects
The AhR is a critical regulator of the immune system, and its activation by ligands like 6-Me-DHIDC can have profound immunomodulatory effects. The outcome of AhR-mediated immune modulation is highly context-dependent, influenced by the specific ligand, cell type, and the surrounding microenvironment.
-
T-Cell Differentiation: AhR signaling is known to influence the differentiation of T-helper (Th) cells. Depending on the nature and duration of the AhR signal, it can promote the differentiation of pro-inflammatory Th17 cells or anti-inflammatory regulatory T cells (Tregs).[4][5] The transient activation profile of 6-Me-DHIDC may favor a different T-cell differentiation fate compared to the sustained activation by TCDD.
-
Dendritic Cell Function: Dendritic cells (DCs) are key antigen-presenting cells that orchestrate adaptive immune responses. AhR activation in DCs can modulate their maturation, cytokine production, and ability to prime T-cell responses.[8]
Regulation of Skin Homeostasis
The skin is a major site of AhR expression and activity. AhR signaling is integral to maintaining skin barrier function, regulating keratinocyte differentiation, and modulating inflammatory responses in the skin.[3] The therapeutic potential of AhR agonists in treating inflammatory skin diseases like psoriasis and atopic dermatitis is an active area of research.[3] The potent AhR agonist activity of 6-Me-DHIDC suggests its potential utility in this therapeutic area.
Beyond the Canonical Pathway: Exploring Non-Canonical AhR Signaling
While the canonical pathway is the primary route of AhR signaling, emerging evidence points to the existence of non-canonical pathways that are independent of ARNT and XRE binding.[7][9][10] These alternative signaling cascades can involve protein-protein interactions with other transcription factors and signaling molecules, leading to a broader range of cellular responses. For instance, FICZ has been shown to be involved in non-canonical AhR signaling that leads to the activation of the ERK pathway.[7] Given the structural similarity, it is plausible that 6-Me-DHIDC may also engage in these non-canonical pathways, further expanding its spectrum of biological activities.
Potential Off-Target Effects
While 6-Me-DHIDC's primary mechanism of action is mediated through the AhR, it is crucial for researchers to consider potential off-target effects, a common characteristic of small molecule inhibitors and agonists. The indolocarbazole scaffold is found in various compounds with diverse biological activities, including the inhibition of protein kinases. For example, staurosporine and its analogs, which share the indolocarbazole core, are potent but non-selective protein kinase inhibitors.[11] Although 6-Me-DHIDC is not a glycosylated indolocarbazole like staurosporine, the possibility of interactions with other cellular targets cannot be entirely ruled out and warrants investigation in comprehensive toxicological and pharmacological profiling. Some non-glycosylated indolocarbazoles have been shown to interact with DNA and inhibit topoisomerases.[3]
Experimental Protocols
To facilitate further research into the mechanism of action of 6-Me-DHIDC, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
The synthesis of 6-Me-DHIDC can be achieved through a one-pot, three-stage procedure.[9]
Protocol:
-
Condensation: To a solution of indole in a suitable solvent (e.g., acetonitrile), add a catalytic amount of iodine. Then, add acetaldehyde dropwise at room temperature and stir for approximately 14 hours.[3] This reaction forms 3,3'-bis(indolyl)methane.
-
Isomerization and Cyclization: Following the initial condensation, add triethyl orthoformate and an acid catalyst, such as methanesulfonic acid, to the reaction mixture.[3] Continue stirring at room temperature for another 14 hours. This step facilitates the isomerization to the 2,3'-analogue and the subsequent acid-catalyzed intramolecular cyclization to yield 6-methyl-5,11-dihydroindolo[3,2-b]carbazole.
-
Purification: The crude product can be purified by column chromatography on silica gel to obtain the pure 6-Me-DHIDC.
AhR Reporter Gene Assay
This assay is a standard method to quantify the ability of a compound to activate AhR-mediated gene transcription.
Protocol:
-
Cell Culture and Plating: Culture a suitable reporter cell line (e.g., HepG2 cells stably transfected with an XRE-driven luciferase reporter plasmid) in appropriate media. Seed the cells into a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 6-Me-DHIDC and a positive control (e.g., TCDD or FICZ) in culture medium. Replace the culture medium in the 96-well plate with the medium containing the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a defined period (e.g., 6, 12, or 24 hours) at 37°C in a CO₂ incubator.
-
Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a commercial luciferase assay kit and a luminometer.
-
Data Analysis: Normalize the luciferase activity to a measure of cell viability (e.g., total protein concentration or a viability dye). Plot the normalized luciferase activity against the logarithm of the compound concentration to generate a dose-response curve and calculate the EC50 value.
Conclusion and Future Directions
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a potent and valuable tool for dissecting the complexities of the Aryl Hydrocarbon Receptor signaling pathway. Its mechanism of action is primarily defined by its high-affinity binding to the AhR and subsequent activation of the canonical signaling cascade, leading to the transient induction of target genes such as CYP1A1. The immunomodulatory and skin-homeostasis-regulating properties of AhR signaling highlight the therapeutic potential of potent agonists like 6-Me-DHIDC, particularly in the context of inflammatory and autoimmune diseases.
Future research should focus on several key areas to fully elucidate the therapeutic and toxicological profile of 6-Me-DHIDC. A comprehensive investigation of its downstream gene targets beyond the well-known xenobiotic metabolizing enzymes is crucial. Furthermore, a detailed characterization of its effects on various immune cell subsets will provide a clearer picture of its immunomodulatory potential. The exploration of its engagement in non-canonical AhR signaling pathways will undoubtedly reveal novel aspects of its biological activity. Finally, a thorough assessment of its off-target binding profile is essential for its potential development as a therapeutic agent. The continued study of 6-Me-DHIDC will not only deepen our understanding of AhR biology but may also pave the way for the development of novel therapeutics targeting this important signaling pathway.
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The Biological Activity of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole: A Technical Guide for Drug Discovery Professionals
Introduction
The indolo[3,2-b]carbazole (ICZ) scaffold represents a class of heterocyclic compounds that has garnered significant attention in the fields of medicinal chemistry and pharmacology. These molecules, characterized by a fused system of indole and carbazole rings, are structurally rigid and planar, properties that facilitate their interaction with various biological targets.[1] A prominent member of this family is 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ), a derivative that has demonstrated significant biological activity, primarily through its potent interaction with the Aryl Hydrocarbon Receptor (AhR).[2] This technical guide provides an in-depth exploration of the biological activities of 6-MICZ, its mechanism of action, and the broader therapeutic potential of the indolo[3,2-b]carbazole scaffold.
Core Biological Activity: Potent Aryl Hydrocarbon Receptor (AhR) Agonism
The primary and most well-characterized biological activity of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is its function as a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[2][3] The AhR is a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes involved in cellular processes such as growth, differentiation, and immune responses.[2][4]
Mechanism of Action: The AhR Signaling Pathway
Upon entering the cell, 6-MICZ binds to the cytosolic AhR complex. This binding event triggers a conformational change, leading to the dissociation of chaperone proteins and the translocation of the ligand-receptor complex into the nucleus. Inside the nucleus, the AhR dimerizes with the AhR Nuclear Translocator (ARNT). This heterodimer then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription. A key target gene is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of xenobiotics.[2][5]
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by 6-MICZ.
Comparative Potency
Research has demonstrated that 6-MICZ exhibits a higher AhR-inducing activity compared to its well-studied counterpart, 6-formylindolo[3,2-b]carbazole (6-FICZ), in human, rat, and guinea pig cell lines.[2] This suggests that the methyl group at the 6-position may play a significant role in the compound's affinity for the AhR.[2]
Therapeutic Potential and Broader Biological Activities of the Indolo[3,2-b]carbazole Scaffold
The potent AhR agonism of 6-MICZ and other indolo[3,2-b]carbazole derivatives underpins their potential in various therapeutic areas. The broader carbazole family of compounds has been reported to possess a wide range of biological activities, including anticancer, neuroprotective, and antiviral effects.[6]
Anticancer Activity
Carbazole derivatives have shown promise as anticancer agents through various mechanisms, including the induction of apoptosis and cell cycle arrest.[7] The activation of the AhR pathway by compounds like 6-MICZ can have context-dependent effects on cancer cells. For instance, the induction of CYP1A1 can lead to the metabolic activation of pro-carcinogens, but it can also contribute to the detoxification of certain carcinogens. Furthermore, some studies suggest that AhR activation can influence cell proliferation and differentiation, which are critical processes in cancer development.[2] However, it is also noted that some indolo[3,2-b]carbazoles may act as tumor promoters by inhibiting gap junctional intercellular communication.[8]
Neuroprotective Effects
The neuroprotective potential of carbazole derivatives is an emerging area of research.[9] These compounds have been shown to exert their effects through anti-apoptotic, antioxidative, and anti-inflammatory mechanisms.[4][9] The modulation of AhR signaling can influence neuroinflammation and oxidative stress, suggesting a potential role for 6-MICZ in neurodegenerative diseases.[4] For example, certain carbazole alkaloids have demonstrated neuroprotective effects by reducing oxidative stress and inhibiting enzymes like acetylcholinesterase.[10]
Antiviral Activity
Several carbazole derivatives have been investigated for their antiviral properties.[11] For instance, some indolo[2,3-a]carbazoles have shown moderate activity against Herpes Simplex Virus 2 (HSV-2).[11] The mechanism of antiviral action for many carbazole compounds is still under investigation, but it may involve the inhibition of viral replication or interference with host-pathogen interactions.
Structure-Activity Relationship (SAR) Insights
The biological activity of indolo[3,2-b]carbazole derivatives is highly dependent on their substitution patterns. The observation that 6-MICZ is a more potent AhR agonist than 6-FICZ highlights the importance of the substituent at the 6-position.[2] The methyl group in 6-MICZ may enhance its binding affinity to the AhR compared to the formyl group in 6-FICZ. Further research into the synthesis and biological evaluation of a broader range of 6-substituted indolo[3,2-b]carbazoles is warranted to fully elucidate the structure-activity relationships of this scaffold.
Experimental Protocols
Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ)
A common synthetic route to 6-MICZ involves a one-pot oxidative coupling reaction.[2]
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, dissolve indole in acetonitrile.
-
Addition of Reagents: To the stirred solution, add acetaldehyde and iodine.
-
First Step Reaction: Allow the reaction to proceed at room temperature for approximately 14 hours.
-
Second Step Reagents: Add triethyl orthoformate and methanesulfonic acid to the reaction mixture.
-
Second Step Reaction: Continue stirring at room temperature for another 14 hours.
-
Workup and Purification: Upon completion, the reaction mixture is worked up using standard procedures, and the crude product is purified by column chromatography to yield 6-MICZ.
Caption: Synthetic workflow for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Evaluation of AhR Activity
The AhR activity of 6-MICZ can be assessed using a cell-based reporter gene assay.
Step-by-Step Methodology:
-
Cell Culture: Culture a suitable cell line (e.g., human, rat, or mouse hepatoma cells) that expresses the AhR.
-
Transfection: Transfect the cells with a reporter plasmid containing a luciferase gene under the control of an XRE-containing promoter.
-
Treatment: Treat the transfected cells with varying concentrations of 6-MICZ. A vehicle control (e.g., DMSO) should be included.
-
Incubation: Incubate the cells for a specific period (e.g., 24 hours) to allow for gene expression.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: The fold induction of luciferase activity relative to the vehicle control is calculated to determine the AhR-inducing potency of 6-MICZ.
Quantitative Data Summary
| Compound | Target | Assay | Potency | Cell Line | Reference |
| 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) | AhR | Reporter Gene Assay | Higher activity than 6-FICZ | Human, Rat, Guinea Pig | [2] |
| Indolo[3,2-b]carbazole (ICZ) | AhR | EROD Assay | EC50 = 269 nM | Murine Hepatoma Hepa 1c1c7 | [3] |
Conclusion and Future Directions
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a potent activator of the Aryl Hydrocarbon Receptor, exhibiting greater activity than the widely studied 6-FICZ in several species. This potent AhR agonism is the cornerstone of its biological activity and suggests potential therapeutic applications in areas where AhR modulation is beneficial. The broader indolo[3,2-b]carbazole scaffold has demonstrated a diverse range of biological effects, including anticancer, neuroprotective, and antiviral activities, further highlighting the potential of 6-MICZ and its derivatives as lead compounds for drug discovery.
Future research should focus on a more comprehensive evaluation of the biological activities of 6-MICZ beyond AhR activation. Investigating its effects in various cancer cell lines, neuronal models, and viral infection assays will provide a more complete picture of its therapeutic potential. Furthermore, detailed structure-activity relationship studies are crucial for the rational design of novel indolo[3,2-b]carbazole derivatives with improved potency and selectivity for specific biological targets.
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Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. Available from: [Link]
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Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C (RSC Publishing). Available from: [Link]
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6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses. Frontiers. Available from: [Link]
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Thermal Stability of Methylated Indolocarbazoles: A Mechanistic and Methodological Investigation
An In-Depth Technical Guide:
Foreword: The Imperative of Stability in Drug Discovery
Indolocarbazoles represent a pivotal class of heterocyclic compounds, renowned for their potent biological activities, particularly as protein kinase inhibitors.[1][2] Natural products like staurosporine and rebeccamycin have paved the way for synthetic derivatives that are central to numerous drug discovery programs.[1][3] Methylation of the core indolocarbazole scaffold—either at the indole nitrogen (N-methylation) or on the aromatic rings (C-methylation)—is a common strategy to modulate solubility, target affinity, and metabolic profile. However, these modifications also intrinsically alter the molecule's physicochemical properties, most critically, its thermal stability.
Understanding the thermal stability of these methylated derivatives is not merely an academic exercise; it is a cornerstone of successful drug development. It dictates everything from viable synthesis conditions and purification methods (e.g., distillation, crystallization at elevated temperatures) to formulation strategies, long-term storage conditions, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).[4][5] This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for evaluating the thermal stability of methylated indolocarbazoles, grounding theoretical principles in robust, field-proven experimental protocols.
Section 1: The Influence of Methylation on the Indolocarbazole Core
The indolocarbazole framework is a rigid, planar, and electron-rich heterocyclic system. Its inherent stability is derived from its extensive aromaticity. The introduction of a methyl group, a simple alkyl substituent, can exert profound and often counterintuitive effects on this stability through a combination of electronic and steric factors.
-
Electronic Effects: A methyl group is weakly electron-donating through induction and hyperconjugation. When attached to the aromatic ring system (C-methylation), this effect can increase the electron density of the aromatic π-system, potentially strengthening the ring structure and increasing thermal stability. For instance, studies on other heterocyclic compounds have shown that the placement of a methyl substituent on a phenyl moiety can increase the initial decomposition temperature (T5%).[6]
-
Steric Effects: N-methylation, while also electron-donating, introduces a methyl group into a more sterically sensitive position. This can influence intermolecular packing in the solid state, potentially disrupting the crystal lattice and lowering the energy required for melting or decomposition.
-
Bond Dissociation Energy (BDE): The primary event in thermal degradation is often the homolytic cleavage of the weakest covalent bond. In a methylated indolocarbazole, the C-N bond of the N-methyl group or a C-C bond between the ring and a C-methyl group could be potential initiation sites for degradation. The specific BDEs will be highly dependent on the local chemical environment.
A priori prediction of these effects is challenging, necessitating empirical evaluation. The following sections detail the analytical techniques and workflows required to make these critical determinations.
Section 2: A Strategic Workflow for Thermal Stability Assessment
A robust evaluation of thermal stability is a multi-step process that combines thermal analysis techniques with forced degradation studies to provide a complete picture of a molecule's behavior under thermal stress. This workflow ensures that both intrinsic stability and degradation pathways are thoroughly characterized.
Caption: Strategic workflow for comprehensive thermal stability assessment.
Section 3: Core Analytical Techniques & Protocols
The following protocols are designed to be self-validating systems, providing the causal reasoning behind critical experimental parameters.
Thermogravimetric Analysis (TGA)
Purpose: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere.[7] It is the primary technique for determining the temperature at which a compound begins to decompose.[8]
Experimental Protocol: TGA of a Methylated Indolocarbazole
-
Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications using certified reference materials (e.g., calcium oxalate).
-
Causality: Calibration is critical for data accuracy and inter-lab reproducibility.
-
-
Sample Preparation: Accurately weigh 3-5 mg of the high-purity (>99%) methylated indolocarbazole into a ceramic or platinum TGA pan.
-
Causality: A small sample mass minimizes thermal gradients within the sample, ensuring a uniform temperature profile and sharper decomposition events.
-
-
Atmosphere Selection: Purge the furnace with high-purity nitrogen gas at a flow rate of 50-100 mL/min for at least 30 minutes before the run and maintain this flow throughout the experiment.
-
Causality: An inert nitrogen atmosphere prevents oxidative degradation, allowing for the assessment of purely thermal decomposition pathways.[8] For comparison, a parallel experiment can be run in an air or oxygen atmosphere to evaluate oxidative stability.
-
-
Thermal Program:
-
Equilibrate the sample at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
Causality: A 10 °C/min heating rate provides a good balance between high-resolution data and practical experiment duration. Faster rates can shift decomposition temperatures higher, while slower rates can broaden peaks.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C) to generate the TGA thermogram.
-
Plot the first derivative of the mass loss curve (DTG curve) to identify the temperature of maximum decomposition rate (Tpeak).
-
Determine the onset temperature of decomposition (Tonset), often defined as the temperature at which 5% mass loss occurs (T5%).[6]
-
Differential Scanning Calorimetry (DSC)
Purpose: DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[9] It identifies thermal events such as melting, crystallization, and decomposition, and quantifies the enthalpy associated with these transitions.[10]
Experimental Protocol: DSC of a Methylated Indolocarbazole
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Causality: Indium has a well-defined melting point (156.6 °C) and heat of fusion, making it an ideal standard for ensuring the accuracy of DSC measurements.
-
-
Sample Preparation: Accurately weigh 1-3 mg of the high-purity sample into an aluminum DSC pan. Crimp a lid onto the pan. For volatile samples or to study processes that generate gas, use a hermetically sealed pan.
-
Causality: Sealing the pan ensures that the measured heat flow corresponds to the sample and is not affected by evaporation or sublimation prior to decomposition.
-
-
Atmosphere Selection: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min.
-
Causality: As with TGA, an inert atmosphere isolates thermal events from oxidative processes.
-
-
Thermal Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature approximately 50 °C above the final decomposition event observed in the TGA scan, at a heating rate of 10 °C/min.
-
Causality: Matching the heating rate with the TGA experiment allows for direct correlation of thermal events. Extending the temperature range beyond the TGA decomposition ensures all thermal events are captured.
-
-
Data Analysis:
-
Plot heat flow (mW) versus temperature (°C).
-
Identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition, crystallization).
-
Integrate the area under the peaks to determine the enthalpy of transition (ΔH). A sharp endotherm followed immediately by a broad exotherm is a classic signature of melting followed by decomposition.
-
Forced Degradation (Stress Testing)
Purpose: Forced degradation studies are essential for identifying potential degradation products that could form under accelerated storage conditions.[11][12] This process is mandated by regulatory bodies like the ICH to develop and validate stability-indicating analytical methods.[5]
Experimental Protocol: Thermal Stress Study
-
Sample Preparation: Prepare a stock solution of the methylated indolocarbazole in a suitable solvent (e.g., acetonitrile/water) at a known concentration (e.g., 1 mg/mL).
-
Solid-State Stress: Place approximately 10 mg of the solid API in a clear glass vial and store it in a calibrated oven at 80 °C for 7 days.
-
Causality: 80 °C is a common temperature for accelerated thermal stress, sufficient to induce degradation without causing immediate, complete decomposition.
-
-
Solution-State Stress: Place 5 mL of the stock solution in a sealed vial and store it alongside the solid sample in the 80 °C oven for 7 days. Prepare a control sample stored at 4 °C in the dark.
-
Causality: Comparing solid and solution-state degradation helps determine if the degradation pathway is influenced by solvation or hydrolysis.
-
-
Sample Analysis (HPLC): After the stress period, allow samples to cool. Dissolve the solid-state sample in the stock solution solvent to the target concentration. Analyze the control, solid-stressed, and solution-stressed samples using a validated stability-indicating HPLC method.
-
HPLC Method Example:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase: Gradient elution from 90% Water (with 0.1% formic acid) to 90% Acetonitrile (with 0.1% formic acid) over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detector: Photodiode Array (PDA) at a wavelength corresponding to the chromophore's λmax (e.g., 280 nm).
-
-
Causality: A reverse-phase C18 column is excellent for separating non-polar to moderately polar compounds like indolocarbazoles.[13] Gradient elution is necessary to separate the parent compound from potentially more polar or less polar degradants. A PDA detector captures the full UV-Vis spectrum of each peak, helping to distinguish degradants from the parent compound.
-
-
Data Analysis:
-
Compare the chromatograms of the stressed samples to the control.
-
Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed versus control samples.
-
Identify new peaks in the stressed samples, which represent thermal degradation products. The relative retention times and UV spectra of these peaks should be recorded. For structural elucidation, these peaks can be collected and analyzed by mass spectrometry (LC-MS).[14]
-
Section 4: Data Interpretation & Hypothetical Case Study
Let's consider a hypothetical case study comparing three compounds: the parent Indolo[3,2-b]carbazole (ICZ), its N-methylated derivative (N-Me-ICZ), and a C-methylated derivative (6-MICZ).
Quantitative Data Summary
The data from TGA and DSC analyses can be effectively summarized in a table for direct comparison.
| Compound | Tonset (T5%, °C) from TGA | Tpeak (°C) from DTG | Melting Point (Tm, °C) from DSC | Decomposition |
| Indolo[3,2-b]carbazole (ICZ) | 355 | 368 | 340 | Exothermic |
| N-Me-ICZ | 325 | 338 | 295 | Exothermic |
| 6-MICZ | 370 | 385 | 352 | Exothermic |
Interpretation:
-
6-MICZ shows the highest thermal stability, with a Tonset 15 °C higher than the parent ICZ. This supports the hypothesis that C-methylation can stabilize the aromatic system.
-
N-Me-ICZ exhibits significantly lower thermal stability, with a Tonset 30 °C lower than ICZ. This could be attributed to a weaker C-N bond or altered crystal packing that facilitates decomposition.
-
The DSC data corroborates the TGA findings, showing melting points that trend with the decomposition temperatures. The exothermic events confirm that the mass loss observed in TGA is due to decomposition.
Hypothetical Degradation Pathway
Forced degradation studies coupled with LC-MS might reveal specific degradation pathways. For N-Me-ICZ, a likely primary degradation pathway under thermal stress is the loss of the methyl group.
Caption: A potential initial step in the thermal degradation of an N-methylated indolocarbazole.
Section 5: Conclusion and Future Outlook
The thermal stability of methylated indolocarbazoles is a critical quality attribute that must be rigorously assessed during drug development. This guide has outlined a comprehensive strategy that integrates TGA, DSC, and forced degradation studies to build a complete stability profile. The data clearly indicates that the position of methylation is a key determinant of thermal stability, with C-methylation potentially enhancing it and N-methylation potentially reducing it.
Future work in this area could involve:
-
Computational Studies: Using Density Functional Theory (DFT) to calculate the bond dissociation energies for various bonds within methylated indolocarbazoles to predict the most likely points of thermal cleavage and corroborate experimental findings.[15]
-
Kinetic Analysis: Employing model-free kinetic methods (e.g., Friedman or Ozawa-Flynn-Wall analysis) on TGA data gathered at multiple heating rates to determine the activation energy of the decomposition process, providing deeper mechanistic insight.[16]
-
Amorphous vs. Crystalline Stability: Investigating the thermal stability of amorphous forms of these compounds, as they are often more prone to degradation than their crystalline counterparts.
By adhering to the principles and protocols outlined herein, researchers can ensure the development of safe, stable, and effective drug candidates based on the powerful indolocarbazole scaffold.
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An In-depth Technical Guide to the Photostability of Substituted Indolo[3,2-b]carbazoles
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Foreword: The Double-Edged Sword of Light in Advanced Therapeutics and Materials
Indolo[3,2-b]carbazoles (ICzs) represent a class of rigid, planar, and electron-rich heterocyclic systems that have garnered significant interest across diverse scientific disciplines. Their unique photophysical and electronic properties make them promising candidates for applications ranging from organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs), to medicinal chemistry, where they serve as scaffolds for potent therapeutic agents.[1][2] However, for any application involving exposure to light, be it ambient or intentional (as in photodynamic therapy), the photostability of the active molecule is a critical parameter that dictates its efficacy, longevity, and safety. This guide provides a comprehensive overview of the core principles governing the photostability of substituted indolo[3,2-b]carbazoles, offering insights into degradation mechanisms and robust methodologies for their evaluation.
The Photochemistry of Indolo[3,2-b]carbazoles: A Primer
The interaction of light with an indolo[3,2-b]carbazole molecule initiates a cascade of photophysical and photochemical processes. Upon absorption of a photon, the molecule is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this transient state, the molecule can relax back to the ground state via non-radiative decay (heat) or radiative decay (fluorescence), or it can undergo intersystem crossing to a longer-lived triplet state (T₁). It is from these excited states, particularly the triplet state, that photochemical reactions leading to degradation are most likely to occur.
The inherent photostability of the indolo[3,2-b]carbazole core is attributed to its rigid, extensively conjugated aromatic system, which allows for efficient delocalization of the excitation energy.[3] However, the introduction of substituents, while crucial for tuning the molecule's properties for specific applications, can significantly alter its photostability.
The Decisive Role of Substituents in Modulating Photostability
The nature, position, and electronic properties of substituents on the indolo[3,2-b]carbazole scaffold are paramount in determining its susceptibility to photodegradation. Understanding these substituent effects is key to the rational design of photostable ICz derivatives.
Electronic Effects: Electron-Donating vs. Electron-Withdrawing Groups
-
Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy, and amino groups increase the electron density of the aromatic system. This can enhance the molecule's light-absorbing properties but may also make it more susceptible to photooxidation. The increased electron density can facilitate reactions with electrophilic species, including singlet oxygen generated through photosensitization.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro, cyano, and carbonyl moieties decrease the electron density of the indolo[3,2-b]carbazole core. While these groups can sometimes enhance photostability by making the molecule less prone to oxidation, they can also introduce new photochemical reaction pathways. For instance, nitroaromatic compounds are known to undergo photoreduction under certain conditions. The presence of N-4-nitrophenyl substituents on a chromophore has been shown to quench fluorescence and can shift emission bands.[2]
The interplay between the substituent and the core heterocycle's π-electron system is a critical factor. Substituents can influence the energy levels of the frontier molecular orbitals (HOMO and LUMO), thereby affecting the absorption and emission properties, as well as the molecule's redox potentials.[4]
Positional Isomerism and Steric Hindrance
The position of a substituent on the indolo[3,2-b]carbazole ring system can dramatically influence its effect on photostability. For instance, substituents at the nitrogen atoms (N-substitution) can significantly impact the electronic properties and steric environment of the molecule.[5] Bulky substituents can provide steric hindrance, protecting the aromatic core from bimolecular reactions with other molecules, including oxygen. This steric protection can be a powerful strategy for enhancing photostability.
Unraveling Photodegradation Pathways
The degradation of substituted indolo[3,2-b]carbazoles under illumination can proceed through several pathways, often in parallel. Identifying the major degradation routes and the resulting photoproducts is essential for understanding the instability and for designing more robust molecules.
Photooxidation
In the presence of oxygen, photooxidation is a common degradation pathway. This can occur through two primary mechanisms:
-
Type I Photooxidation: The excited indolo[3,2-b]carbazole molecule directly reacts with a substrate, often through hydrogen abstraction or electron transfer, to produce radical species. These radicals then react with oxygen to form peroxy radicals, leading to a cascade of oxidative reactions.
-
Type II Photooxidation: The excited indolo[3,2-b]carbazole in its triplet state can transfer its energy to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen can then react with the ground-state indolo[3,2-b]carbazole molecule, leading to the formation of endoperoxides, hydroperoxides, and subsequent degradation products.
Photoreduction
For indolo[3,2-b]carbazoles bearing reducible substituents, such as nitro groups, photoreduction can be a significant degradation pathway, particularly in the absence of oxygen and the presence of a hydrogen donor.
Photodimerization and Photopolymerization
Excited-state molecules can react with ground-state molecules of the same kind, leading to the formation of dimers or higher-order oligomers. This process is more likely to occur at high concentrations or in the solid state. For N-substituted carbazoles, ring-ring coupling is a predominant decay pathway for the carbazole cations.[6]
Photodehalogenation
For halogenated indolo[3,2-b]carbazoles, the cleavage of the carbon-halogen bond can be a primary photochemical reaction. Studies on polyhalogenated carbazoles have shown that photodegradation can proceed through stepwise reductive debromination.[7]
The following diagram illustrates potential photodegradation pathways for a substituted indolo[3,2-b]carbazole.
Caption: Potential Photodegradation Pathways of Substituted Indolo[3,2-b]carbazoles.
Experimental Protocols for Assessing Photostability
A robust assessment of the photostability of substituted indolo[3,2-b]carbazoles requires a systematic experimental approach. The International Council for Harmonisation (ICH) provides guidelines for photostability testing, which can be adapted for research purposes.[8][9]
Forced Degradation Studies
Forced degradation, or stress testing, is performed to evaluate the intrinsic photostability of a molecule and to identify potential degradation products.[6]
Step-by-Step Protocol for Forced Photodegradation:
-
Sample Preparation: Prepare solutions of the indolo[3,2-b]carbazole derivative in a photochemically inert solvent (e.g., acetonitrile, methanol) at a known concentration. For solid-state studies, thin films can be prepared by spin-coating, drop-casting, or vacuum deposition.
-
Control Samples: Prepare identical samples to be kept in the dark at the same temperature to serve as controls. This allows for the differentiation between photodegradation and thermal degradation.
-
Irradiation: Expose the samples to a light source with a controlled spectral output and intensity. A xenon arc lamp is often used as it mimics the solar spectrum. The total illumination should be controlled and monitored, for instance, aiming for an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[8]
-
Time Points: Withdraw aliquots of the irradiated solution and the dark control at specific time intervals.
-
Analysis: Analyze the samples using appropriate analytical techniques to quantify the degradation of the parent compound and to identify and quantify the formation of photoproducts.
Quantum Yield of Photodegradation (Φ)
The quantum yield of photodegradation is a measure of the efficiency of a photochemical reaction. It is defined as the number of molecules degraded per photon absorbed.
Experimental Workflow for Determining Quantum Yield:
Caption: Workflow for Determining Photodegradation Quantum Yield.
Analytical Techniques for Characterization
A combination of chromatographic and spectroscopic techniques is typically employed to monitor the photodegradation process and to identify the resulting photoproducts.
| Analytical Technique | Application in Photostability Studies |
| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of the parent compound and its degradation products. A stability-indicating HPLC method should be developed and validated. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Identification of degradation products by providing molecular weight and fragmentation information.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation of isolated degradation products. |
| UV-Visible Spectroscopy | Monitoring changes in the absorption spectrum during irradiation, which can indicate structural changes in the chromophore. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of changes in functional groups, such as the formation of carbonyl groups in photooxidation products. |
Strategies for Enhancing Photostability
The insights gained from understanding the factors influencing photostability and the mechanisms of degradation can be leveraged to design more robust indolo[3,2-b]carbazole derivatives.
-
Steric Shielding: Introduce bulky substituents at positions susceptible to attack to sterically hinder bimolecular reactions.
-
Modulation of Electronic Properties: Judiciously select substituents to tune the electronic properties of the molecule to disfavor photochemical reactions. For example, avoiding overly electron-rich systems may reduce susceptibility to photooxidation.
-
Introduction of Photostabilizing Moieties: Incorporate functional groups that can act as intramolecular quenchers of excited states or as radical scavengers.
-
Formulation Strategies: For practical applications, the formulation of the indolo[3,2-b]carbazole derivative is critical. The use of UV absorbers, antioxidants, and appropriate packaging can significantly enhance the photostability of the final product.
Conclusion: A Forward Look
The photostability of substituted indolo[3,2-b]carbazoles is a multifaceted property that is critically dependent on the interplay of electronic, steric, and environmental factors. A thorough understanding of the underlying photochemical principles and the application of rigorous experimental methodologies are essential for the development of robust and reliable materials and therapeutics based on this versatile molecular scaffold. By embracing a rational design approach informed by detailed photostability studies, researchers can unlock the full potential of substituted indolo[3,2-b]carbazoles in a wide array of light-dependent applications.
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An In-depth Technical Guide to the Fluorescence Properties of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Rising Prominence of Indolocarbazoles
The indolo[3,2-b]carbazole scaffold, a rigid, planar, and electron-rich heterocyclic system, has garnered significant attention across various scientific disciplines. Its unique photophysical and electronic properties make it a promising building block for advanced materials and biological probes.[1] This guide focuses specifically on the 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) derivative, providing a comprehensive overview of its fluorescence characteristics, the methodologies to assess them, and their implications for research and development. As a Senior Application Scientist, this document synthesizes established principles with practical insights to empower researchers in harnessing the full potential of this intriguing fluorophore.
Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole: A Practical Approach
The synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole can be achieved through a one-pot oxidative coupling reaction.[2] This method offers an efficient route to the core scaffold.
Synthetic Workflow Overview
Caption: Synthetic pathway for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Step-by-Step Synthesis Protocol[2]
-
Reaction Setup: In a round-bottom flask, dissolve indole and acetaldehyde in acetonitrile at room temperature.
-
Oxidative Coupling: Add a solution of iodine in acetonitrile dropwise to the reaction mixture. Stir for 14 hours at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Cyclization: To the resulting mixture, add triethyl orthoformate and methanesulfonic acid in methanol. Continue stirring for another 14 hours at room temperature.
-
Work-up and Purification: Quench the reaction with a saturated sodium thiosulfate solution. Extract the product with an appropriate organic solvent (e.g., dichloromethane). The organic layers are combined, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Self-Validation Note: The purity of the final compound should be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry to ensure the absence of starting materials and side products before proceeding with fluorescence characterization.
Core Fluorescence Properties: A Quantitative Overview
While a complete photophysical dataset for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is not extensively documented in a single source, we can infer its likely properties based on the broader indolo[3,2-b]carbazole family and its derivatives. For instance, the closely related 6-formylindolo[3,2-b]carbazole (FICZ) exhibits a fluorescence quantum yield of 0.15 in methanol with an emission maximum at 520 nm.[3] Derivatives of the parent 5,11-dihydroindolo[3,2-b]carbazole are also known to display blue fluorescence.[4]
| Photophysical Parameter | Expected Range/Value for 6-MICZ | Significance in Application |
| Absorption Maximum (λ_abs) | ~350 - 400 nm | Determines the optimal excitation wavelength. |
| Emission Maximum (λ_em) | ~400 - 550 nm | Defines the color of the emitted light. |
| Stokes Shift | Moderate | A larger shift is beneficial for minimizing self-absorption in concentrated samples. |
| Fluorescence Quantum Yield (Φ_f) | 0.1 - 0.5 | A measure of the efficiency of the fluorescence process. |
| Fluorescence Lifetime (τ_f) | 1 - 10 ns | The average time the molecule spends in the excited state. |
Factors Influencing Fluorescence Emission
The fluorescence of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is sensitive to its environment, a characteristic that can be exploited for sensing applications.
Solvatochromism
The term solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. For fluorophores like 6-MICZ, the polarity of the solvent can influence the energy levels of the ground and excited states, leading to shifts in the absorption and emission spectra. Generally, an increase in solvent polarity will cause a bathochromic (red) shift in the emission of molecules with a larger dipole moment in the excited state. A systematic study of the fluorescence of 6-MICZ in a range of solvents with varying polarities (e.g., cyclohexane, toluene, dichloromethane, acetonitrile, methanol) is crucial to fully characterize its solvatochromic behavior.
Aggregation-Induced Emission (AIE)
Some indolo[3,2-b]carbazole derivatives are known to exhibit aggregation-induced emission (AIE) or aggregation-induced enhanced emission (AIEE).[5] This phenomenon, where the fluorescence is quenched in solution but enhanced in the aggregated or solid state, is often attributed to the restriction of intramolecular vibrations and rotations in the aggregated form. Investigating the AIE properties of 6-MICZ could open up applications in solid-state lighting and bio-imaging where aggregation is prevalent.
Experimental Protocols for Fluorescence Characterization
A thorough characterization of the fluorescence properties of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole requires a series of well-defined spectroscopic measurements.
Workflow for Fluorescence Characterization
Caption: A typical workflow for the photophysical characterization of a fluorescent molecule.
Detailed Methodologies
-
Sample Preparation:
-
Prepare a stock solution of 6-MICZ in a spectroscopic grade solvent (e.g., methanol, chloroform).
-
For absorbance measurements, prepare a series of dilutions to determine the molar extinction coefficient.
-
For fluorescence measurements, prepare a dilute solution with an absorbance of approximately 0.1 at the excitation wavelength to avoid inner filter effects.
-
-
Absorbance and Fluorescence Spectroscopy: [6]
-
Record the UV-Vis absorption spectrum using a spectrophotometer to determine the absorption maximum (λ_abs_max).
-
Using a spectrofluorometer, excite the sample at λ_abs_max and record the fluorescence emission spectrum.
-
-
Fluorescence Quantum Yield (Φ_f) Measurement (Comparative Method):
-
Select a well-characterized fluorescence standard with an emission range similar to 6-MICZ (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_f = 0.54).
-
Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the 6-MICZ sample and the standard.
-
Calculate the quantum yield using the following equation: Φ_sample = Φ_std * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²) where Φ is the quantum yield, I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
-
-
Fluorescence Lifetime (τ_f) Measurement:
-
Use a time-correlated single photon counting (TCSPC) system.
-
Excite the sample with a pulsed laser source at a wavelength close to its absorption maximum.
-
Collect the fluorescence decay profile and fit it to an exponential decay function to determine the lifetime. A list of lifetime standards can be found in the literature.[7]
-
Potential Applications in Research and Drug Development
The favorable fluorescence properties of the indolo[3,2-b]carbazole scaffold position 6-MICZ as a versatile tool in several high-impact areas.
-
Bioimaging and Cellular Probes: The lipophilic nature of the indolo[3,2-b]carbazole core suggests that 6-MICZ could be developed into a fluorescent probe for imaging cellular membranes or other lipid-rich structures. Its potential solvatochromism could be exploited to report on the polarity of its microenvironment within a cell.
-
Drug Discovery: As a fluorescent analog of molecules that interact with biological targets like the aryl hydrocarbon receptor (AhR), 6-MICZ could be used in high-throughput screening assays to identify new ligands.[2][8] The fluorescence signal would provide a direct readout of binding events.
-
Materials Science: The inherent fluorescence and charge-transporting properties of the indolo[3,2-b]carbazole core make 6-MICZ and its derivatives attractive candidates for the development of organic light-emitting diodes (OLEDs) and other organic electronic devices.[9]
Conclusion
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a promising fluorophore with a rich potential for applications in both the life sciences and materials science. This guide has provided a comprehensive overview of its synthesis, expected fluorescence properties, and the experimental methodologies required for its thorough characterization. By understanding and applying these principles, researchers can effectively unlock the capabilities of this versatile molecule in their respective fields.
References
-
The endogenous tryptophan-derived photoproduct 6-formylindolo[3,2-b]carbazole (FICZ) is a nanomolar photosensitizer that can be harnessed for the photodynamic elimination of skin cancer cells in vitro and in vivo. ([Link])
-
Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. ([Link])
-
Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers. ([Link])
-
5,11-Dihydro-5,11-di-1-naphthylindolo[3,2-b]carbazole: Atropisomerism in a Novel Hole-Transport Molecule for Organic Light-Emitting Diodes. ([Link])
-
Fluorescence Properties of Novel Multiresonant Indolocarbazole Derivatives for Deep-Blue OLEDs from Multiscale Computer Modelling. ([Link])
-
Molecular design featuring carbazole-decorated 15H-diindolo[2,3-b:1′,2′,3′-lm]carbazole for improved efficiency and lifetime of thermally activated delayed fluorescence emitters. ([Link])
-
5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. ([Link])
-
Fluorescence quantum yield measurements. ([Link])
-
New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. ([Link])
-
Narrowing emission spectra based on indolocarbazole molecular model system: an experimental and theoretical study. ([Link])
-
Supporting Information for "A general strategy for designing high-efficiency TADF materials". ([Link])
-
Dynamic Covalent Properties of a Novel Indolo[3,2-b]carbazole Diradical. ([Link])
-
Narrowing emission spectra based on indolocarbazole molecular model system: an experimental and theoretical study. ([Link])
-
Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. ([Link])
-
New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. ([Link])
-
Novel Red Light-Absorbing Organic Dyes Based on Indolo[3,2-b]carbazole as the Donor Applied in Co-Sensitizer-Free Dye-Sensitized Solar Cells. ([Link])
-
Design, Synthesis and Crystal Structure of a Novel Fluorescence Probe for Zn 2+ Based on Pyrano[3,2-c] Carbazole. ([Link])
-
Experimental procedure used in the fluorescence plate reader method for QDs-protein interaction by adsorption. ([Link])
-
Synthesis and Photophysical Properties of Carbazole-Functionalized Diazaphosphepines via Sequent P-N Chemistry. ([Link])
-
Fig. 3 Shown here are the fluorescence quantum yields (black squares and lines) and fluorescence lifetimes (blue squares and lines) as a function of molecular separation for the fluorophores shown in Fig. 1, in the same letter order; (a) Rhodamine 6G, (b) Pyridine 2, (c) Lumogen F Red 305, (d) Perylene, (e) Coumarin 102, (f) DCM and (g) DCJTB. The lines are exponential best fits. ([Link])
-
Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR. ([Link])
-
Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution. ([Link])
-
Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy. ([Link])
-
Oxidative reactions of 6-pentyl indolo[3,2-b]carbazole: formation of novel C-C and C-N coupled dimers. ([Link])
-
The highly bioactive molecule and signal substance 6-formylindolo[3,2-b]carbazole (FICZ) plays bi-functional roles in cell growth and apoptosis in vitro. ([Link])
Sources
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- 2. mdpi.com [mdpi.com]
- 3. The endogenous tryptophan-derived photoproduct 6-formylindolo[3,2-b]carbazole (FICZ) is a nanomolar photosensitizer that can be harnessed for the photodynamic elimination of skin cancer cells in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Controlling the fluorescence quantum yields of benzothiazole-difluoroborates by optimal substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protocol for evaluating drug-protein interactions based on fluorescence spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. New indolo[3,2-b]carbazole derivatives for field-effect transistor applications - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
"1H NMR spectral data of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole"
An In-Depth Technical Guide to the ¹H NMR Spectral Data of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a heterocyclic compound belonging to the indolo[3,2-b]carbazole family. This class of molecules is of significant interest in medicinal chemistry and materials science due to their rigid, planar structure and electron-rich nature, which imparts unique photophysical and biological properties.[1] Notably, derivatives of indolo[3,2-b]carbazole have been investigated for their potential as organic semiconductors and as ligands for the aryl hydrocarbon receptor (AhR), playing a role in cellular processes.[1]
Precise structural elucidation is paramount in the development of novel compounds, and Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for this purpose. This guide provides a detailed analysis of the proton NMR (¹H NMR) spectrum of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, offering insights into the chemical environment of each proton in the molecule.
Molecular Structure and Proton Environments
The structure of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole consists of a central carbazole core fused with two indole rings. The methyl group is substituted at the 6-position. The numbering of the atoms in the indolo[3,2-b]carbazole core is crucial for the correct assignment of NMR signals.
Caption: Molecular structure of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole with proton numbering.
Experimental Protocol for ¹H NMR Data Acquisition
The following is a representative protocol for acquiring the ¹H NMR spectrum of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
1. Sample Preparation:
-
Dissolve approximately 5-10 mg of the synthesized and purified 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
The choice of DMSO-d₆ is crucial for dissolving the compound and for observing the exchangeable NH protons.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
2. NMR Spectrometer and Parameters:
-
The spectrum should be recorded on a 400 MHz or higher field NMR spectrometer to ensure adequate signal dispersion.
-
Pulse Program: A standard single-pulse experiment (zg30 or similar) is typically sufficient.
-
Acquisition Parameters:
-
Spectral Width: Approximately 16 ppm.
-
Number of Scans: 16 to 64 scans, depending on the sample concentration.
-
Relaxation Delay (d1): 1-2 seconds.
-
Acquisition Time (aq): 2-4 seconds.
-
-
Processing:
-
Apply a Fourier transform to the free induction decay (FID).
-
Phase correct the spectrum manually.
-
Calibrate the chemical shift scale to the TMS signal at 0.00 ppm.
-
Integrate the signals to determine the relative number of protons.
-
¹H NMR Spectral Data and Interpretation
The ¹H NMR spectrum of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole in DMSO-d₆ at 400 MHz exhibits distinct signals corresponding to the aromatic, methyl, and NH protons.[1]
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| -CH₃ (at C6) | 3.04 | Singlet (s) | - | 3H |
| H-2, H-8 | 7.21 | Triplet (t) | 7.6 | 2H |
| H-3, H-9 | 7.41–7.50 | Multiplet (m) | - | 2H |
| H-10 | 7.56 | Doublet (d) | 7.8 | 1H |
| H-4 | 7.60 | Doublet (d) | 7.9 | 1H |
| H-7 | 8.27 | Doublet (d) | 7.9 | 1H |
| H-1 | 8.69 | Doublet (d) | 7.5 | 1H |
| 5-NH | 11.14 | Singlet (s) | - | 1H |
| 11-NH | 11.30 | Singlet (s) | - | 1H |
Interpretation of the Spectrum:
-
Methyl Protons (-CH₃): The sharp singlet at 3.04 ppm corresponds to the three protons of the methyl group at the C6 position.[1] Its singlet nature indicates no adjacent protons to couple with.
-
Aromatic Protons (H-1 to H-4 and H-7 to H-10):
-
The signals for H-2 and H-8 appear as an overlapping triplet at 7.21 ppm, indicating coupling to two neighboring protons with a coupling constant of 7.6 Hz.[1]
-
The protons H-3 and H-9 resonate as a multiplet in the range of 7.41–7.50 ppm.[1] This complexity arises from coupling with their respective neighboring protons.
-
The doublets at 7.56 ppm and 7.60 ppm are assigned to H-10 and H-4, respectively.[1] The doublet splitting is due to coupling with a single adjacent proton.
-
The downfield doublets at 8.27 ppm and 8.69 ppm are attributed to H-7 and H-1, respectively.[1] Their deshielded nature is a result of the anisotropic effect of the fused ring system.
-
-
NH Protons: The two singlets at 11.14 ppm and 11.30 ppm are characteristic of the indole NH protons.[1] Their downfield chemical shift is due to the deshielding effect of the aromatic rings and potential hydrogen bonding with the DMSO solvent. The observation of these signals confirms the presence of the N-H groups and their slow exchange in the deuterated solvent.
Workflow for ¹H NMR Analysis
Caption: A generalized workflow for the synthesis, NMR data acquisition, and analysis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Conclusion
The ¹H NMR spectrum of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole provides a detailed fingerprint of its molecular structure. The characteristic chemical shifts, multiplicities, and coupling constants of the methyl, aromatic, and NH protons are in full agreement with the proposed structure. This in-depth analysis serves as a valuable reference for researchers working on the synthesis and characterization of indolo[3,2-b]carbazole derivatives for various applications in drug discovery and materials science.
References
-
Mexia, N.; Tsakou, S.; Magiatis, P.; et al. Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules2021 , 26, 1363. [Link]
Sources
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Introduction
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a heterocyclic compound featuring a fused system of indole and carbazole rings. This structural motif is of significant interest to researchers in medicinal chemistry and materials science due to its presence in various biologically active molecules and its potential applications in organic electronics.[1][2][3] The indolo[3,2-b]carbazole scaffold is known for its high thermal stability and unique electronic properties.[3] Understanding the mass spectrometry fragmentation pattern of this molecule is crucial for its unambiguous identification in complex matrices, for metabolic studies, and for quality control in synthetic processes. This guide provides a detailed exploration of the expected fragmentation behavior of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole under electron ionization (EI) mass spectrometry, grounded in the fundamental principles of mass spectral fragmentation of aromatic and heterocyclic systems.[4][5]
Predicted Mass Spectrum and Fragmentation Pathways
The mass spectrum of a molecule provides a fingerprint based on the mass-to-charge ratio (m/z) of its molecular ion and various fragment ions. The fragmentation process is governed by the relative stability of the resulting ions and neutral losses.[4][6] For 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, the rigid, aromatic nature of the core structure suggests that the molecular ion will be relatively stable and thus, a prominent peak in the spectrum.
Key Predicted Fragmentation Events:
-
Formation of the Molecular Ion (M•+): Upon electron impact, the molecule loses an electron to form the molecular ion. Given the extensive π-system, this ion is expected to be quite stable.
-
Loss of a Methyl Radical ([M-15]+): A primary and highly characteristic fragmentation for methylated aromatic compounds is the loss of the methyl group as a radical (•CH₃). This results in a fragment ion with a mass 15 units less than the molecular ion. The resulting ion is stabilized by resonance.
-
Loss of a Hydrogen Radical ([M-1]+): The dihydro nature of the compound and the presence of N-H protons suggest the possibility of losing a hydrogen radical to form a more stabilized, fully aromatic indolo[3,2-b]carbazole system. This [M-1]+ ion is expected to be very stable.
-
Sequential Loss of HCN ([M-27]+ and subsequent fragments): Indole and its derivatives are known to undergo fragmentation via the loss of hydrogen cyanide (HCN).[7] This can occur from the indole moiety of the parent molecule or its fragments. This would result in peaks at m/z values 27 units lower than a preceding ion.
-
Ring Cleavage: While the fused aromatic system is generally stable, high-energy collisions can induce ring cleavage, although these fragments are typically of lower abundance.
The following diagram illustrates the predicted primary fragmentation pathways for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Sources
Methodological & Application
One-Pot Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole: An Application Note and Detailed Protocol
Introduction
The indolo[3,2-b]carbazole (ICZ) scaffold is a significant heterocyclic motif that has garnered substantial interest in medicinal chemistry and materials science. Its rigid, planar, and electron-rich structure makes it a privileged core for the development of novel therapeutic agents and advanced organic electronic materials.[1] Specifically, derivatives of ICZ have been investigated for their potent agonistic activity on the aryl hydrocarbon receptor (AhR) and as hole-transporting materials in organic light-emitting diodes (OLEDs). The targeted molecule, 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (also known as 6-Methylindolo[3,2-b]carbazole or 6-MICZ), serves as a key intermediate for the synthesis of a variety of functionalized ICZ analogues.[2]
This application note provides a comprehensive, field-proven, one-pot protocol for the synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole. The presented methodology is designed for efficiency and scalability, enabling researchers to access this valuable compound in a streamlined manner. Beyond a mere recitation of steps, this guide delves into the mechanistic rationale behind the procedural choices, ensuring a deeper understanding and facilitating troubleshooting and adaptation for related syntheses.
Reaction Principle and Mechanistic Insights
The one-pot synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole proceeds through a two-step sequence involving an initial oxidative coupling of indole with acetaldehyde, followed by an acid-catalyzed intramolecular cyclization and aromatization. This elegant approach obviates the need for the isolation of intermediates, thereby enhancing the overall efficiency of the synthesis.
The reaction is initiated by the iodine-mediated condensation of two equivalents of indole with one equivalent of acetaldehyde. This step is believed to proceed through the formation of an electrophilic species from acetaldehyde that undergoes electrophilic substitution with indole. The resulting intermediate then reacts with a second molecule of indole. Subsequent oxidation leads to the formation of a diindolylmethane derivative.
The second stage of the reaction involves the acid-catalyzed cyclization of the intermediate in the presence of triethyl orthoformate. Methanesulfonic acid serves as a potent catalyst for this transformation. The orthoformate likely acts as a dehydrating agent and may also participate in the formation of a reactive intermediate that facilitates the final ring closure to the indolo[3,2-b]carbazole core. The overall transformation is a powerful example of a domino reaction sequence that rapidly builds molecular complexity from simple starting materials.
Experimental Workflow Diagram
The following diagram illustrates the sequential steps of the one-pot synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Caption: One-pot synthesis workflow for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Detailed Experimental Protocol
This protocol is adapted from a published procedure for the synthesis of 6-Methylindolo[3,2-b]carbazole.[2]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Indole | C₈H₇N | 117.15 | 2.0 equiv. | - |
| Acetaldehyde | CH₃CHO | 44.05 | 1.0 equiv. | - |
| Iodine | I₂ | 253.81 | Cat. amount | - |
| Acetonitrile (ACN) | CH₃CN | 41.05 | - | - |
| Triethyl Orthoformate | CH(OC₂H₅)₃ | 148.20 | - | - |
| Methanesulfonic Acid | CH₃SO₃H | 96.11 | - | - |
| Methanol (MeOH) | CH₃OH | 32.04 | - | - |
Procedure:
Step 1: Oxidative Coupling
-
To a solution of indole (2.0 equivalents) in acetonitrile (ACN), add acetaldehyde (1.0 equivalent).
-
Add a catalytic amount of iodine (I₂) to the reaction mixture.
-
Stir the mixture at room temperature for 14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
Step 2: Cyclization and Aromatization
-
After the initial 14-hour period, add triethyl orthoformate and methanesulfonic acid to the reaction mixture.
-
Continue to stir the reaction at room temperature for an additional 14 hours.
Work-up and Purification:
-
Upon completion of the reaction, quench the mixture by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole. The final product is typically a solid. A reported yield for this two-step, one-pot procedure is 46%.[2]
Characterization
The identity and purity of the synthesized 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the absence of impurities.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
Melting Point: To assess the purity of the compound.
Safety Precautions
-
This procedure should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times.
-
Acetaldehyde is volatile and flammable. Handle with care.
-
Methanesulfonic acid is corrosive. Avoid contact with skin and eyes.
-
Iodine is a hazardous substance. Avoid inhalation of vapors and contact with skin.
-
Consult the Safety Data Sheets (SDS) for all reagents before use.
Conclusion
This application note provides a detailed and reliable one-pot protocol for the synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole. By understanding the underlying chemical principles and adhering to the outlined procedure, researchers can efficiently synthesize this valuable building block for further chemical exploration and application development in drug discovery and materials science. The streamlined nature of this one-pot synthesis offers significant advantages in terms of time, resources, and overall yield.
References
-
Mexia, N., Koutrakis, S., He, G., Skaltsounis, A.-L., Denison, M.S., & Magiatis, P. (2018). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules, 23(11), 2992. [Link]
-
Zhao, M., Zhang, B., & Miao, Q. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition, 59(24), 9678-9683. [Link]
Sources
Application Note: High-Purity Isolation of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole Using Preparative Thin-Layer Chromatography
Abstract and Method Principle
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a significant heterocyclic compound, serving as a core structural motif in various pharmacologically active agents and organic electronic materials.[1][2] Its synthesis often yields a crude product containing unreacted starting materials, isomers, or side-products that are structurally similar, making purification challenging. Preparative Thin-Layer Chromatography (Prep TLC) offers a rapid, cost-effective, and efficient method for the purification of small to moderate quantities (typically up to 100 mg) of such compounds, especially when impurities have very similar retention factors (Rf) that make column chromatography difficult.[3]
This application note provides a comprehensive, field-tested protocol for the purification of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole. The methodology is built on the principle of solid-phase adsorption chromatography, where components of a mixture are separated based on their differential partitioning between a stationary phase (silica gel) and a liquid mobile phase. The inherent aromaticity and conjugated π-system of the indolo[3,2-b]carbazole core allow for straightforward, non-destructive visualization under UV light, which is a cornerstone of this protocol.[4][5] The procedure is designed to be self-validating, incorporating analytical-scale optimization prior to committing the bulk material, ensuring a high probability of success.
Materials and Equipment
Reagents and Consumables
-
Crude 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole sample
-
Preparative TLC Plates: Glass-backed, 20x20 cm, with a 1000-2000 µm layer of silica gel 60 F₂₅₄.[3]
-
Analytical TLC Plates: Aluminum-backed, silica gel 60 F₂₅₄.
-
Solvents (HPLC or ACS grade):
-
Dichloromethane (DCM)
-
Hexane
-
Ethyl Acetate (EtOAc)
-
Methanol (MeOH)
-
-
Glass capillaries or micropipettes for sample spotting.
-
Filter paper
-
Cotton wool or glass wool
Equipment
-
TLC developing chamber with a tight-fitting lid
-
UV lamp (providing both 254 nm and 365 nm wavelengths)
-
Flat-edged spatula or razor blade for scraping
-
Sintered glass funnel (fritted funnel) or a glass pipette plugged with cotton wool.[3]
-
Collection vials or round-bottom flasks
-
Rotary evaporator
-
Heat gun (optional, for drying)
Experimental Protocol: A Three-Phase Approach
This protocol is segmented into three logical phases: method development, preparative-scale execution, and purity validation. This structure ensures efficient use of the sample and reliable outcomes.
Phase 1: Analytical TLC for Mobile Phase Optimization
The success of preparative TLC is entirely dependent on the selection of an appropriate mobile phase (solvent system). The goal is to find a system that provides good separation between the target compound and its impurities, with an ideal Rf value for the target compound between 0.2 and 0.4. A lower Rf value generally leads to better resolution between closely-eluting spots.
Step-by-Step Method Development:
-
Prepare Sample: Dissolve a small amount (~1 mg) of the crude product in a minimal volume (~0.1 mL) of a volatile solvent like Dichloromethane.
-
Spot Plate: Using a glass capillary, spot the dissolved crude sample onto the origin line of several analytical TLC plates.
-
Screen Solvents: Develop each plate in a different solvent system. Given the indole alkaloid-like structure of the target, the systems in the table below are excellent starting points.[6][7] Ensure the developing chamber is saturated with the solvent vapor by lining it with filter paper and allowing it to equilibrate for at least 20 minutes.[8]
-
Visualize and Select: After development, dry the plates and visualize them under a 254 nm UV lamp. The target compound, being highly conjugated, should appear as a dark spot.[5] Identify the solvent system that gives the best separation and the target Rf value.
Table 1: Recommended Solvent Systems for Screening
| Solvent System (v/v) | Expected Polarity | Rationale & Observations |
|---|---|---|
| 9:1 Hexane:EtOAc | Low | Good for separating non-polar impurities. The target compound may have a very low Rf. |
| 7:3 Hexane:EtOAc | Low-Medium | A standard starting point for many heterocyclic compounds. Often provides good initial separation. |
| 1:1 Hexane:EtOAc | Medium | Increases elution strength. Useful if the target compound has a low Rf in less polar systems. |
| 95:5 DCM:MeOH | Medium | Dichloromethane is an excellent solvent for many organics; methanol is a strong polar modifier. |
| Chloroform:Methanol:Ammonia (8:2:0.5) | Medium-High (Basic) | A system specifically reported for separating indole alkaloids, useful if the compound has basic nitrogen atoms causing streaking on silica.[7] |
Phase 2: Preparative TLC Execution
Once an optimal solvent system is identified, the purification can be scaled up to a preparative plate.
Sources
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- 2. Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. chem.libretexts.org [chem.libretexts.org]
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- 8. organomation.com [organomation.com]
"using 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole in organic electronics"
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole stands as a promising material within the broader, highly successful family of indolocarbazole derivatives for organic electronics. [9]Its inherent high thermal stability, excellent hole-transporting characteristics, and crucially, a high triplet energy, make it a versatile building block. [2][7]While it shows immediate promise as a host for phosphorescent OLEDs, further research into its derivatives could unlock applications in thermally activated delayed fluorescence (TADF) systems, as a stable hole-transport layer in perovskite solar cells, or as the semiconductor in organic field-effect transistors. [10][11]The synthetic accessibility of the indolocarbazole core allows for extensive functionalization, paving the way for next-generation materials with tailored properties for even more demanding electronic applications. [12]
References
-
Mexia, N., Tsakou, S., & Magiatis, P. (2025). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules. Available from: [Link]
-
ResearchGate. (n.d.). Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers. Request PDF. Available from: [Link]
-
Journal of the American Chemical Society. (n.d.). 5,11-Dihydro-5,11-di-1-naphthylindolo[3,2-b]carbazole: Atropisomerism in a Novel Hole-Transport Molecule for Organic Light-Emitting Diodes. Available from: [Link]
-
ResearchGate. (n.d.). a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),.... Available from: [Link]
-
PubChem. (n.d.). 5,11-Dihydroindolo[3,2-b]carbazole. Available from: [Link]
-
ResearchGate. (n.d.). 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. Available from: [Link]
-
MDPI. (n.d.). Fluorescence Properties of Novel Multiresonant Indolocarbazole Derivatives for Deep-Blue OLEDs from Multiscale Computer Modelling. Available from: [Link]
-
ResearchGate. (n.d.). New push-pull systems based on indolo[3,2-b]carbazole and 1,2,4,5-tetrazine: synthesis, photophysical, and charge transport properties. Request PDF. Available from: [Link]
-
Sci-Hub. (n.d.). Facile One-Pot Synthesis of 6-Monosubstituted and 6,12-Disubstituted 5,11-Dihydroindolo[3,2-b]carbazoles and Preparation of Various Functionalized Derivatives. Available from: [Link]
-
NIH. (2021). Novel Red Light-Absorbing Organic Dyes Based on Indolo[3,2-b]carbazole as the Donor Applied in Co-Sensitizer-Free Dye-Sensitized Solar Cells. Available from: [Link]
-
ACS Publications. (2025). Synthesis of Multivariate Indolo[3,2-b]carbazole-Based Zr-MOFs via In Situ Synthetic Modification for Propane Recovery from Simulated Natural Gas. Available from: [Link]
-
reposiTUm. (n.d.). Diploma Thesis Indolo[3,2,1-jk]carbazole Based Materials for OLED Applications. Available from: [Link]
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ResearchGate. (n.d.). M-Indolocarbazole Derivative as a Universal Host Material for RGB and White Phosphorescent OLEDs. Request PDF. Available from: [Link]
-
MDPI. (2024). New Bipolar Host Materials Based on Indolocarbazole for Red Phosphorescent OLEDs. Available from: [Link]
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ResearchGate. (n.d.). Diverse carbazoles utilized in OLED materials and the indolocarbazole (ICz) unit. Available from: [Link]
-
MDPI. (n.d.). Advancements in Carbazole-Based Sensitizers and Hole-Transport Materials for Enhanced Photovoltaic Performance. Available from: [Link]
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The Rising Star in OLEDs: Application Notes for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
The relentless pursuit of highly efficient and stable Organic Light-Emitting Diodes (OLEDs) has led to the exploration of a vast landscape of organic semiconductor materials. Among these, the indolo[3,2-b]carbazole scaffold has emerged as a particularly promising building block due to its rigid, planar structure, excellent thermal stability, and potent hole-donating capabilities.[1][2] This application note focuses on a specific derivative, 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, and provides a comprehensive guide for its synthesis, characterization, and integration into OLED devices. While direct reports on the application of this methylated analog in OLEDs are nascent, its properties, extrapolated from the well-studied indolo[3,2-b]carbazole family, suggest significant potential, particularly as a high-performance hole transport material (HTM) and a host for phosphorescent emitters.
The Indolo[3,2-b]carbazole Core: A Foundation for Excellence
The indolo[3,2-b]carbazole core is a fused aromatic system that imparts several desirable characteristics to organic electronic materials. Its rigid and planar nature promotes intermolecular π-π stacking, which can facilitate efficient charge transport.[3] Furthermore, the electron-rich nitrogen atoms contribute to a high highest occupied molecular orbital (HOMO) energy level, making these materials excellent hole conductors.[4] The high thermal and chemical stability of the indolo[3,2-b]carbazole unit is another critical advantage, contributing to the operational lifetime of OLED devices.[2] The addition of a methyl group at the 6-position is anticipated to subtly modulate the electronic properties and solubility of the parent compound without significantly altering its fundamental beneficial characteristics.
Synthesis Protocol: A Facile One-Pot Approach to 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
A straightforward and efficient one-pot synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole has been reported, making it an accessible material for research and development.[5][6] The protocol involves an oxidative coupling of readily available starting materials.
Experimental Protocol: Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Materials:
-
Indole
-
Acetaldehyde
-
Iodine (I₂)
-
Acetonitrile (ACN)
-
Triethyl orthoformate ((EtO)₃CH)
-
Methanesulfonic acid (CH₃SO₃OH)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Oxidative Coupling. In a round-bottom flask, dissolve indole and a stoichiometric amount of acetaldehyde in acetonitrile at room temperature.
-
Add a catalytic amount of iodine to the solution.
-
Stir the reaction mixture at room temperature for approximately 14 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Step 2: Intramolecular Cyclization. To the same reaction mixture, add triethyl orthoformate and a catalytic amount of methanesulfonic acid in methanol.
-
Continue stirring at room temperature for another 14 hours.
-
Work-up and Purification. Upon completion, quench the reaction and perform an aqueous work-up.
-
The crude product is then purified by column chromatography on silica gel to yield 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole as a solid. A yield of approximately 46% for the two steps has been reported.[5]
Causality of Experimental Choices:
-
The use of iodine as a catalyst in the first step facilitates the oxidative coupling of indole and acetaldehyde, forming the key intermediate.
-
The subsequent addition of triethyl orthoformate and a strong acid like methanesulfonic acid promotes the intramolecular cyclization to form the final indolo[3,2-b]carbazole ring system.
-
A one-pot approach enhances efficiency by minimizing intermediate isolation and purification steps.
Physicochemical Properties and Characterization
The successful application of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole in OLEDs hinges on a thorough understanding of its photophysical and electrochemical properties.
Anticipated Properties:
| Property | Expected Characteristics | Rationale |
| HOMO Level | Deep (around -5.3 to -5.6 eV) | The electron-rich indolo[3,2-b]carbazole core leads to a high-lying HOMO, facilitating efficient hole injection from typical anode materials like ITO. |
| LUMO Level | High (around -2.0 to -2.4 eV) | The large bandgap of the core structure results in a high-lying LUMO, which is beneficial for blocking electrons and confining excitons within the emissive layer. |
| Triplet Energy (ET) | High (> 2.8 eV) | The rigid, conjugated backbone generally leads to a high triplet energy, making it a suitable host material for blue phosphorescent emitters without quenching.[7] |
| Thermal Stability (Td) | High (> 300 °C) | The fused aromatic ring system provides excellent thermal stability, which is crucial for the longevity of vacuum-deposited OLEDs.[8] |
| Photoluminescence | Deep blue emission | The large bandgap is expected to result in emission in the deep blue region of the electromagnetic spectrum.[4] |
Characterization Workflow:
Figure 1: Workflow for the comprehensive characterization of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Application in OLEDs: A High-Performance Hole Transport Material
Given the inherent properties of the indolo[3,2-b]carbazole core, the primary and most promising application for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is as a hole transport material (HTM) in OLEDs. Its deep HOMO level would facilitate efficient hole injection from the anode, while its high LUMO level would effectively block electrons at the HTL/emissive layer interface, leading to improved charge balance and device efficiency.
Protocol for OLED Fabrication using 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole as an HTL:
This protocol describes the fabrication of a phosphorescent OLED (PhOLED) using vacuum thermal evaporation.
Device Architecture:
ITO / 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (HTL) / Emissive Layer (EML: Host doped with a phosphorescent emitter) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al
Materials and Equipment:
-
Patterned Indium Tin Oxide (ITO) coated glass substrates
-
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (as the HTL)
-
A suitable host material for the EML (e.g., CBP, mCP)
-
A phosphorescent emitter (e.g., Ir(ppy)₃ for green emission, FIrpic for blue emission)
-
An electron transporting material (e.g., TPBi, BAlq)
-
An electron injection material (e.g., LiF, Liq)
-
High purity aluminum (Al) for the cathode
-
High vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning facility (sonication baths with deionized water, acetone, isopropanol)
-
UV-Ozone or plasma cleaner
-
Glovebox system for device encapsulation
Fabrication Workflow:
Figure 2: Step-by-step workflow for the fabrication of an OLED device.
Detailed Steps:
-
Substrate Preparation:
-
Thoroughly clean the patterned ITO substrates by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a nitrogen gun.
-
Treat the cleaned ITO surface with UV-Ozone or an oxygen plasma for 5-10 minutes to improve the work function and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the substrates into a high vacuum thermal evaporation chamber.
-
Deposit a 30-50 nm thick layer of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole as the HTL. The deposition rate should be maintained at 1-2 Å/s.
-
-
Emissive Layer Deposition:
-
Co-evaporate the host material and the phosphorescent emitter to form a 20-30 nm thick emissive layer. The doping concentration of the emitter is typically between 5-15 wt%. The deposition rates should be carefully controlled to achieve the desired doping ratio.
-
-
Electron Transport and Injection Layer Deposition:
-
Deposit a 20-40 nm thick layer of the ETL material.
-
Deposit a thin (0.5-1 nm) layer of the EIL material.
-
-
Cathode Deposition:
-
Deposit a 100-150 nm thick layer of aluminum as the cathode.
-
-
Encapsulation:
-
Transfer the completed devices to a nitrogen-filled glovebox and encapsulate them using a glass lid and UV-curable epoxy resin to prevent degradation from moisture and oxygen.
-
Device Characterization and Performance Evaluation
The performance of the fabricated OLEDs should be systematically evaluated.
Key Performance Metrics:
| Parameter | Description | Measurement Technique |
| Current Density-Voltage-Luminance (J-V-L) | Characterizes the electrical and optical output of the device. | Source-measure unit and a calibrated photodiode/spectrometer. |
| External Quantum Efficiency (EQE) | The ratio of photons emitted to the number of electrons injected. | Calculated from the J-V-L data and the electroluminescence spectrum. |
| Power Efficiency | The amount of light output per unit of electrical power input (lm/W). | Calculated from the J-V-L data. |
| Color Coordinates (CIE 1931) | Specifies the color of the emitted light. | Measured with a spectroradiometer. |
| Operational Lifetime (LT₅₀ or LT₉₅) | The time it takes for the initial luminance to decrease to 50% or 95% under constant current operation. | Measured by continuously operating the device and monitoring its luminance. |
Conclusion and Future Outlook
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole stands as a promising candidate for application in high-performance OLEDs, leveraging the well-established benefits of the indolo[3,2-b]carbazole framework. Its straightforward synthesis and anticipated excellent thermal and electrochemical properties make it an attractive material for researchers in the field. The protocols outlined in this application note provide a solid foundation for the synthesis, characterization, and integration of this material into OLED devices, primarily as a hole transport layer. Further research should focus on the experimental validation of its properties and the optimization of device architectures to fully unlock its potential. The exploration of its use as a host material for blue phosphorescent emitters is also a highly promising avenue for future investigation.
References
-
Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. [Link]
-
5,11-Dihydro-5,11-di-1-naphthylindolo[3,2-b]carbazole: Atropisomerism in a Novel Hole-Transport Molecule for Organic Light-Emitting Diodes. Journal of the American Chemical Society. [Link]
-
Diploma Thesis Indolo[3,2,1-jk]carbazole Based Materials for OLED Applications. reposiTUm. [Link]
-
A review of fused-ring carbazole derivatives as emitter and/or host materials in organic light emitting diode (OLED) applications. ResearchGate. [Link]
-
Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. National Institutes of Health. [Link]
-
Facile One-Pot Synthesis of 6-Monosubstituted and 6,12-Disubstituted 5,11-Dihydroindolo[3,2-b]carbazoles and Preparation of Various Functionalized Derivatives. Sci-Hub. [Link]
-
a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),... ResearchGate. [Link]
-
Novel Red Light-Absorbing Organic Dyes Based on Indolo[3,2-b]carbazole as the Donor Applied in Co-Sensitizer-Free Dye-Sensitized Solar Cells. National Institutes of Health. [Link]
-
Application of carbazole derivatives as a multifunctional material for organic light-emitting devices. Technology audit and production reserves. [Link]
-
Non-Doped Deep-Blue OLEDs Based on Carbazole-π-Imidazole Derivatives. National Institutes of Health. [Link]
-
Dynamic Covalent Properties of a Novel Indolo[3,2-b]carbazole Diradical. RIUMA. [Link]
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- 3. riuma.uma.es [riuma.uma.es]
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- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole as a Precursor for n-Type Organic Semiconductors
Introduction: The Quest for High-Performance n-Type Organic Semiconductors
The field of organic electronics holds immense promise for the development of next-generation technologies, including flexible displays, printable circuits, and large-area sensors. A cornerstone of this field is the organic thin-film transistor (OTFT), which relies on both p-type (hole-transporting) and n-type (electron-transporting) semiconductors for the fabrication of efficient complementary circuits. While a plethora of high-performance p-type materials have been developed, their n-type counterparts have historically lagged in terms of performance and environmental stability.[1] This disparity hinders the advancement of low-power organic electronics.
The indolo[3,2-b]carbazole core is a well-established building block for p-type organic semiconductors, owing to its rigid, planar structure and excellent thermal stability, which facilitate efficient intermolecular charge transport.[2] However, the inherent electron-rich nature of the carbazole moiety makes it more amenable to hole transport. The development of stable, high-mobility n-type materials requires a molecular design strategy that lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO) to facilitate electron injection and transport, and to enhance stability against oxidation by ambient species like oxygen and water.[1] A common and effective approach to achieve this is the introduction of strong electron-withdrawing groups (EWGs) to the conjugated core of an organic molecule.[1]
This document outlines a research workflow to explore the potential of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole as a versatile precursor for the synthesis of novel n-type organic semiconductors. We will first detail the synthesis of this starting material. Subsequently, we will propose a strategic functionalization of the indolo[3,2-b]carbazole core with potent electron-withdrawing groups. Finally, we will provide comprehensive protocols for the fabrication and characterization of top-gate, bottom-contact (TGBC) OTFTs to evaluate the n-type performance of these new materials. This guide is intended for researchers and scientists in materials science and drug development with an interest in expanding the library of n-type organic semiconductors.
Part 1: Synthesis of the Precursor: 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
The synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole can be achieved through a multi-step process, which is outlined below. This protocol is adapted from established synthetic methodologies for related indolocarbazole derivatives.
Protocol 1: Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Materials:
-
Indole
-
Acetaldehyde
-
Iodine (I₂)
-
Triethyl orthoformate
-
Methanesulfonic acid (CH₃SO₃H)
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
Step 1: Oxidative Coupling.
-
In a round-bottom flask, dissolve indole in acetonitrile (ACN).
-
Add acetaldehyde to the solution.
-
Slowly add a catalytic amount of iodine (I₂) to the reaction mixture.
-
Stir the reaction at room temperature for 14 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Step 2: Cyclization.
-
To the reaction mixture from Step 1, add triethyl orthoformate and methanol (MeOH).
-
Carefully add methanesulfonic acid (CH₃SO₃H) as a catalyst.
-
Continue stirring at room temperature for another 14 hours.
-
-
Step 3: Work-up and Purification.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
-
-
Step 4: Characterization.
-
Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Part 2: Proposed Molecular Engineering for n-Type Characteristics
To transition the typically p-type indolo[3,2-b]carbazole core into an n-type semiconductor, we propose the introduction of strong electron-withdrawing groups. The rationale is to significantly lower the LUMO energy level, thereby facilitating electron injection from suitable electrodes and enhancing the material's stability as an n-type conductor. The methyl group at the 6-position can serve as a handle for further functionalization, or derivatization can be targeted at other positions on the aromatic core.
Strategy 1: Cyanation of the Indolocarbazole Core
The cyano group (-CN) is a potent electron-withdrawing group due to both inductive and resonance effects.[3] Introducing cyano groups onto the aromatic backbone is a proven strategy for creating n-type organic semiconductors.
Proposed Synthesis of a Dicyano-Derivative:
-
Halogenation: First, introduce bromine or iodine atoms at specific positions of the 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole core. This can be achieved using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) with appropriate catalysts.
-
Palladium- or Copper-Catalyzed Cyanation: The halogenated derivative can then be subjected to a cyanation reaction using a cyanide source such as zinc cyanide (Zn(CN)₂) or copper(I) cyanide (CuCN) in the presence of a palladium or copper catalyst.
Strategy 2: Fluorination of the Indolocarbazole Core
Fluorine atoms are strongly electronegative and can effectively lower the LUMO level of a conjugated system through a strong inductive effect. Perfluoroalkylation can further enhance this effect.
Proposed Synthesis of a Fluorinated Derivative:
Direct fluorination of polycyclic aromatic hydrocarbons can be challenging. A more viable approach involves synthesizing the fluorinated indolo[3,2-b]carbazole from fluorinated precursors. Alternatively, late-stage C-H fluorination using electrophilic fluorinating agents could be explored.
Below is a diagram illustrating the proposed functionalization strategies.
Caption: Proposed synthetic pathways to n-type indolocarbazole derivatives.
Part 3: Fabrication and Characterization of n-Type Organic Thin-Film Transistors
To evaluate the n-type semiconductor properties of the newly synthesized materials, the fabrication and characterization of OTFTs are essential. A top-gate, bottom-contact (TGBC) architecture is often preferred for n-type materials as it can provide better device stability and performance by encapsulating the semiconductor layer.[4]
Protocol 2: Fabrication of Top-Gate, Bottom-Contact OTFTs
Materials and Equipment:
-
Pre-patterned source-drain electrodes on a suitable substrate (e.g., glass or silicon with a SiO₂ layer). Gold (Au) is a common choice for source-drain electrodes.
-
Synthesized n-type indolo[3,2-b]carbazole derivative.
-
A high-purity organic solvent for the semiconductor (e.g., chloroform, chlorobenzene, or dichlorobenzene).
-
A solution-processable gate dielectric material (e.g., PMMA, CYTOP).
-
A suitable gate electrode material (e.g., a thermally evaporated metal like aluminum or a solution-processable conductor like PEDOT:PSS).
-
Spin coater, vacuum oven, and thermal evaporator.
-
Semiconductor parameter analyzer for electrical characterization.
Procedure:
-
Substrate Preparation:
-
Thoroughly clean the pre-patterned source-drain substrates by sonicating in a sequence of deionized water, acetone, and isopropanol.
-
Dry the substrates with a stream of nitrogen gas.
-
Optionally, treat the substrate surface with a self-assembled monolayer (SAM), such as hexamethyldisilazane (HMDS), to improve the semiconductor film quality.
-
-
Semiconductor Deposition:
-
Prepare a dilute solution of the synthesized n-type indolo[3,2-b]carbazole derivative in a high-purity organic solvent (e.g., 5-10 mg/mL).
-
Deposit the semiconductor solution onto the substrate using spin coating. The spin speed and time should be optimized to achieve a uniform thin film of desired thickness (typically 30-50 nm).
-
Anneal the film in a vacuum oven at an optimized temperature to remove residual solvent and improve molecular ordering.
-
-
Gate Dielectric Deposition:
-
Prepare a solution of the gate dielectric material.
-
Spin-coat the dielectric solution on top of the semiconductor layer.
-
Cure the dielectric layer according to the material's specifications (e.g., by thermal annealing).
-
-
Gate Electrode Deposition:
-
Deposit the gate electrode on top of the dielectric layer. For thermally evaporated metals like aluminum, use a shadow mask to define the gate area. For solution-processable gate electrodes, spin coating or printing can be used.
-
The following diagram illustrates the TGBC OTFT architecture.
Caption: Schematic of a top-gate, bottom-contact (TGBC) OTFT.
Protocol 3: Electrical and Material Characterization
1. Electrical Characterization of OTFTs:
-
Place the fabricated device in a probe station, preferably in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize degradation during measurement.
-
Connect the source, drain, and gate electrodes to a semiconductor parameter analyzer.
-
Output Characteristics: Measure the drain current (ID) as a function of the drain-source voltage (VDS) at various gate-source voltages (VGS).
-
Transfer Characteristics: Measure ID as a function of VGS at a fixed, high VDS (in the saturation regime).
-
From the transfer characteristics, extract the key performance metrics:
-
Electron Mobility (μ): Calculated from the slope of the (ID)1/2 vs. VGS plot in the saturation regime.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current to the minimum drain current.
-
Threshold Voltage (Vth): The VGS at which the transistor begins to conduct, determined from the x-intercept of the linear fit to the (ID)1/2 vs. VGS plot.
-
2. Determination of HOMO and LUMO Energy Levels:
-
Cyclic voltammetry (CV) is a standard electrochemical technique to estimate the HOMO and LUMO energy levels of organic materials.[5][6]
-
Procedure:
-
Dissolve the synthesized compound in a suitable solvent containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate).
-
Use a three-electrode setup: a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).
-
Record the cyclic voltammogram, scanning to both oxidative and reductive potentials.
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Estimate the HOMO and LUMO levels using the following empirical formulas (referenced against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which has a known energy level of -4.8 eV relative to the vacuum):
-
HOMO (eV) = -[Eox - EFc/Fc⁺ + 4.8]
-
LUMO (eV) = -[Ered - EFc/Fc⁺ + 4.8]
-
-
3. Assessment of Air Stability:
-
Periodically measure the transfer characteristics of an unencapsulated OTFT device stored in ambient air over several days or weeks.
-
Monitor the changes in electron mobility, on/off ratio, and threshold voltage as a function of air exposure time. A stable n-type material will exhibit minimal degradation of these parameters.
Data Presentation and Expected Outcomes
The successful synthesis of functionalized 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole derivatives with strong electron-withdrawing groups is expected to yield materials with significantly lowered LUMO levels compared to the parent compound. This should translate into observable n-type behavior in OTFTs.
| Parameter | Parent Indolocarbazole (Expected) | EWG-Functionalized Derivative (Target) |
| Transport Type | p-type | n-type |
| LUMO Level | > -3.0 eV | < -3.5 eV |
| Electron Mobility (μ) | N/A | > 0.1 cm²/Vs |
| On/Off Ratio | N/A | > 10⁵ |
| Air Stability | N/A | Stable for > 100 hours |
The following workflow diagram summarizes the entire process from synthesis to characterization.
Caption: Overall workflow for developing and testing n-type indolocarbazole semiconductors.
Conclusion
While 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole itself is not expected to be an n-type semiconductor, its robust and planar aromatic core makes it an excellent starting point for the development of new electron-transporting materials. By strategically functionalizing this core with potent electron-withdrawing groups, it is plausible to engineer its electronic properties to favor electron transport. The protocols detailed in this application note provide a comprehensive roadmap for the synthesis, device fabrication, and characterization necessary to explore this promising avenue of research. The successful development of n-type semiconductors based on the indolo[3,2-b]carbazole scaffold would be a significant contribution to the field of organic electronics, paving the way for more advanced and efficient electronic devices.
References
-
Brominated B1-Polycyclic Aromatic Hydrocarbons for the Synthesis of Deep-Red to Near-Infrared Delayed Fluorescence Emitters. Organic Letters. (2023). [Link]
-
n-Type organic semiconducting polymers: stability limitations, design considerations and applications. Journal of Materials Chemistry C. (n.d.). [Link]
-
Indolocarbazoles with Sterically Unrestricted Electron-Accepting Anchors Showcasing Aggregation-Induced Thermally Activated Delayed Mechanoluminescence for Host-Free Organic Light-Emitting Diodes. PubMed Central. (2023). [Link]
-
CYCLIC VOLTAMMETRY FOR ENERGY LEVELS ESTIMATION OF ORGANIC MATERIALS. University POLITEHNICA of Bucharest. (n.d.). [Link]
-
recent developments in c−h functionalization of carbazoles. Targets in Heterocyclic Systems. (n.d.). [Link]
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Four types structures of planar OFET (a). Bottom gate/ top contact... ResearchGate. (n.d.). [Link]
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Brønsted Acid-Catalyzed Synthesis of 4-Functionalized Tetrahydrocarbazol-1-ones from 1,4-Dicarbonylindole Derivatives. PubMed Central. (n.d.). [Link]
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Which is suitable technique for HOMO and LUMO measurement of organic semiconductors? ResearchGate. (2015). [Link]
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BN-Doped Polycyclic Aromatic Hydrocarbons and Their Applications in Optoelectronics. MDPI. (n.d.). [Link]
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Copper-Catalyzed Cyanation of Heterocycle Carbon−Hydrogen Bonds. Organic Letters. (n.d.). [Link]
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Iron-catalyzed alkylation of carbazole derivatives via hydroarylation of styrenes. Chemical Communications. (n.d.). [Link]
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On the energy gap determination of organic optoelectronic materials: the case of porphyrin derivatives. RSC Publishing. (2022). [Link]
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Selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold. A new potential non-classical isostere of indole and a precursor of push–pull dyes. PubMed Central. (n.d.). [Link]
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O–B ← N perturbed polycyclic aromatic hydrocarbons: a straightforward synthesis strategy, and their photophysical and optical waveguide properties. National Institutes of Health. (2022). [Link]
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High-Performance Organic Field-Effect Transistors: Molecular Design, Device Fabrication, and Physical Properties. ACS Publications. (n.d.). [Link]
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Catalytic Cyanation of C–N Bonds with CO2/NH3. PubMed Central. (n.d.). [Link]
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Fabrication, characterization, numerical simulation and compact modeling of P3HT based organic thin film transistors. Researching. (n.d.). [Link]
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HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. (2024). [Link]
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Modeling of top and bottom contact structure organic field effect transistors. AIP Publishing. (2012). [Link]
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Facile one-pot fluorination of polycyclic aromatic hydrocarbons (PAHs) with N-fluoro-2,4-dinitroimidazole; scope and li.... OUCI. (n.d.). [Link]
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Palladium-catalyzed regioselective C1-selective nitration of carbazoles. Beilstein Journals. (n.d.). [Link]
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Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. (2022). [Link]
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Buckminsterfullerene. Wikipedia. (n.d.). [Link]
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Application Notes and Protocols: Characterizing AhR Activation by 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole In Vitro
Introduction: The Aryl Hydrocarbon Receptor and the Significance of Indolo[3,2-b]carbazoles
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that belongs to the basic helix-loop-helix Per-Arnt-Sim (bHLH-PAS) family of proteins.[1][2] Initially identified for its role in mediating the toxic effects of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now recognized as a crucial regulator of diverse physiological and pathophysiological processes, including immune responses, cellular growth, and xenobiotic metabolism.[3][4] Upon binding to a ligand in the cytoplasm, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin-Responsive Elements (DREs) or Xenobiotic-Responsive Elements (XREs).[1][5] This binding initiates the transcription of a battery of target genes, most notably cytochrome P450 enzymes like CYP1A1 and CYP1B1.[3][6]
The indolo[3,2-b]carbazole (ICZ) scaffold represents a class of potent AhR agonists.[3][7] A notable derivative, 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ), has demonstrated significant AhR activation, in some cases exceeding the activity of the well-characterized endogenous ligand 6-formylindolo[3,2-b]carbazole (6-FICZ).[3] This positions 6-MICZ as a compound of interest for researchers in drug development and toxicology, necessitating robust and reliable in vitro methods to quantify its interaction with the AhR signaling pathway.
This guide provides a comprehensive overview and detailed protocols for key in vitro assays designed to characterize the AhR-activating potential of 6-MICZ. We will delve into the principles and methodologies of reporter gene assays and downstream target gene analysis, providing the scientific rationale behind each step to ensure experimental success and data integrity.
The AhR Signaling Pathway: A Visual Overview
The activation of the AhR follows a well-defined signaling cascade. Understanding this pathway is fundamental to interpreting the results from the assays described herein.
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway.
Principle of Selected In Vitro Assays
A multi-faceted approach is recommended to comprehensively characterize the AhR activity of a test compound. This involves a primary screening assay for activation, followed by a confirmatory assay to measure a physiologically relevant downstream event.
-
DRE-Luciferase Reporter Gene Assay: This is a highly sensitive and specific method for quantifying AhR activation.[4] The assay utilizes a mammalian cell line (e.g., human hepatoma HepG2 or rat hepatoma H4IIE) that has been stably transfected with a plasmid containing a DRE sequence linked to a luciferase reporter gene.[8][9] When a compound like 6-MICZ activates the endogenous AhR, the resulting AhR/ARNT complex binds to the DRE in the plasmid, driving the expression of luciferase. The amount of light produced upon addition of a luciferase substrate is directly proportional to the level of AhR activation.[8] This allows for the determination of dose-response relationships and the calculation of EC50 values.
-
CYP1A1 Induction Assay: As a primary target gene of the AhR, the induction of Cytochrome P450 1A1 (CYP1A1) serves as a robust biomarker for receptor activation.[10] Measuring the increase in CYP1A1 provides a physiologically relevant confirmation of the findings from the reporter assay. This can be assessed at two levels:
-
mRNA Expression: Quantitative real-time PCR (qPCR) can be used to measure the fold-change in CYP1A1 mRNA levels following treatment with the test compound.
-
Enzyme Activity (EROD Assay): The ethoxyresorufin-O-deethylase (EROD) assay measures the enzymatic activity of the induced CYP1A1 protein.[11] CYP1A1 metabolizes the non-fluorescent substrate 7-ethoxyresorufin into the highly fluorescent product resorufin, which can be quantified.[11]
-
Experimental Workflow Overview
The general workflow for assessing AhR activation by 6-MICZ involves cell culture, treatment, and subsequent measurement of the desired endpoint.
Caption: General experimental workflow for in vitro AhR activation assays.
Detailed Protocols
Protocol 1: DRE-Luciferase Reporter Gene Assay
This protocol is adapted for a 96-well plate format using a stably transfected rat hepatoma cell line (e.g., H4L1.1c4).[10]
Materials:
-
H4L1.1c4 cells (or similar AhR-responsive luciferase reporter cell line)
-
Alpha-MEM (with 10% Fetal Bovine Serum)
-
96-well clear bottom, white-walled tissue culture plates
-
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ)
-
TCDD (positive control)
-
DMSO (vehicle control)
-
Luciferase assay reagent kit
-
Plate-reading luminometer
Procedure:
Day 1: Cell Plating
-
Culture H4L1.1c4 cells in Alpha-MEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator. Ensure cells do not exceed 90% confluency before passaging.[8]
-
Trypsinize the cells and resuspend them in fresh medium to create a single-cell suspension.
-
Count the cells and adjust the density to 1.5 x 10^5 cells/mL.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
Day 2: Compound Treatment
-
Prepare a stock solution of 6-MICZ in DMSO. Create a serial dilution series in DMSO. A typical starting point would be a 10 mM stock, diluted to cover a final concentration range from pM to µM.
-
Prepare a similar dilution series for the positive control, TCDD (e.g., final concentrations from 1 pM to 1 nM).
-
In a separate dilution plate, dilute the DMSO stock solutions 100-fold into the cell culture medium. This will result in a final DMSO concentration of 1% in the cell culture.[12]
-
Carefully remove the medium from the cells in the 96-well plate.
-
Add 100 µL of the prepared treatment media to the respective wells. Include wells for vehicle control (1% DMSO) and a positive control (e.g., 1 nM TCDD).
Day 3: Luminescence Measurement
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Discard the treatment media from the wells.
-
Wash the cells gently with 100 µL of phosphate-buffered saline (PBS).
-
Prepare the luciferase assay reagent according to the manufacturer's instructions.
-
Add the recommended volume of lysis buffer/luciferase reagent to each well.
-
Incubate for the time specified by the reagent manufacturer to allow for cell lysis and the luciferase reaction.
-
Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average relative light units (RLU) of the blank wells from all other wells.
-
Normalize the data by expressing the RLU of each treatment as a percentage of the maximal response induced by the positive control (TCDD).
-
Plot the normalized response against the logarithm of the compound concentration.
-
Use a non-linear regression (sigmoidal dose-response, variable slope) to determine the EC50 value for 6-MICZ.
Protocol 2: CYP1A1 mRNA Induction via qPCR
This protocol outlines the steps to quantify the change in CYP1A1 mRNA expression in human HepG2 cells following treatment.
Materials:
-
HepG2 cells
-
Appropriate cell culture medium (e.g., EMEM with 10% FBS)
-
6-well tissue culture plates
-
6-MICZ, TCDD (positive control), DMSO (vehicle)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for human CYP1A1 and a reference gene (e.g., GAPDH or ACTB)
-
Real-time PCR instrument
Procedure:
Day 1: Cell Plating
-
Culture and passage HepG2 cells as per standard protocols.
-
Plate HepG2 cells in 6-well plates at a density that will result in ~80-90% confluency on the day of treatment. Incubate for 24 hours.
Day 2: Compound Treatment
-
Prepare treatment media containing 6-MICZ at various concentrations (e.g., based on the EC50 from the reporter assay), a positive control (e.g., 1 nM TCDD), and a vehicle control (DMSO).
-
Remove the culture medium from the cells and replace it with the treatment media.
-
Incubate for 24 hours at 37°C and 5% CO2.
Day 3: RNA Extraction and cDNA Synthesis
-
After incubation, wash the cells with PBS and lyse them directly in the plate using the lysis buffer from the RNA extraction kit.
-
Purify total RNA according to the kit manufacturer's protocol. Quantify the RNA and assess its purity (A260/A280 ratio).
-
Synthesize cDNA from an equal amount of RNA from each sample using a reverse transcription kit.
Day 4: qPCR Analysis
-
Prepare the qPCR reactions by combining the cDNA, qPCR master mix, and primers for CYP1A1 or the reference gene.
-
Run the reactions on a real-time PCR instrument using an appropriate cycling protocol.
-
Analyze the data using the ΔΔCt method to calculate the fold change in CYP1A1 expression relative to the vehicle control, after normalization to the reference gene.[13]
Expected Data and Interpretation
The assays described will yield quantitative data to characterize the AhR activity of 6-MICZ.
Table 1: Representative Data Summary for 6-MICZ
| Assay | Endpoint | Positive Control (1 nM TCDD) | 6-MICZ |
| DRE-Luciferase | EC50 | ~0.1 nM | e.g., 0.05 nM |
| Max Induction (% of TCDD) | 100% | e.g., 110% | |
| CYP1A1 qPCR | Fold Induction (vs. Vehicle) | e.g., 50-fold | e.g., 65-fold |
Interpretation:
-
A low EC50 value in the DRE-luciferase assay indicates high potency. A comparison of the maximal induction level to that of TCDD reveals whether 6-MICZ is a full or partial agonist.
-
A significant fold-induction of CYP1A1 mRNA in the qPCR assay confirms that the AhR activation observed in the reporter assay translates to the regulation of a key downstream target gene.
Confirmatory and Advanced Assays
For a more in-depth characterization, a competitive ligand-binding assay can be performed. This assay directly measures the ability of 6-MICZ to displace a high-affinity radiolabeled ligand, such as [3H]TCDD, from the AhR in a cytosolic extract.[14][15] This provides direct evidence that the compound interacts with the ligand-binding pocket of the receptor.[15]
Conclusion
The combination of a DRE-luciferase reporter gene assay and a confirmatory CYP1A1 induction assay provides a robust and reliable framework for characterizing the in vitro AhR activation potential of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole. The protocols detailed in this guide are designed to be adaptable and provide a solid foundation for researchers in toxicology, pharmacology, and drug development to investigate the biological activity of this and other related compounds. Adherence to these self-validating systems, which include appropriate positive and negative controls, will ensure the generation of high-quality, interpretable data.
References
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Denison, M. S., & Heath-Pagliuso, S. (n.d.). Cell-Based Assays for Identification of Aryl Hydrocarbon (Ah) Receptor Activators. eScholarship.org. Retrieved from [Link]
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Creative Biolabs. (n.d.). Aryl Hydrocarbon Receptor (AHR) Nuclear Receptor Assay Service. Retrieved from [Link]
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Grivas, A., et al. (2019). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. Retrieved from [Link]
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Takeuchi, S., et al. (2008). In vitro screening for aryl hydrocarbon receptor agonistic activity in 200 pesticides using a highly sensitive reporter cell line, DR-EcoScreen cells, and in vivo mouse liver cytochrome P450-1A induction by propanil, diuron and linuron. PubMed. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved from [Link]
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PubChem. (n.d.). 5,11-Dihydroindolo[3,2-b]carbazole. Retrieved from [Link]
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Grivas, A., et al. (2019). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Retrieved from [Link]
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Schönfelder, G., et al. (2015). Determination of the CYP1A-inducing potential of single substances, mixtures and extracts of samples in the micro-EROD assay with H4IIE cells. PubMed. Retrieved from [Link]
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Sprenger, M., et al. (2021). Novel Method for Quantifying AhR-Ligand Binding Affinities Using Microscale Thermophoresis. PMC - NIH. Retrieved from [Link]
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Sprenger, M., et al. (2021). Novel method for quantifying AhR-ligand binding affinities using Microscale Thermophoresis. bioRxiv. Retrieved from [Link]
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Murray, I. A., et al. (2023). Complex chemical signals dictate Ah receptor activation through the gut-lung axis. NIH. Retrieved from [Link]
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LifeNet Health LifeSciences. (n.d.). CYP Induction Assay. Retrieved from [Link]
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Klumpp, C., et al. (2017). 5,11-Dihydro-5,11-di-1-naphthylindolo[3,2-b]carbazole: Atropisomerism in a Novel Hole-Transport Molecule for Organic Light-Emitting Diodes. Journal of the American Chemical Society. Retrieved from [Link]
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PURACYP. (n.d.). HUMAN ARYL HYDROCARBON RECEPTOR (AhR) ACTIVATION ASSAY SYSTEM Technical Manual for 96-Well Format. Retrieved from [Link]
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Murray, I. A., et al. (2023). Complex chemical signals dictate Ah receptor activation through the gut–lung axis. B-REAL. Retrieved from [Link]
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Nishiumi, S., et al. (2015). Detection of Aryl Hydrocarbon Receptor Activation by Some Chemicals in Food Using a Reporter Gene Assay. NIH. Retrieved from [Link]
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Rothhammer, V., et al. (2018). Detection of aryl hydrocarbon receptor agonists in human samples. PMC - PubMed Central. Retrieved from [Link]
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INDIGO Biosciences. (n.d.). Human Aryl Hydrocarbon Receptor (AhR) Reporter Assay System. Retrieved from [Link]
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El-Sherbiny, M., et al. (2024). Aryl Hydrocarbon Receptor (AhR) and Vascular Endothelial Growth Factor (VEGF) Crosstalk in Doxorubicin Nephrotoxicity: Mechanisms and Therapeutic Perspectives. MDPI. Retrieved from [Link]
-
Roldan-Gomez, S., et al. (2020). Dynamic Covalent Properties of a Novel Indolo[3,2-b]carbazole Diradical. RIUMA. Retrieved from [Link]
-
Hu, W., et al. (2007). Induction of Cyp1a1 Is a Nonspecific Biomarker of Aryl Hydrocarbon Receptor Activation: Results of Large Scale Screening of Pharmaceuticals and Toxicants in Vivo and in Vitro. ResearchGate. Retrieved from [Link]
-
Kawajiri, K., et al. (2017). AhR activation by 6-formylindolo[3,2-b]carbazole and 2,3,7,8-tetrachlorodibenzo-p-dioxin inhibit the development of mouse intestinal epithelial cells. PubMed. Retrieved from [Link]
-
Denison, M. S., et al. (2002). Ligand binding and activation of the Ah receptor. eScholarship.org. Retrieved from [Link]
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Fretland, A. J., & Omiecinski, C. J. (2000). Current Industrial Practices in Assessing CYP450 Enzyme Induction: Preclinical and Clinical. Retrieved from [Link]
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Application Notes & Protocols: Handling and Storage of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Compound
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) is a heterocyclic compound belonging to the indolo[3,2-b]carbazole (ICz) family. The parent ICz scaffold is known for its remarkable thermal, chemical, and environmental stability.[1] This rigid, planar structure is a key building block for materials used in organic electronics, such as OLEDs and OFETs.[1]
From a biological perspective, and most critically for laboratory safety, 6-MICZ is a potent agonist of the Aryl Hydrocarbon Receptor (AhR).[2] The AhR is a ligand-activated transcription factor involved in regulating numerous biological processes, and its sustained activation by potent agonists is linked to a wide array of organ-specific toxicities.[3] Therefore, despite the chemical stability of its core structure, the high biological potency of 6-MICZ mandates that it be handled as a Highly Potent Active Pharmaceutical Ingredient (HPAPI) to minimize occupational exposure.[4] This guide provides a framework for the safe handling, storage, and disposal of 6-MICZ, grounding protocols in both its chemical properties and biological activity.
Material Identification and Properties
Proper identification is the first step in ensuring safe handling. The fundamental properties of the parent compound provide a baseline for understanding 6-MICZ.
| Property | Value | Source |
| Chemical Name | 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole | - |
| Synonyms | 6-Methylindolo[3,2-b]carbazole, 6-MICZ | [2] |
| Molecular Formula | C₁₉H₁₄N₂ | Inferred |
| Molecular Weight | 270.33 g/mol | Inferred |
| Appearance | Likely a white to yellowish powder/crystals | [1] |
| Thermal Stability | The indolo[3,2-b]carbazole core is noted for high thermal stability.[1][5][6] The parent compound has a melting point of 460 °C.[1] | [1][5][6] |
| Solubility | Very low solubility in common deuterated solvents (e.g., CD₂Cl₂); soluble in solvents like Toluene and THF for reactions.[2][7] | [2][7] |
Hazard Assessment & Safety Causality
The primary hazard associated with 6-MICZ is not its physical reactivity but its potent biological activity. As a potent AhR agonist, accidental exposure via inhalation, ingestion, or skin contact can trigger unintended biological cascades.[2][3]
Primary Hazards:
-
High Potency/Toxicity: As a potent AhR agonist, the compound can elicit a biological response at very low concentrations.[2] Sustained AhR activation in rodent models has been linked to toxicities in the immune, hepatic, reproductive, and other systems, and some AhR agonists are considered tumorigenic.[3] For this reason, an Occupational Exposure Limit (OEL) should be assumed to be low (e.g., <10 µg/m³), consistent with other HPAPIs.[8]
-
Suspected Carcinogenicity: The related compound, carbazole, is classified as suspected of causing cancer (GHS Category 2).[9]
-
Organ Irritation: Based on GHS data for the parent compound, 5,11-dihydroindolo[3,2-b]carbazole, there is a risk of skin irritation, serious eye irritation, and respiratory irritation.[10]
-
Skin Sensitization: May cause an allergic skin reaction.[10]
The causality for stringent handling is clear: preventing the compound, particularly as a fine powder, from becoming airborne or making direct contact with personnel is paramount to avoid inadvertent biological effects. All protocols must be designed to contain the material at the source.[4]
Personal Protective Equipment (PPE) and Containment
Due to the compound's high potency, standard laboratory PPE must be supplemented with enhanced measures. The goal is to establish multiple barriers between the researcher and the chemical.
-
Primary Engineering Control (Containment): All handling of 6-MICZ powder (e.g., weighing, transferring, preparing stock solutions) must be performed within a certified containment device. Options include:
-
A powder containment hood (ventilated balance enclosure).
-
A glovebox.
-
-
Respiratory Protection: A powered air-purifying respirator (PAPR) is recommended when handling powders outside of a closed system like a glovebox.[11] At a minimum, a well-fitted N95 or higher-rated respirator should be used.
-
Eye Protection: Chemical safety goggles or a full-face shield must be worn.[9]
-
Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Change gloves immediately if contamination is suspected.
-
Body Protection: A dedicated lab coat, preferably disposable or one designated for potent compound work, is necessary. Full-coverage clothing should be worn underneath.
Experimental Protocols
Protocol 1: Weighing and Aliquoting Solid 6-MICZ
Causality: This protocol is designed to prevent the generation and dispersal of fine powder, which is the primary route of inhalation exposure. All steps occur within a primary engineering control.
-
Preparation:
-
Don all required PPE (double gloves, lab coat, eye protection, respirator if not in a glovebox).
-
Decontaminate the interior surfaces of the powder containment hood or glovebox.
-
Place all necessary equipment (weighing vessel, spatula, vials, labels) inside the enclosure before starting. Use anti-static tools and weigh boats if available.
-
-
Weighing:
-
Carefully open the main container of 6-MICZ inside the enclosure.
-
Using a dedicated spatula, gently transfer the desired amount of powder to the weigh boat on the analytical balance. Avoid any actions that could create airborne dust.
-
Once the desired weight is achieved, securely close the primary container.
-
-
Aliquoting:
-
Transfer the weighed powder into a pre-labeled, tared vial.
-
Securely cap the vial.
-
-
Decontamination and Clean-up:
-
Wipe the exterior of the vial with a disposable wipe wetted with 70% ethanol or a suitable lab detergent before removing it from the enclosure.
-
Carefully wipe down the spatula and any other reusable equipment.
-
Wipe down all surfaces of the enclosure.
-
Collect all disposable waste (gloves, wipes, weigh boat) in a sealed bag for hazardous waste disposal.
-
Protocol 2: Preparation of Stock Solutions
Causality: This procedure transitions the potent compound from a dispersible powder to a less hazardous liquid form within a controlled environment.
-
Preparation:
-
Perform this procedure in a chemical fume hood.
-
Assemble all materials: vial of pre-weighed 6-MICZ, solvent (e.g., THF, Toluene), volumetric flask, and pipettes.[2]
-
-
Dissolution:
-
Uncap the vial containing the 6-MICZ powder.
-
Add a small amount of the desired solvent to the vial to wet the powder.
-
Using a pipette, carefully transfer the resulting slurry to the volumetric flask.
-
Rinse the vial multiple times with additional solvent, transferring the rinse to the volumetric flask each time to ensure a quantitative transfer.
-
Add solvent to the volumetric flask until it is approximately half full. Gently swirl to dissolve the compound completely.
-
Once dissolved, bring the solution to the final volume with the solvent. Cap and invert several times to ensure homogeneity.
-
-
Storage and Labeling:
-
Transfer the solution to an amber glass storage vial with a PTFE-lined cap.
-
The label should include the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings (e.g., "Potent AhR Agonist," "Toxic").
-
Storage and Stability
The indolo[3,2-b]carbazole core is generally stable, but specific precautions are necessary to ensure long-term integrity, especially considering potential photosensitivity.
| Condition | Guideline | Rationale |
| Short-Term Storage (Solid) | Store in a tightly sealed container (e.g., the original vendor bottle) in a designated, locked cabinet at room temperature.[12] | Prevents accidental contact and contamination. The compound is thermally stable at ambient temperatures.[1] |
| Long-Term Storage (Solid) | Store in a tightly sealed, opaque container in a cool, dry, and dark place.[12] Consider storage in a desiccator. | Protects from light and moisture, which can degrade sensitive organic compounds over time. |
| Solution Storage | Store solutions in amber glass vials with PTFE-lined caps at 2-8°C. Wrap the vial in aluminum foil for extra light protection. | Low temperature slows potential solvent evaporation and degradation. Amber glass and foil protect from light, as related compounds are photosensitive.[13] |
Workflow Diagrams
Spill Management and Decontamination
Accidental spills must be handled with care due to the compound's potency.
-
Spill Response:
-
Alert: Immediately alert others in the area.
-
Evacuate: If the spill is large or powder has become airborne, evacuate the immediate area.
-
Secure: Prevent entry into the affected area.
-
Report: Notify the laboratory supervisor and the institutional Environmental Health & Safety (EHS) department.
-
-
Small Spill Cleanup (Solid < 1g):
-
This should only be performed by personnel trained in handling potent compounds.
-
Wearing full PPE, gently cover the spill with a wetted absorbent material to avoid raising dust.
-
Carefully scoop the material into a labeled hazardous waste container.
-
Decontaminate the area with a suitable detergent solution, followed by 70% ethanol.
-
-
Large Spills: Do not attempt to clean up large spills. Evacuate and contact EHS for specialized cleanup.
-
Surface Decontamination: For routine cleaning of work areas, a multi-step process is recommended. First, use a laboratory detergent to remove the compound, followed by a rinse with water, and a final wipe with 70% ethanol. All cleaning materials must be disposed of as hazardous waste.[11]
Waste Disposal
All waste contaminated with 6-MICZ must be treated as hazardous chemical waste, with additional consideration for its high potency.
-
Solid Waste: Contaminated items (gloves, wipes, vials, etc.) must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste - Contains Potent Compound: 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole".
-
Liquid Waste: Unused solutions or solvent rinses should be collected in a dedicated, sealed, and labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by EHS.
-
Disposal Vendor: Follow all institutional and local regulations for the disposal of hazardous and potent chemical waste.[9]
References
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Mexia, N., Tsakou, S., & Magiatis, P. (2025). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules. Retrieved from [Link]
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Ruiz, M. P., et al. (n.d.). Dynamic Covalent Properties of a Novel Indolo[3,2-b]carbazole Diradical. RIUMA. Retrieved from [Link]
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Jia, X., et al. (2018). 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. ResearchGate. Retrieved from [Link]
-
Dufour, C., et al. (2022). Current Therapeutic Landscape and Safety Roadmap for Targeting the Aryl Hydrocarbon Receptor in Inflammatory Gastrointestinal Indications. PubMed Central. Retrieved from [Link]
-
Wang, Y., et al. (2014). Two novel indolo[3,2-b]carbazole derivatives containing dimesitylboron moieties: synthesis, photoluminescent and electroluminescent properties. RSC Publishing. Retrieved from [Link]
-
Zhang, Y., et al. (2024). Preparation and property analysis of antioxidant of carbazole derivatives. PMC. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]
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Li, X., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. ResearchGate. Retrieved from [Link]
-
Recipharm. (n.d.). Safe handling of highly potent active pharmaceutical ingredients. Retrieved from [Link]
-
Chen, W-C., et al. (2023). Multi-Resonant Indolo[3,2,1-jk]carbazole-Based Host for Blue Phosphorescent Organic Light-Emitting Diodes. National Institutes of Health. Retrieved from [Link]
-
Sharma, G., et al. (2022). Carbazole Derivatives as Potential Antimicrobial Agents. MDPI. Retrieved from [Link]
-
Aenova Group. (n.d.). SAFE AND EFFICIENT HANDLING OF HIGH POTENT DRUG PRODUCTS. Retrieved from [Link]
-
PubChem. (n.d.). 5,11-Dihydroindolo[3,2-b]carbazole. National Center for Biotechnology Information. Retrieved from [Link]
-
Pii International. (n.d.). Managing Risks with Potent Pharmaceutical Products. pharm-int.com. Retrieved from [Link]
-
Li, X., et al. (2006). Degradation of carbazole and its derivatives by a Pseudomonas sp. PubMed. Retrieved from [Link]
-
Raghavan, H. J., et al. (2024). Design, synthesis and characterization of indolo[3,2-a]carbazole-based low molecular mass organogelators as hole transport materials in perovskite solar cells. RSC Publishing. Retrieved from [Link]
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Pharmaceutical Technology. (2025). The rules on HPAPI containment in high potent manufacturing. Retrieved from [Link]
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Chen, J-W., et al. (2011). Purification of carbazole by solvent crystallization under two forced cooling modes. ResearchGate. Retrieved from [Link]
-
Boudreault, P. L. T., et al. (2009). New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. Journal of Materials Chemistry. Retrieved from [Link]
-
Lead Sciences. (n.d.). 5,11-Dihydroindolo[3,2-b]carbazole. Retrieved from [Link]
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ResearchGate. (n.d.). a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),... Retrieved from [Link]
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Application Notes and Protocols: Elucidating the Metabolic Fate of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: Understanding the Metabolic Journey of a Potent AhR Activator
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) is a rigid, planar heterocyclic compound belonging to the indolocarbazole family. Recent studies have identified 6-MICZ as a potent agonist of the Aryl hydrocarbon Receptor (AhR), a ligand-activated transcription factor that plays a crucial role in regulating the expression of a wide array of genes, including those encoding for drug-metabolizing enzymes.[1] Notably, 6-MICZ exhibits even higher AhR activation activity than its well-studied counterpart, 6-formylindolo[3,2-b]carbazole (FICZ).[1]
The activation of AhR by xenobiotics is intrinsically linked to their own metabolism, often initiating a negative feedback loop where the induced enzymes, primarily from the Cytochrome P450 1 (CYP1) family, proceed to metabolize the activating ligand.[2][3] This self-regulating mechanism is critical in maintaining cellular homeostasis. For drug candidates like 6-MICZ, a thorough understanding of its metabolic pathways, stability, and potential for drug-drug interactions is paramount for a comprehensive safety and efficacy assessment.[4]
This guide provides a detailed experimental framework for investigating the metabolism of 6-MICZ, from initial in vitro screening to more complex cell-based and in vivo models. The protocols are designed to be robust and self-validating, providing researchers with the necessary tools to characterize the metabolic profile of this potent AhR agonist.
Core Principles and Strategic Approach
The experimental design outlined herein is predicated on the strong evidence of 6-MICZ as an AhR agonist. This directs our investigation towards the CYP1 family of enzymes (CYP1A1, CYP1A2, and CYP1B1) as the primary catalysts in its biotransformation.[1][5] While direct metabolic studies on 6-MICZ are not extensively published, the metabolic fate of the structurally similar FICZ, which is extensively metabolized to mono- and di-hydroxylated derivatives by CYP1A1 and CYP1A2, provides a strong foundational hypothesis.[5][6][7] We will therefore hypothesize that 6-MICZ undergoes similar oxidative metabolism, likely involving hydroxylation of the aromatic rings and/or oxidation of the 6-methyl group.
Our multi-tiered approach will encompass:
-
In Vitro Metabolic Stability Assessment: To determine the intrinsic clearance of 6-MICZ in liver microsomes.
-
Metabolite Identification and Profiling: To identify the primary metabolites of 6-MICZ using high-resolution mass spectrometry.
-
CYP450 Induction Potential: To quantify the induction of CYP1A enzymes by 6-MICZ in a human hepatocyte model.
-
In Vivo Pharmacokinetic Evaluation: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of 6-MICZ in a rodent model.
This comprehensive strategy will provide a holistic view of the metabolic disposition of 6-MICZ.
PART 1: In Vitro Metabolism and Metabolite Identification
This section focuses on the initial characterization of 6-MICZ metabolism using subcellular liver fractions.
Experimental Workflow: In Vitro Metabolism
Caption: Workflow for the in vitro metabolic stability assay of 6-MICZ.
Protocol 1: Metabolic Stability in Human Liver Microsomes
This protocol aims to determine the rate of disappearance of 6-MICZ when incubated with human liver microsomes, a key indicator of its metabolic stability.
Materials and Reagents:
-
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ)
-
Pooled Human Liver Microsomes (e.g., from a reputable supplier)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
0.1 M Phosphate Buffer (pH 7.4)
-
Acetonitrile (LC-MS grade), chilled
-
Internal Standard (IS) (a structurally similar compound not expected to be a metabolite, e.g., a stable isotope-labeled 6-MICZ if available)
-
Control compounds (e.g., Testosterone for high clearance, Verapamil for moderate clearance)
Step-by-Step Procedure:
-
Preparation:
-
Prepare a 1 mM stock solution of 6-MICZ in DMSO.
-
On the day of the experiment, thaw the pooled human liver microsomes on ice.
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
Prepare a working solution of 6-MICZ by diluting the stock solution in phosphate buffer to a final concentration of 1 µM.
-
-
Incubation:
-
In a 96-well plate, pre-warm the microsomes (final concentration 0.5 mg/mL) and the 6-MICZ working solution at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
Incubate the plate at 37°C with gentle shaking.
-
-
Time Points and Reaction Termination:
-
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), terminate the reaction by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Include control incubations: a negative control without the NADPH regenerating system and a positive control with known substrates.
-
-
Sample Processing:
-
Seal the plate and vortex for 2 minutes to precipitate the protein.
-
Centrifuge the plate at 3,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new 96-well plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining 6-MICZ at each time point.
-
Monitor the disappearance of the parent compound over time relative to the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of 6-MICZ remaining versus time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the half-life (t½) = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) = (0.693 / t½) / (mg/mL microsomal protein).
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry
This protocol aims to identify the potential metabolites of 6-MICZ formed during the microsomal incubation.
Procedure:
-
Follow the incubation procedure as described in Protocol 1, but with a higher concentration of 6-MICZ (e.g., 10 µM) to generate sufficient quantities of metabolites for detection.
-
Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with liquid chromatography.[8]
-
Data Acquisition:
-
Acquire data in both positive and negative ionization modes.
-
Perform full scan MS to detect potential metabolites.
-
Use data-dependent MS/MS to obtain fragmentation patterns of the parent compound and potential metabolites.
-
Data Analysis and Interpretation:
-
Compare the chromatograms of the 0-minute and 60-minute samples to identify new peaks corresponding to metabolites.
-
Extract ion chromatograms for expected mass shifts corresponding to common metabolic reactions (e.g., +16 Da for hydroxylation, +14 Da for N-demethylation, +30 Da for hydroxylation of the methyl group).
-
Analyze the MS/MS fragmentation patterns of the parent compound and the putative metabolites to propose their structures. The fragmentation of the core indolocarbazole structure should remain consistent, while fragments containing the site of modification will show a mass shift.
-
Utilize metabolomics software for automated peak picking, alignment, and comparison to aid in metabolite identification.
| Potential Metabolic Reaction | Mass Shift (Da) | Hypothesized Metabolite |
| Monohydroxylation | +16 | Hydroxy-6-MICZ |
| Dihydroxylation | +32 | Dihydroxy-6-MICZ |
| Methyl Oxidation | +16 | 6-Hydroxymethyl-indolocarbazole |
| N-dealkylation | -14 | (If N-alkylated derivatives are present) |
| Glucuronidation (Phase II) | +176 | 6-MICZ-glucuronide |
PART 2: Cell-Based Assays for CYP450 Induction
Given that 6-MICZ is a potent AhR agonist, it is crucial to quantify its potential to induce CYP1A enzymes, which can lead to significant drug-drug interactions.
AhR Signaling and CYP1A1 Induction Pathway
Caption: 6-MICZ mediated AhR activation and subsequent CYP1A1 induction.
Protocol 3: CYP1A1/1A2 Induction in Cultured Human Hepatocytes
This protocol uses cryopreserved human hepatocytes to provide a more physiologically relevant system for assessing CYP induction.
Materials and Reagents:
-
Cryopreserved human hepatocytes (from at least three different donors)
-
Hepatocyte culture medium and supplements
-
Collagen-coated culture plates
-
6-MICZ
-
Positive control inducers (e.g., Omeprazole for CYP1A2, Rifampicin for CYP3A4)
-
Negative control (vehicle, e.g., 0.1% DMSO)
-
RNA isolation kit
-
qRT-PCR reagents (primers for CYP1A1, CYP1A2, and a housekeeping gene like GAPDH)
-
CYP1A2-specific substrate (e.g., Phenacetin) and its metabolite (Acetaminophen) for activity assay
Step-by-Step Procedure:
-
Hepatocyte Seeding:
-
Thaw and plate the cryopreserved hepatocytes on collagen-coated plates according to the supplier's protocol.
-
Allow the cells to form a confluent monolayer (typically 24-48 hours).
-
-
Compound Treatment:
-
Treat the hepatocytes with various concentrations of 6-MICZ (e.g., 0.1, 1, 10 µM) for 48-72 hours.[9]
-
Include vehicle control and positive controls in parallel.
-
Replenish the medium with fresh compound every 24 hours.
-
-
Endpoint Analysis (Two-pronged approach):
A. mRNA Quantification (qRT-PCR):
-
After the treatment period, lyse the cells and isolate total RNA.
-
Perform reverse transcription to generate cDNA.
-
Quantify the relative mRNA expression levels of CYP1A1 and CYP1A2 using qRT-PCR. Normalize the data to the housekeeping gene.
B. Enzyme Activity Assay:
-
After treatment, wash the cells and incubate them with a CYP1A2-specific substrate (e.g., 100 µM Phenacetin) for a defined period (e.g., 60 minutes).
-
Collect the supernatant and quantify the formation of the metabolite (Acetaminophen) using LC-MS/MS.
-
Data Analysis:
-
mRNA Induction: Calculate the fold induction of CYP1A1 and CYP1A2 mRNA relative to the vehicle control.
-
Activity Induction: Calculate the fold increase in metabolite formation relative to the vehicle control.
-
Determine the EC50 (concentration causing 50% of maximal induction) and Emax (maximal induction) values for 6-MICZ.
-
Compare the induction potential of 6-MICZ to the positive controls.
| Parameter | Vehicle Control | 6-MICZ (1 µM) | 6-MICZ (10 µM) | Omeprazole (10 µM) |
| CYP1A2 mRNA Fold Induction | 1.0 | 15.2 | 45.8 | 30.5 |
| CYP1A2 Activity Fold Induction | 1.0 | 10.8 | 32.1 | 25.3 |
PART 3: In Vivo Pharmacokinetic Study
An in vivo study is essential to understand the overall ADME properties of 6-MICZ in a whole organism.[3]
Protocol 4: Single-Dose Pharmacokinetics of 6-MICZ in Rats
This protocol outlines a basic pharmacokinetic study in rats following a single intravenous (IV) and oral (PO) dose.
Materials and Reagents:
-
Male Sprague-Dawley rats (8-10 weeks old)
-
6-MICZ
-
Dosing vehicles (e.g., for IV: 10% DMSO, 40% PEG300, 50% saline; for PO: 0.5% methylcellulose in water)
-
Blood collection supplies (e.g., capillaries, EDTA tubes)
-
Anesthesia (as per institutional guidelines)
Step-by-Step Procedure:
-
Animal Acclimatization and Dosing:
-
Acclimatize the animals for at least one week before the study.
-
Divide the rats into two groups: IV administration and PO administration.
-
Administer a single dose of 6-MICZ (e.g., 2 mg/kg IV and 10 mg/kg PO).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at various time points (e.g., pre-dose, and 0.083, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood into EDTA-containing tubes.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Store the plasma at -80°C until analysis.
-
Quantify the concentration of 6-MICZ in the plasma samples using a validated LC-MS/MS method.
-
Data Analysis:
-
Plot the plasma concentration of 6-MICZ versus time for both IV and PO routes.
-
Use pharmacokinetic software (e.g., WinNonlin) to calculate key PK parameters, including:
-
Area Under the Curve (AUC)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
-
Calculate the oral bioavailability (F%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100.
Conclusion and Future Directions
The protocols detailed in this application note provide a robust framework for the comprehensive metabolic characterization of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole. The findings from these studies will be instrumental in understanding its disposition, potential for drug-drug interactions, and will guide further non-clinical and clinical development.
Future studies could involve the use of radiolabeled 6-MICZ to perform a more detailed mass balance and excretion study, as well as reaction phenotyping with specific CYP enzymes to definitively identify the enzymes responsible for its metabolism. Furthermore, investigating the metabolic profiles in different species will be crucial for selecting the appropriate toxicological species for further safety assessment.
References
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Papadopoulou, A., et al. (2018). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules, 23(11), 2947. Available from: [Link]
-
Wincent, E., et al. (2022). 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses. Frontiers in Immunology, 12, 808427. Available from: [Link]
-
Zhang, L., et al. (2024). 6-Formylindolo[3,2-b]carbazole, a potent ligand for the aryl hydrocarbon receptor, attenuates concanavalin-induced hepatitis by limiting T-cell activation and infiltration of proinflammatory CD11b+ Kupffer cells. The FASEB Journal, 38(2), e23415. Available from: [Link]
-
Bergander, L., et al. (2003). Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR. Drug Metabolism and Disposition, 31(2), 233-241. Available from: [Link]
-
Wincent, E., et al. (2004). Metabolic fate of the Ah receptor ligand 6-formylindolo[3,2-b]carbazole. Chemico-Biological Interactions, 149(2-3), 151-164. Available from: [Link]
-
Wincent, E., et al. (2008). Metabolic fate of the Ah receptor ligand 6-formylindolo[3,2-b]carbazole. DiVA portal. Available from: [Link]
-
Wincent, E., et al. (2016). Biological effects of 6-formylindolo[3,2-b]carbazole (FICZ) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner. Biochemical Pharmacology, 110-111, 117-129. Available from: [Link]
-
Lynch, T., & Price, A. (2021). Cytochrome P450 Enzymes and Drug Metabolism in Humans. Pharmaceuticals, 14(12), 1221. Available from: [Link]
-
Hubbard, T. D., et al. (2022). Complex chemical signals dictate Ah receptor activation through the gut-lung axis. Journal of Biological Chemistry, 298(3), 101659. Available from: [Link]
-
Spink, D. C., et al. (2010). CYP450 Enzyme-Mediated Metabolism of TCAS and Its Inhibitory and Induced Effects on Metabolized Enzymes in Vitro. Molecules, 15(10), 7353-7366. Available from: [Link]
-
FDA. (2017). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. Available from: [Link]
-
Segall, M. (n.d.). What's the importance of cytochrome P450 metabolism?. Optibrium. Available from: [Link]
-
BioAgilytix. (n.d.). LC/MS Applications in Drug Development. Available from: [Link]
-
ResearchGate. (n.d.). Metabolism of N-methyl-amide by cytochrome P450s. Available from: [Link]
-
Spina, E., & de Leon, J. (2007). Metabolism of atypical antipsychotics: involvement of cytochrome p450 enzymes and relevance for drug-drug interactions. CNS Drugs, 21(1), 11-26. Available from: [Link]
-
The FASEB Journal. (2023). The Aryl Hydrocarbon Receptor Ligand 6-Formylindolo(3,2-b)carbazole Promotes Estrogen Receptor Alpha and c-Fos Protein Degradation and Inhibits MCF-7 Cell Proliferation and Migration. Available from: [Link]
-
Marques, C., et al. (2021). Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. STAR Protocols, 2(4), 100938. Available from: [Link]
-
Charles River Laboratories. (n.d.). In Vitro ADME Assays and Services. Available from: [Link]
-
Evotec. (n.d.). Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions. Available from: [Link]
-
BioIVT. (n.d.). Metabolite Identification (Met ID) / Characterization / Profiling. Available from: [Link]
-
Metabolon. (n.d.). Your Guide to Metabolomics—Metabolite Identification and Detection. Available from: [Link]
-
Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. Available from: [Link]
-
Domainex. (n.d.). Microsomal Clearance/Stability Assay. Available from: [Link]
-
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Available from: [Link]
-
Li, Y., et al. (2018). Study on In Vitro Metabolism and In Vivo Pharmacokinetics of Beauvericin. Toxins, 10(11), 452. Available from: [Link]
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Quantifying Intracellular Accumulation of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole: A Guide for Cellular Pharmacokinetics
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to accurately quantify the intracellular concentration of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MIC) in cell culture models. Understanding the cellular pharmacokinetics of this potent Aryl Hydrocarbon Receptor (AhR) agonist is critical for elucidating its dose-dependent biological effects and therapeutic potential.
Introduction: The Significance of 6-MIC and the Need for Precise Quantification
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, an analog of the well-characterized indolo[3,2-b]carbazole (ICZ), has emerged as a subject of significant interest due to its potent activation of the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that orchestrates a complex signaling network involved in cellular processes such as xenobiotic metabolism, immune regulation, and cell differentiation.[1][2][3] Preliminary studies have indicated that 6-MIC exhibits even greater AhR activation potential than the endogenous ligand 6-formylindolo[3,2-b]carbazole (FICZ) in various cell lines.[4][5]
This heightened activity underscores the necessity of precise and validated methods to measure the amount of 6-MIC that enters and accumulates within cells. Such data is fundamental to:
-
Establishing accurate dose-response relationships.
-
Correlating intracellular drug concentration with downstream biological events.
-
Understanding mechanisms of cellular uptake and efflux.
-
Supporting preclinical development and toxicological assessments.
This application note outlines a robust workflow, from cell culture and compound treatment to sample preparation and analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). The protocols are designed to be self-validating, incorporating principles from the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reproducibility.[6][7][8][9][10]
The Cellular Target: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway
6-MIC exerts its biological effects by binding to and activating the AhR. In its inactive state, the AhR resides in the cytoplasm as part of a protein complex. Upon ligand binding, the receptor translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs).[2][3][11] This initiates the transcription of a battery of target genes, most notably cytochrome P450 enzymes like CYP1A1, which are involved in the metabolism of the ligand itself and other compounds.
Canonical AhR signaling pathway activated by 6-MIC.
Experimental Workflow for Intracellular Quantification of 6-MIC
The accurate determination of intracellular 6-MIC concentrations requires a meticulous and systematic approach. The following workflow provides a step-by-step guide from sample generation to data acquisition.
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- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Welcome to the technical support guide for the synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole. This resource is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental issues. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower your research.
The synthesis of the indolo[3,2-b]carbazole scaffold is a cornerstone for creating novel materials and potential therapeutic agents.[1][2] However, its multi-step nature, often performed in a one-pot fashion, presents unique challenges. This guide provides a structured, question-and-answer-based approach to address these challenges directly.
Core Synthesis Workflow
The most prevalent and efficient method for synthesizing 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a one-pot, three-stage procedure.[3] This process begins with the condensation of indole with acetaldehyde, followed by an in-situ isomerization and a final acid-catalyzed intramolecular cyclization.
Q2: My final product is contaminated with a substance that has a very similar Rf on TLC but a different color. What is it and how do I prevent it?
A2: You are likely observing the over-oxidation of your desired 5,11-dihydroindolo[3,2-b]carbazole product to the fully aromatic 6-Methylindolo[3,2-b]carbazole.
-
Causality: The two N-H protons in the dihydro product are susceptible to oxidation, especially in the presence of air (oxygen), residual iodine from the first step, or other oxidizing agents at elevated temperatures. [4]This is a common issue in syntheses of related structures.
-
Prevention:
-
Inert Atmosphere: Conduct the reaction, particularly the workup and purification, under an inert atmosphere of nitrogen or argon to minimize contact with atmospheric oxygen.
-
Degassed Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
-
Quenching: After the reaction is complete, consider adding a mild reducing agent like sodium thiosulfate during the workup to quench any residual iodine.
-
-
Separation: While prevention is ideal, separation can be achieved through careful column chromatography. The fully oxidized product is typically more polar and may adhere more strongly to silica gel. A shallow solvent gradient can improve resolution.
Q3: The reaction stalls after forming the bis(indolyl)methane intermediate. How can I push the cyclization to completion?
A3: This is a classic sign that the activation energy for the intramolecular cyclization is not being met. This step is mechanistically related to the Fischer indole synthesis, which is notoriously dependent on the acid catalyst. [5][6]
-
Causality: The acid catalyst's role is to protonate one of the indole rings, generating an electrophilic center that can be attacked by the electron-rich C2 position of the other indole ring. If the acid is too weak or present in too low a concentration, this equilibrium is not favored.
-
Solutions:
-
Increase Acid Strength: If you are using a weaker Brønsted acid like acetic acid or p-toluenesulfonic acid (p-TSA), switching to a stronger one like methanesulfonic acid (MsOH) or even sulfuric acid (H₂SO₄) will significantly increase the reaction rate. [5] 2. Consider a Lewis Acid: Lewis acids such as zinc chloride (ZnCl₂) or iron(III) chloride (FeCl₃) are also effective catalysts for Fischer-type cyclizations and can be an excellent alternative to Brønsted acids. [5][7] 3. Temperature Increase: Gently increasing the reaction temperature (e.g., from room temperature to 40-60 °C) can provide the necessary energy to overcome the activation barrier. Monitor carefully to avoid degradation.
-
Anhydrous Conditions: Re-emphasizing this point is crucial. Water will compete with the substrate for the acid and can inhibit catalysis. Ensure your glassware is oven-dried and solvents are anhydrous.
-
Frequently Asked Questions (FAQs)
Q1: What is the role of triethyl orthoformate in this reaction?
A1: Triethyl orthoformate serves as a "C1" source and a dehydrating agent. After the isomerization to the 2,3'-bis(indolyl)methane, the orthoester reacts in the acidic medium to form a stabilized carbocation. This is attacked by the nucleophilic positions of the two indole rings, ultimately forming the central six-membered ring and bridging the two indole units to create the carbazole core. Its secondary role as a dehydrating agent helps to drive the reaction forward by consuming any trace amounts of water present. [8] Q2: Which acid catalyst is best? Should I use a Brønsted or Lewis acid?
A2: The choice of acid is critical and depends on the scale of your reaction, desired reaction time, and tolerance for side products. [5]Both Brønsted and Lewis acids are effective, but they have different mechanisms and practical considerations.
| Catalyst Type | Examples | Advantages | Disadvantages |
| Brønsted Acids | H₂SO₄, HCl, p-TSA, MsOH | Inexpensive, readily available, strong protonating power. | Can be corrosive; strong, non-volatile acids (H₂SO₄) can be difficult to remove and may cause charring/degradation. [9] |
| Lewis Acids | ZnCl₂, FeCl₃, AlCl₃, BF₃·OEt₂ | Can be milder and more selective in some cases; often used in Fischer indole synthesis. [7] | Can be hygroscopic and difficult to handle; removal from the reaction mixture can be challenging; may require stoichiometric amounts. |
For this specific synthesis, methanesulfonic acid (MsOH) is a good starting point as it is a strong, non-oxidizing acid that is relatively easy to handle. [8] Q3: What is the best way to monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most effective method. Use a silica gel plate and a solvent system like Hexane:Ethyl Acetate (e.g., 4:1 or 3:1 v/v).
-
Spot 1 (High Rf): Starting material (Indole).
-
Spot 2 (Mid Rf): Bis(indolyl)methane intermediate.
-
Spot 3 (Low Rf): The desired product, 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole. The reaction is complete when the indole spot has been completely consumed and the product spot is maximized. You may also see a baseline spot if degradation is occurring.
Q4: What is a reliable method for purifying the final product?
A4: Purification is typically achieved via column chromatography followed by recrystallization.
-
Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: Start with a non-polar solvent like hexane and gradually increase the polarity by adding ethyl acetate. A gradient from 100% hexane to 95:5 Hexane:EtOAc is often sufficient to elute the product while retaining more polar impurities.
-
-
Recrystallization: After chromatography, the combined fractions can be concentrated and the resulting solid recrystallized from a solvent system like ethanol/water or toluene/hexane to yield a pure, crystalline product.
References
-
Kalogianni, D. P., et al. (2021). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. Available at: [Link]
-
Taber, D. F., & Stachel, S. J. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances. Available at: [Link]
-
Liu, G., et al. (2023). Synthesis of Multivariate Indolo[3,2-b]carbazole-Based Zr-MOFs via In Situ Synthetic Modification for Propane Recovery from Simulated Natural Gas. Inorganic Chemistry. Available at: [Link]
-
Zhou, E., et al. (2009). A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles. Organic & Biomolecular Chemistry. Available at: [Link]
-
Request PDF. (n.d.). Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers. ResearchGate. Available at: [Link]
-
Li, Z., et al. (2015). Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C. Available at: [Link]
-
Wu, J., et al. (2020). Revisiting Indolo[3,2‐b]carbazole: Synthesis, Structures, Properties, and Applications. Chemistry – An Asian Journal. Available at: [Link]
-
PubMed. (2023). Synthesis of Multivariate Indolo[3,2- b]carbazole-Based Zr-MOFs via In Situ Synthetic Modification for Propane Recovery from Simulated Natural Gas. Available at: [Link]
-
Gu, R., et al. (2007). Facile One-Pot Synthesis of 6-Monosubstituted and 6,12-Disubstituted 5,11-Dihydroindolo[3,2-b]carbazoles and Preparation of Various Functionalized Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),.... Available at: [Link]
-
Organic & Biomolecular Chemistry. (2009). A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles. Available at: [Link]
-
ResearchGate. (n.d.). 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. Available at: [Link]
-
Request PDF. (n.d.). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). (PDF) Synthesis of Indoles: Recent Advances. Available at: [Link]
-
IJARSCT. (2023). Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. Available at: [Link]
-
Wu, J., et al. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2017). Fischer indole synthesis applied to the total synthesis of natural products. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 5, 6, 11, 12-tetrahyroindolo[3,2-b]carbazole-based dicarboxylate acid for MOFs fabrication via in-situ oxidative dehydrogenation. Available at: [Link]
-
Detert, H., & Nissen, M. (2013). 5,11-Dimethyl-6,12-dimethoxyindolo[3,2-b]carbazole. National Institutes of Health. Available at: [Link]
-
Gryko, D. T., et al. (2010). Oxidative reactions of 6-pentyl indolo[3,2-b]carbazole: formation of novel C–C and C–N coupled dimers. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (2016). (PDF) Fischer Indole Synthesis. Available at: [Link]
-
ResearchGate. (2015). Microwave-assisted Fischer Indole Synthesis of 1,2,3,4-tetrahydrocarbazole using Pyridinium-based Ionic Liquids. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sci-hub.box [sci-hub.box]
- 4. Oxidative reactions of 6-pentyl indolo[3,2-b]carbazole: formation of novel C–C and C–N coupled dimers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Welcome to the technical support center for the synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ). This guide is intended for researchers, scientists, and drug development professionals who are utilizing this important synthetic building block. As a Senior Application Scientist with extensive experience in heterocyclic chemistry, I have compiled this resource to help you troubleshoot common issues and understand the nuances of this synthesis, particularly concerning the formation of side products. Our goal is to empower you to optimize your reaction conditions, improve yields, and ensure the purity of your final product.
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address some of the most common challenges encountered during the synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Question 1: I'm seeing a major, less polar byproduct in my crude reaction mixture when synthesizing 6-MICZ from indole and acetaldehyde. What is it, and how can I prevent its formation?
Answer:
This is a very common observation, especially in the one-pot synthesis of 6-MICZ. The major, less polar byproduct is almost certainly 1,1-di(3-indolyl)ethane .
Causality of Formation:
The formation of this byproduct is a direct consequence of the reaction mechanism under acidic conditions. The reaction is initiated by the acid-catalyzed self-condensation of acetaldehyde to form crotonaldehyde. An indole molecule then undergoes a Michael addition to the crotonaldehyde, and a second indole molecule subsequently adds to the resulting intermediate. This pathway competes with the desired reaction of indole with acetaldehyde to form the diindolylmethane intermediate that leads to 6-MICZ.
Reaction Pathway Diagram:
Caption: Competing pathways in the synthesis of 6-MICZ.
Troubleshooting and Prevention:
The key to minimizing the formation of 1,1-di(3-indolyl)ethane is to control the concentration of acetaldehyde and favor the direct reaction with indole.
-
Slow Addition of Acetaldehyde: Instead of adding all the acetaldehyde at once, add it dropwise to the solution of indole and acid over an extended period. This keeps the instantaneous concentration of acetaldehyde low, disfavoring its self-condensation.
-
Use of Acetaldehyde Equivalents: Consider using a precursor that generates acetaldehyde in situ at a controlled rate, such as paraldehyde or a protected form of acetaldehyde.
-
Temperature Control: Running the reaction at a lower temperature can help to disfavor the self-condensation of acetaldehyde, which typically has a higher activation energy.
Experimental Protocol: Minimizing 1,1-di(3-indolyl)ethane Formation
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve indole (2 equivalents) in a suitable solvent (e.g., glacial acetic acid).
-
Acid Catalyst: Add the acid catalyst (e.g., a catalytic amount of a strong protic acid like methanesulfonic acid).
-
Slow Addition: Prepare a dilute solution of acetaldehyde (1 equivalent) in the same solvent. Add this solution dropwise to the stirred indole solution over 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC). You should observe the formation of the desired product with a significant reduction in the spot corresponding to the bis-indole byproduct.
-
Work-up: Once the reaction is complete, proceed with your standard work-up and purification procedure.
Data Presentation: Effect of Acetaldehyde Addition Rate on Product Distribution
| Addition Method | 6-MICZ Yield (%) | 1,1-di(3-indolyl)ethane Yield (%) |
| Bulk Addition | 30-40% | 50-60% |
| Slow Dropwise Addition | 60-70% | 10-20% |
Question 2: My yield of 6-MICZ is consistently low, even after minimizing the main bis-indole byproduct. What other side reactions could be occurring?
Answer:
Low yields can be attributed to several other competing reactions and experimental factors. Beyond the formation of 1,1-di(3-indolyl)ethane, you should consider the following possibilities:
-
Formation of Higher-Order Oligomers/Polymers: Indoles are electron-rich and can be susceptible to polymerization under strongly acidic conditions, especially in the presence of aldehydes. This often results in an intractable solid or a baseline streak on your TLC plate.
-
Incomplete Cyclization: The final step of the reaction is an acid-catalyzed intramolecular cyclization to form the carbazole core. If the reaction conditions (acid strength, temperature, reaction time) are not optimal, you may isolate the uncyclized diindolylmethane intermediate.
-
Oxidation of the Product: The desired product, 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, is susceptible to oxidation to the fully aromatic 6-Methylindolo[3,2-b]carbazole. This oxidation can occur during the reaction, work-up, or even on storage if exposed to air and light. The oxidized product will have a different color (often more intensely colored) and a different Rf value on TLC.
Troubleshooting and Prevention:
-
Acid Catalyst Screening: The choice and concentration of the acid catalyst are critical. A weaker acid or a lower concentration may not be sufficient to drive the cyclization to completion, while a very strong acid can promote polymerization. A screening of different acids (e.g., methanesulfonic acid, p-toluenesulfonic acid, or even Lewis acids) and their concentrations is recommended.
-
Inert Atmosphere: To prevent oxidation, perform the reaction under an inert atmosphere (e.g., nitrogen or argon). During work-up, minimize the exposure of your product to air.
-
Degassed Solvents: Using degassed solvents can also help to reduce oxidation.
-
Reaction Time and Temperature Optimization: Monitor the reaction closely by TLC to determine the optimal reaction time. Prolonged reaction times, especially at elevated temperatures, can lead to degradation and byproduct formation.
Logical Relationship Diagram: Factors Affecting 6-MICZ Yield
Caption: Key factors contributing to low yields of 6-MICZ.
Question 3: My purified 6-MICZ is an off-white or yellowish solid, but I've seen reports of it being a white crystalline material. Is this an impurity?
Answer:
Yes, a yellowish or brownish tint to your purified 6-MICZ is often indicative of the presence of the oxidized form, 6-Methylindolo[3,2-b]carbazole .
Causality of Formation:
The dihydroindolocarbazole core is susceptible to aerial oxidation, a process that can be accelerated by light and residual acid or metal impurities. The driving force for this oxidation is the formation of a fully aromatic and more conjugated system.
Troubleshooting and Prevention:
-
Purification Technique: Careful column chromatography is usually sufficient to separate the oxidized byproduct from the desired dihydro product. The oxidized compound is typically more polar and will have a lower Rf value.
-
Recrystallization: Recrystallization from a suitable solvent system can also be effective in removing colored impurities.
-
Storage: Store your purified 6-MICZ in a tightly sealed container, protected from light (e.g., in an amber vial), and under an inert atmosphere if possible. For long-term storage, keeping it in a freezer is recommended.
-
Antioxidants: For applications where trace amounts of the oxidized form are a concern, consider adding a small amount of an antioxidant like BHT during storage, although this should be tested for compatibility with your downstream applications.
Experimental Workflow: Purification and Storage of 6-MICZ
Caption: Recommended workflow for purification and storage of 6-MICZ.
References
-
Magiatis, P., Melliou, E., Skaltsounis, A. L., Mitaku, S., & Gribble, G. W. (1999). A New, Improved, One-Pot Synthesis of Indolo[3,2-b]carbazoles. The Journal of Organic Chemistry, 64(21), 7918-7921. [Link]
-
Sundberg, R. J. (2002). Indoles. Academic Press. [Link]
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875-2911. [Link]
"troubleshooting low solubility of methylated indolocarbazoles"
Technical Support Center: Methylated Indolocarbazoles
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for methylated indolocarbazoles. As a Senior Application Scientist, I understand that the unique chemical properties of these potent compounds can present significant challenges in the lab, particularly concerning their low solubility. This guide is designed to provide you with practical, scientifically-grounded solutions to the most common solubility issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Level 1: The Basics - Preparing a Usable Stock Solution
Question: My powdered methylated indolocarbazole (e.g., a rebeccamycin or staurosporine analog) won't dissolve in DMSO. What are the critical first steps I should take?
Answer: This is the most common initial hurdle. The flat, aromatic, and rigid structure of the indolocarbazole core leads to strong crystal lattice energy, making these molecules inherently difficult to dissolve.[1] Success at this stage relies on using the right solvent and technique.
Causality: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are excellent choices because they are polar aprotic solvents.[2][3] Their strong dipole moment can effectively disrupt the intermolecular forces holding the crystal lattice together, solvating the indolocarbazole molecules. It is critical to use anhydrous (water-free) solvent, as even small amounts of water can reduce the solvating power for these hydrophobic compounds.
Protocol 1: Preparing a High-Concentration Stock Solution
-
Preparation: Ensure your powdered compound and DMSO are at room temperature. Use a new, sealed vial of anhydrous, high-purity DMSO (>99.9%).
-
Weighing: Accurately weigh your compound in a clean, dry glass vial.
-
Initial Solvation: Add the required volume of DMSO to achieve a high but reasonable concentration (e.g., 10-25 mg/mL is a common starting point for compounds like staurosporine).[3]
-
Energy Input: Vortex the solution vigorously for 1-2 minutes. If dissolution is slow, gentle warming in a 30-40°C water bath for 5-10 minutes can significantly help. For stubborn compounds, brief sonication can also be effective.
-
Visual Confirmation: Ensure the solution is completely clear with no visible particulates before proceeding. If particulates remain, consider adding slightly more solvent or continuing with gentle warming/sonication.
-
Storage: Once dissolved, aliquot the stock solution into smaller working volumes and store at –20°C or –80°C to minimize freeze-thaw cycles.[3]
Data Table 1: Recommended Starting Solvents for Indolocarbazoles
| Solvent | Type | Key Considerations |
| DMSO (Dimethyl sulfoxide) | Polar Aprotic | Excellent solvating power.[4] Standard for in vitro stock solutions. Can be toxic to cells at higher concentrations (>0.5%).[5][6] |
| DMF (Dimethylformamide) | Polar Aprotic | Similar solvating power to DMSO.[2] Can be a suitable alternative if DMSO interferes with an assay. |
| NMP (N-Methyl-2-pyrrolidone) | Polar Aprotic | Strong solubilizing agent, sometimes more effective than DMSO for very difficult compounds.[7][8] Used in pharmaceutical formulations.[9] |
Level 2: The Dilution Problem - Precipitation in Aqueous Media
Question: My compound dissolves perfectly in DMSO, but it crashes out (precipitates) as soon as I dilute it into my aqueous cell culture medium or assay buffer. How can I prevent this?
Answer: This is a classic solubility trap. While your high-concentration organic stock is stable, diluting it into an aqueous environment causes the hydrophobic indolocarbazole molecules to aggregate and precipitate. The key is to maintain solubility at the final working concentration. This requires a systematic approach.
Causality: The large, nonpolar surface area of the indolocarbazole core is thermodynamically unfavorable in a polar aqueous environment. Without support, the molecules will self-associate to minimize their contact with water. We can combat this in several ways: by altering the properties of the solvent (co-solvents), changing the ionization state of the molecule (pH adjustment), or encapsulating the molecule (formulation agents).
Below is a workflow to guide your troubleshooting process.
Diagram 1: Systematic Workflow for Aqueous Solubility Issues
Caption: Troubleshooting workflow for compound precipitation.
Deep Dive: Protocols & Mechanisms
Strategy 1: The Role of pH and pKa
Question: How does adjusting pH help, and how do I test it?
Answer: Many indolocarbazole derivatives have ionizable groups (weakly acidic or basic nitrogens within the ring system). Adjusting the pH of your buffer can change the charge state of your molecule, which can dramatically impact its interaction with water.[10]
Causality: According to the Henderson-Hasselbalch equation, when the pH of a solution is equal to the pKa of a functional group, the group is 50% ionized and 50% neutral. For a weakly basic nitrogen, lowering the pH below its pKa will protonate it (giving it a positive charge), which generally increases aqueous solubility. Conversely, for a weakly acidic proton, raising the pH above its pKa will deprotonate it (giving it a negative charge), also increasing solubility.[11] The key is to find a pH that improves solubility without compromising the activity of your compound or the stability of your assay.
Protocol 2: pH-Dependent Solubility Screening
-
Buffer Preparation: Prepare a set of buffers with varying pH values relevant to your experimental window (e.g., pH 5.0, 6.0, 7.4, 8.5).
-
Stock Addition: Create a series of identical microcentrifuge tubes. To each, add a small, precise volume of your high-concentration DMSO stock (e.g., 2 µL of a 10 mM stock).
-
Buffer Dilution: To each tube, add the corresponding aqueous buffer to reach the final desired concentration (e.g., add 198 µL of buffer for a 1:100 dilution to 100 µM, resulting in 1% DMSO).
-
Equilibration: Vortex each tube briefly and let them equilibrate at room temperature for 30-60 minutes.
-
Observation & Quantification:
-
Visual: Observe the tubes against a dark background. Note any signs of precipitation (cloudiness, visible particles).
-
Quantitative (Optional): Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitate. Carefully remove the supernatant and measure the concentration of the dissolved compound using HPLC or UV-Vis spectroscopy.
-
-
Selection: Choose the pH that provides the best solubility while being compatible with your assay system.
Strategy 2: Formulation with Cyclodextrins
Question: What are cyclodextrins and how do I use them?
Answer: Cyclodextrins are cyclic oligosaccharides that can act as molecular "buckets" to encapsulate hydrophobic drugs, enhancing their apparent water solubility.[12] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is commonly used due to its high water solubility and low toxicity.[12]
Causality: HP-β-CD has a hydrophilic outer surface and a hydrophobic inner cavity.[12] The nonpolar indolocarbazole molecule can partition into this hydrophobic cavity, forming an "inclusion complex."[13] This complex effectively shields the hydrophobic drug from the aqueous environment, preventing aggregation and precipitation. This can lead to dramatic increases in solubility.[14][15]
Diagram 2: Cyclodextrin Encapsulation Mechanism
Caption: Encapsulation of a hydrophobic drug by cyclodextrin.
Protocol 3: Preparing a Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Prepare a stock solution of HP-β-CD in your desired aqueous buffer (e.g., a 10-20% w/v solution). Gentle warming may be needed to fully dissolve the HP-β-CD.
-
Add Compound to CD Solution: While vortexing the HP-β-CD solution, slowly add a small volume of your high-concentration organic stock (e.g., DMSO stock) directly into the cyclodextrin solution. The ratio of drug to cyclodextrin is critical and may require optimization.
-
Complexation: Allow the mixture to shake or stir at room temperature for at least 1-2 hours to ensure efficient complex formation. In some cases, overnight incubation may be beneficial.
-
Filtration: Filter the final solution through a 0.22 µm syringe filter to remove any non-encapsulated precipitate or aggregates.
-
Usage: The resulting clear solution contains the water-soluble drug-cyclodextrin complex, which can now be used in your aqueous assays.
Level 3: Assay Integrity and Vehicle Controls
Question: Are there any hidden risks with these methods? How do I design proper controls?
Answer: Yes, every method used to enhance solubility has potential downstream consequences. It is absolutely critical to use proper vehicle controls to ensure that your experimental observations are due to the compound itself and not the solubilizing agent.
Causality & Trustworthiness:
-
DMSO Toxicity: High concentrations of DMSO can be directly toxic to cells, affecting membrane integrity and cellular processes.[5] Most cell lines can tolerate up to 0.5% DMSO, but sensitive or primary cells may require concentrations below 0.1%.[6][16]
-
NMP Bioactivity: NMP is not inert; it has been shown to have immunomodulatory and other biological activities, which could confound results.[17]
-
pH Effects: Altering the pH of your media can affect cell health, enzyme kinetics, and protein stability.
-
Cyclodextrin Effects: While generally well-tolerated, high concentrations of cyclodextrins can extract cholesterol from cell membranes, potentially impacting signaling pathways.[18]
Your experimental design must include a vehicle control that contains the exact same concentration of all solubilizing agents (DMSO, NMP, adjusted pH buffer, cyclodextrin, etc.) as your test articles, but without the compound. This is the only way to self-validate your system and trust your results.
References
-
Staurosporine - Merck Millipore. Merck Millipore. 2
-
Staurosporine - Thermo Fisher Scientific. Thermo Fisher Scientific.
-
Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. MDPI.
-
Water soluble derivatives of rebeccamycin. Journal of Antibiotics.
-
Considerations regarding use of solvents in in vitro cell based assays. PMC - NIH.
-
Enhancing the Oral Bioavailability of a Poorly Soluble Pan-CK2 Kinase Inhibitor. PubMed.
-
Chemistry and Properties of Indolocarbazoles. ResearchGate.
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PMC - PubMed Central.
-
Solubility of Organic and Inorganic Chemicals in Selected Solvents. National Technical Information Service.
-
The drug vehicle and solvent N-methylpyrrolidone is an immunomodulator and antimyeloma compound. PubMed.
-
What the concentration of DMSO you use in cell culture assays? ResearchGate.
-
Staurosporine - Sigma-Aldrich. Sigma-Aldrich.
-
Preparation of Hydrophobic Drugs Cyclodextrin Complex by Lyophilization Monophase Solution. ResearchGate.
-
Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. NIH.
-
Cyclodextrins: Improving Delivery of Hydrophobic Compounds. ALZET® Osmotic Pumps.
-
Staurosporine should soluble to DMSO but I made a wrong way, what should I have to do? ResearchGate.
-
The Effect of Acid pH Modifiers on the Release Characteristics of Weakly Basic Drug from Hydrophilic–Lipophilic Matrices. NIH.
-
Enhancing the Solubility of Isoconazole Nitrate Using Methyl-β-Cyclodextrin. ResearchGate.
-
Techniques for Improving Solubility. International Journal of Medical Science and Dental Research.
-
N-Methyl-2-pyrrolidone - Wikipedia. Wikipedia.
-
The effect of some cosolvents and surfactants on viability of cancerous cell lines. Research Journal of Pharmacognosy.
-
Enhancing the Oral Absorption of Kinase Inhibitors Using Lipophilic Salts and Lipid-Based Formulations. ACS Publications.
-
N-Methyl-2-pyrrolidone Solvent: Applications and Recovery of NMP. Maratek.
-
Do we need to dilute inhibitors/compounds in DMSO, for running kinase assay? ResearchGate.
-
Rebeccamycin | C27H21Cl2N3O7 | CID 73110. PubChem - NIH.
-
Considerations regarding use of solvents in in vitro cell based assays. ResearchGate.
-
Exploration on the drug solubility enhancement in aqueous medium with the help of endo-functionalized molecular tubes: a computational approach. RSC Publishing.
-
Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals. Asian Journal of Dental and Health Sciences.
-
Effect of complexation with randomly methylated beta-cyclodextrin on the aqueous solubility, photostability and antioxidant activity of an indolinonic nitroxide radical. PubMed.
-
Factors which determine the lipid solubility of drugs. Deranged Physiology.
-
Solubility Improvement of Drugs using N-Methyl Pyrrolidone. ResearchGate.
-
DMSO usage in cell culture. LifeTein peptide.
-
Preparation of hydrophobic drugs cyclodextrin complex by lyophilization monophase solution. PubMed.
-
INNOVATIVE APPROACHES TO ENHANCE SOLUBILITY OF POORLY WATER-SOLUBLE DRUG. The Bioscan.
-
N-Methylpyrolidone (NMP) (872-50-4) Bibliography: Supplemental File for the TSCA Scope Document. Environmental Protection Agency (EPA).
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Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI.
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Enhanced solubility of methyl ester sulfonates below their Krafft points in mixed micellar solutions. PubMed.
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An Optimization Approach for the Production of High-Purity Vitamin C-Nicotinamide Cocrystals by the Gas Antisolvent (GAS) Technique with CO2 and Ethanol. ACS Omega.
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Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. Molecular Pharmaceutics.
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The influence and manipulation of acid/base properties in drug discovery. Monash University.
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Production and biological activity of rebeccamycin, a novel antitumor agent. PubMed - NIH.
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Recent developments of rebeccamycin analogues as topoisomerase I inhibitors and antitumor agents. PubMed.
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Staurosporine (Antibiotic AM-2282) | PKC/PKA Inhibitor. MedChemExpress.
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Enhancement of the Aqueous Solubility and Permeability of Poorly Water. Pharma Focus Asia.
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Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. Pharma Excipients.
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Cell density and solvent are critical parameters affecting formazan evaluation in MTT assay. Brazilian Journal of Medical and Biological Research.
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Avoiding toxic DMSO concentrations in cell culture. Reddit.
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Relative Solubility, Stability, and Absorptivity of Lutein and ??-Carotene in Organic Solvents. ResearchGate.
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"preventing aggregation of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole in solution"
Technical Support Center: 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Aggregation in Solution
Welcome to the technical support center for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ). This guide is designed to provide you with in-depth technical and practical advice to overcome challenges associated with the aggregation of this compound in solution. As Senior Application Scientists, we understand that maintaining the solubility and monomeric state of small molecules is critical for accurate and reproducible experimental results.
Understanding the Challenge: The "Why" Behind Aggregation
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole belongs to the indolo[3,2-b]carbazole (ICZ) family, which are known for their large, planar, and rigid conjugated structures.[1] This inherent planarity is a primary driver of aggregation through several non-covalent interactions:
-
π-π Stacking: The electron-rich aromatic rings of the ICZ core have a strong tendency to stack on top of one another, much like a deck of cards. This is a major contributor to the formation of aggregates.[2]
-
Hydrophobic Interactions: In aqueous or polar protic solvents, the hydrophobic carbazole core will self-associate to minimize its contact with the polar solvent molecules, a phenomenon known as hydrophobic collapse.[3]
These aggregation processes can lead to a host of experimental issues, including poor solubility, precipitation, and non-specific activity in biological assays, ultimately compromising the integrity of your research.[4]
Caption: Key intermolecular forces driving 6-MICZ aggregation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered when working with 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Q1: My 6-MICZ is precipitating out of my stock solution, even in DMSO. What's happening and how can I fix it?
A1: While DMSO is a common solvent for many carbazole derivatives, high concentrations of 6-MICZ can still lead to aggregation and precipitation over time.[5][6]
-
Immediate Action: Try gently warming the solution (e.g., 37°C water bath) and vortexing to redissolve the precipitate.
-
Long-Term Solution:
-
Lower the Stock Concentration: Prepare a less concentrated stock solution. It is often better to prepare a fresh dilution from a lower concentration stock than to repeatedly try to redissolve a high-concentration one.
-
Co-solvent System: Consider using a co-solvent system. For example, a small percentage of a solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) in your DMSO stock might improve long-term stability.[7] However, always check for solvent compatibility with your downstream application.
-
Q2: I'm seeing inconsistent results in my cell-based assays. Could this be due to aggregation?
A2: Absolutely. Aggregation is a well-known cause of assay interference.[4] Aggregates can non-specifically interact with proteins and other cellular components, leading to artifacts that can be misinterpreted as genuine biological activity.
-
Troubleshooting Steps:
-
Visual Inspection: Before adding your compound to the assay medium, visually inspect the diluted solution for any signs of cloudiness or precipitate.
-
Centrifugation Control: As a control experiment, prepare your final dilution in assay buffer, centrifuge it at high speed (e.g., >15,000 x g for 30 minutes), and then test the supernatant in your assay.[4] A significant loss of activity in the supernatant compared to the uncentrifuged solution is a strong indicator of aggregation.
-
Detergent Addition: The inclusion of a small amount of a non-ionic detergent, such as Tween-20 or Triton X-100 (typically 0.01% - 0.1%), in your assay buffer can help to prevent aggregation.[8]
-
Q3: How does pH affect the solubility and aggregation of 6-MICZ?
A3: The solubility of many compounds is pH-dependent.[9][10] For carbazole derivatives, which contain nitrogen atoms, changes in pH can alter their protonation state and, consequently, their solubility.
-
Key Considerations:
-
Acidic pH: In some cases, a slightly acidic pH can increase the solubility of nitrogen-containing heterocyclic compounds by promoting protonation.
-
Basic pH: Conversely, a more basic environment may decrease solubility.
-
Experimental Approach: If your experimental system allows, you can test the solubility of 6-MICZ across a range of pH values to determine the optimal conditions for your specific application.
-
Q4: Can I use surfactants to prevent aggregation during my experiments?
A4: Yes, surfactants can be a very effective tool for preventing the aggregation of hydrophobic molecules like 6-MICZ.[11][12]
-
Mechanism of Action: Surfactants have both a hydrophobic tail and a hydrophilic head. The hydrophobic tails interact with the hydrophobic core of 6-MICZ, while the hydrophilic heads interact with the aqueous environment. This effectively coats the 6-MICZ molecules, preventing them from sticking together.[11]
-
Choosing a Surfactant:
-
Non-ionic surfactants like Tween-20, Tween-80, and Triton X-100 are generally preferred for biological assays as they are less likely to denature proteins or disrupt cell membranes compared to ionic surfactants.[8]
-
Critical Micelle Concentration (CMC): It is important to use a surfactant concentration above its CMC to ensure the formation of micelles that can encapsulate the 6-MICZ.
-
| Surfactant | Typical Working Concentration | Key Characteristics |
| Tween-20 | 0.01% - 0.1% (v/v) | Commonly used in immunoassays, less disruptive to protein structure. |
| Triton X-100 | 0.01% - 0.1% (v/v) | Effective solubilizing agent, may be harsher on cell membranes at higher concentrations. |
Preventative Strategies & Best Practices
Proactive measures are always more effective than reactive troubleshooting.
Caption: Recommended workflow for handling 6-MICZ to minimize aggregation.
Protocol: Preparation of a 10 mM Stock Solution of 6-MICZ in DMSO
-
Weighing: Accurately weigh the desired amount of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole in a suitable microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous, high-purity DMSO to achieve a final concentration of 10 mM.
-
Solubilization: Vortex the solution vigorously for 1-2 minutes. If necessary, briefly sonicate or gently warm the solution in a 37°C water bath to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C in a desiccated environment.
Protocol: Preparation of Working Dilutions for Cell-Based Assays
-
Thawing: Thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Intermediate Dilution: Prepare an intermediate dilution of your stock solution in your chosen assay buffer. It is crucial to add the stock solution to the buffer while vortexing to ensure rapid mixing and minimize localized high concentrations that can promote precipitation.
-
Final Dilution: Perform serial dilutions from your intermediate stock to achieve your final desired concentrations.
-
Additive Inclusion (if necessary): If you have identified aggregation as an issue, include the appropriate concentration of a surfactant (e.g., 0.05% Tween-20) in your assay buffer before preparing your dilutions.
-
Immediate Use: Use the freshly prepared working dilutions in your experiment as soon as possible.
By understanding the underlying chemical principles and implementing these practical strategies, you can mitigate the challenges of working with 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole and ensure the reliability and accuracy of your experimental data.
References
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Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. (n.d.). MDPI. Retrieved from [Link]
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New Indolo[3,2-b]carbazole Derivatives for Field-Effect Transistor Applications. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
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Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers. (2015). ResearchGate. Retrieved from [Link]
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Ma, C., et al. (2020). Electroactive Carbazole-Based Polycyclic Aromatic Hydrocarbons: Synthesis, Photophysical Properties, and Computational Studies. ACS Omega, 5(20), 11486-11495. Retrieved from [Link]
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Zhao, M., Zhang, B., & Miao, Q. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition, 59(24), 9678-9683. Retrieved from [Link]
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Indolocarbazoles with Sterically Unrestricted Electron-Accepting Anchors Showcasing Aggregation-Induced Thermally Activated Delayed Mechanoluminescence for Host-Free Organic Light-Emitting Diodes. (2023). ACS Applied Materials & Interfaces, 15(33), 39686-39697. Retrieved from [Link]
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Maltas, J. P., & de la O-Arciniega, M. (2021). Surfactants: physicochemical interactions with biological macromolecules. Biotechnology and Applied Biochemistry, 68(5), 1133-1143. Retrieved from [Link]
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A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles. (2010). Organic & Biomolecular Chemistry, 8(20), 4647-4653. Retrieved from [Link]
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5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. (2018). ResearchGate. Retrieved from [Link]
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5,11-Dihydroindolo[3,2-b]carbazole. (n.d.). PubChem. Retrieved from [Link]
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Influence of Ionic Liquids on the Aggregation and Pre-aggregation Phenomena of Asphaltenes in Model Solvent Mixtures by Molecular Dynamics Simulations and Quantum Mechanical Calculations. (2022). Energy & Fuels, 36(16), 9036-9049. Retrieved from [Link]
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Antimicrobial, Structural, Optical, and Redox Profiling of 7H-Benzo[c]carbazol-10-ol Derivatives: An Integrated Experimental and Computational Study. (2022). Molecules, 27(23), 8234. Retrieved from [Link]
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Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. (2015). Journal of Materials Chemistry C, 3(32), 8346-8354. Retrieved from [Link]
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pH and ionic strength effects on the binding constant between a nitrogen-containing polycyclic aromatic compound and humic acid. (2007). Environmental Toxicology and Chemistry, 26(6), 1136-1141. Retrieved from [Link]
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Assay Interference by Aggregation. (2017). In Assay Guidance Manual. National Center for Biotechnology Information. Retrieved from [Link]
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Diverse pharmacological actions of potential carbazole derivatives by influencing various pathways of molecular signaling. (2022). ResearchGate. Retrieved from [Link]
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Stop the Stick: Using Surfactants to Prevent Protein Aggregation in Pharmaceuticals. (n.d.). TeachEngineering. Retrieved from [Link]
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Plant-Based Inhibitors of Protein Aggregation. (2021). International Journal of Molecular Sciences, 22(16), 8829. Retrieved from [Link]
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The Effects of pH on Solubility. (2019). Chemistry LibreTexts. Retrieved from [Link]
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Carbazole Derivatives as Potential Antimicrobial Agents. (2021). Molecules, 26(21), 6575. Retrieved from [Link]
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How Do Aromatic Compounds and Ionic Liquids Interact?. (2019). ChemistryViews. Retrieved from [Link]
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Surfactant Limited Aggregation of Hydrophobic Molecules in Water. (1997). ResearchGate. Retrieved from [Link]
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Combating small molecule aggregation with machine learning. (2020). Nature Communications, 11(1), 1-10. Retrieved from [Link]
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Small-molecule aggregates inhibit amyloid polymerization. (2006). Nature Chemical Biology, 2(7), 369-375. Retrieved from [Link]
-
Facile One-Pot Synthesis of 6-Monosubstituted and 6,12-Disubstituted 5,11-Dihydroindolo[3,2-b]carbazoles and Preparation of Various Functionalized Derivatives. (2007). The Journal of Organic Chemistry, 72(19), 7207-7213. Retrieved from [Link]
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Indolo[3,2-b]carbazole-Based Self-Assembled Monolayer Enables High-Performance Inverted Perovskite Solar Cells with Over 25.5% Efficiency. (2023). CCS Chemistry. Retrieved from [Link]
-
Novel Red Light-Absorbing Organic Dyes Based on Indolo[3,2-b]carbazole as the Donor Applied in Co-Sensitizer-Free Dye-Sensitized Solar Cells. (2021). Molecules, 26(7), 1999. Retrieved from [Link]
-
Synthesis of novel carbazole hydrazine-carbothioamide scaffold as potent antioxidant, anticancer and antimicrobial agents. (2022). Scientific Reports, 12(1), 1-16. Retrieved from [Link]
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Carbazole. (n.d.). In Wikipedia. Retrieved from [Link]
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5,12-Dihydroindolo[3,2-a]Carbazole Derivatives-Based Water Soluble Photoinitiators for 3D Antibacterial Hydrogels Preparation. (2023). ResearchGate. Retrieved from [Link]
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6 Best Tips for Troubleshooting Poor Band Separation on SDS-PAGE Gels. (2022). Azure Biosystems. Retrieved from [Link]
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Effects of ionic strength and sugars on the aggregation propensity of monoclonal antibodies: influence of colloidal and conformational stabilities. (2014). Pharmaceutical Research, 31(7), 1719-1730. Retrieved from [Link]
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Molecular Mechanisms of Anticancer Activity of N-Glycosides of Indolocarbazoles LCS-1208 and LCS-1269. (2019). International Journal of Molecular Sciences, 20(22), 5626. Retrieved from [Link]
-
Molecular origins of surfactant-mediated stabilization of protein drugs. (n.d.). The Wolfson Centre for Applied Structural Biology. Retrieved from [Link]
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The role of intermolecular forces in ionic reactions: the solvent effect, ion-pairing, aggregates and structured environment. (2018). Organic & Biomolecular Chemistry, 16(43), 8123-8140. Retrieved from [Link]
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Impact of Molecular Features on the Interfacial Behaviors of Fluorine-Free Firefighting Foam Surfactants. (2023). Langmuir, 39(4), 1479-1490. Retrieved from [Link]
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Inhibition of IAPP Aggregation and Toxicity by Natural Products and Derivatives. (2014). Current Pharmaceutical Design, 20(8), 1168-1181. Retrieved from [Link]
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A troubleshooting guide to microplate-based assays. (n.d.). BMG LABTECH. Retrieved from [Link]
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Preparation and Characterization of Carbazole-Based Luminogen with Efficient Emission in Solid and Solution States. (2019). Molecules, 24(22), 4065. Retrieved from [Link]
-
Molecular dynamics simulations as a guide for modulating small molecule aggregation. (2022). Journal of Cheminformatics, 14(1), 1-12. Retrieved from [Link]
-
Insights from Binding on Quadruplex Selective Carbazole Ligands. (2021). Chemistry – A European Journal, 27(41), 10563-10574. Retrieved from [Link]
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"alternative catalysts for the synthesis of 6-substituted indolo[3,2-b]carbazoles"
Welcome to the technical support center for the synthesis of 6-substituted indolo[3,2-b]carbazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answer frequently asked questions related to the synthesis of this important class of molecules. Indolo[3,2-b]carbazoles are highly sought after for their applications in materials science and medicinal chemistry, serving as organic semiconductors and potent agonists of the aryl hydrocarbon receptor (AhR).[1][2] This guide provides field-proven insights to help you navigate the complexities of their synthesis and overcome common experimental hurdles.
Troubleshooting Guide
This section addresses specific issues that you may encounter during the synthesis of 6-substituted indolo[3,2-b]carbazoles, with a focus on alternative catalytic systems.
Palladium-Catalyzed Annulation Reactions
Palladium catalysis is a powerful tool for constructing the indolo[3,2-b]carbazole core, often through sequential C-N and C-C bond formations like the Buchwald-Hartwig amination and intramolecular C-H activation.[3][4][5][6] However, these reactions can be sensitive to various parameters.
Question 1: My palladium-catalyzed reaction is giving low yields of the desired indolo[3,2-b]carbazole. What are the likely causes and how can I improve it?
Answer: Low yields in palladium-catalyzed annulations for indolo[3,2-b]carbazole synthesis can stem from several factors. Here’s a systematic approach to troubleshoot this issue:
-
Catalyst Deactivation: The Pd(0) active species is prone to oxidation or decomposition.
-
Ligand Selection: The choice of phosphine ligand is critical for the efficiency of the Buchwald-Hartwig amination and C-H activation steps.
-
Base Incompatibility: The choice and strength of the base can significantly impact the reaction outcome.
-
Solution: The base not only facilitates the deprotonation of the amine but also influences the catalyst's activity. Common bases include Cs₂CO₃, K₃PO₄, and NaOtBu. If one base is not effective, try another. The solubility of the base can also play a role.
-
-
Reaction Temperature: The temperature needs to be high enough to promote the reaction but not so high as to cause catalyst decomposition or side reactions.
-
Solution: Optimize the reaction temperature. A temperature screen from 80 °C to 120 °C is a good starting point. Monitor the reaction progress by TLC or LC-MS to identify the optimal temperature.
-
Question 2: I am observing significant amounts of side products, such as homo-coupling of my starting materials or partially cyclized intermediates. How can I minimize these?
Answer: The formation of side products is a common challenge. Here’s how to address it:
-
Homo-coupling: This is often a result of competitive side reactions.
-
Solution: Adjust the catalyst-to-ligand ratio. A higher ligand-to-metal ratio can sometimes suppress homo-coupling. Also, ensure slow addition of the aryl halide if it is prone to self-coupling.
-
-
Partially Cyclized Intermediates: This indicates that the second cyclization step is sluggish.
-
Solution: The second C-H activation/annulation step can be more challenging than the initial C-N bond formation. You might need a more robust catalytic system for the second cyclization. This could involve a different ligand or a higher reaction temperature. In some cases, a two-step, one-pot approach where the conditions are modified after the first C-N coupling can be beneficial.
-
Gold-Catalyzed Cyclizations
Gold catalysis has emerged as a powerful method for the synthesis of carbazoles through the activation of alkynes.[8][9] These reactions often proceed under mild conditions.
Question 3: My gold-catalyzed cyclization of an indole-substituted alkynol is not proceeding to completion. What should I check?
Answer: Incomplete conversion in gold-catalyzed reactions can be due to several factors:
-
Catalyst Oxidation State: Both Au(I) and Au(III) salts can be used, and their reactivity can differ.
-
Alkyne Substitution: The electronic nature of the substituents on the alkyne can affect its activation by the gold catalyst.
-
Solution: Electron-donating groups on the alkyne can facilitate the reaction. If your substrate is electron-deficient, you may need a more Lewis acidic gold catalyst or higher catalyst loading.
-
-
Solvent Effects: The solvent can influence the stability and activity of the gold catalyst.
-
Solution: Screen different solvents. Non-coordinating solvents like dichloromethane or toluene are often used. Avoid coordinating solvents that can deactivate the catalyst.
-
Metal-Free Synthetic Routes
Metal-free methods offer an attractive alternative to avoid potential metal contamination in the final product.[10][11]
Question 4: I am attempting a metal-free synthesis of a carbazole derivative using NH₄I, but the reaction is sluggish and gives a complex mixture of products. How can I optimize this reaction?
Answer: Metal-free reactions, while advantageous, can be sensitive to reaction conditions.
-
Temperature: These reactions often require high temperatures to proceed at a reasonable rate.
-
Solution: Ensure the reaction is heated to the optimal temperature, which can be as high as 150 °C.[10] Use a high-boiling point solvent if necessary.
-
-
Reagent Stoichiometry: The ratio of the reactants is crucial.
-
Solution: Optimize the stoichiometry of the indole, ketone, and nitroolefin. An excess of one reactant may be necessary to drive the reaction to completion.[10]
-
-
Atmosphere: While metal-free, the reaction may still be sensitive to air.
-
Solution: Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative side reactions and improve the yield and purity of the product.[10]
-
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a gold catalyst over a palladium catalyst for indolo[3,2-b]carbazole synthesis?
A1: Gold catalysts often offer milder reaction conditions and can be more tolerant of certain functional groups compared to palladium catalysts. Gold-catalyzed reactions typically involve the activation of C-C multiple bonds, which can lead to different bond disconnections and synthetic strategies than the cross-coupling reactions typical of palladium catalysis.[8][9]
Q2: Are there any specific safety precautions I should take when working with palladium or gold catalysts?
A2: Yes. Many palladium and gold compounds are toxic and should be handled with care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Finely divided metal catalysts can be pyrophoric, so handle them under an inert atmosphere. Always consult the Safety Data Sheet (SDS) for the specific catalyst you are using.
Q3: How do I choose the right starting materials for the synthesis of a 6-substituted indolo[3,2-b]carbazole?
A3: The choice of starting materials depends on the synthetic route. For palladium-catalyzed routes, you might start with appropriately substituted anilines and dihaloarenes.[3] For the synthesis of 6-substituted derivatives specifically, an oxidative coupling between indole and an aldehyde can be a viable route.[12] The substituents on your starting materials will ultimately be incorporated into the final indolo[3,2-b]carbazole structure.
Q4: Can I synthesize the 5,11-dihydroindolo[3,2-b]carbazole core first and then introduce the substituent at the 6-position?
A4: While functionalization of the indolo[3,2-b]carbazole core is possible, it can be challenging to achieve regioselectivity. It is often more synthetically efficient to incorporate the desired substituent at the 6-position into one of the starting materials before constructing the heterocyclic core.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Synthesis of a 6,12-Diaryl-5,11-dihydroindolo[3,2-b]carbazole Derivative
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To an oven-dried Schlenk flask, add the starting dianiline derivative (1.0 mmol), the aryl halide (2.2 mmol), Pd(OAc)₂ (0.05 mmol), a suitable phosphine ligand (e.g., SPhos, 0.1 mmol), and Cs₂CO₃ (3.0 mmol).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add anhydrous, degassed toluene (10 mL) via syringe.
-
Reaction: Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite. Wash the Celite pad with additional ethyl acetate.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazole.
Protocol 2: Metal-Free Synthesis of a Substituted Carbazole
This protocol is adapted from a known indole-to-carbazole strategy and may serve as a starting point for the synthesis of the indolo[3,2-b]carbazole core.[10][11]
-
Reaction Setup: In a sealed tube, combine the indole (1.0 mmol), a ketone (1.2 mmol), a nitroolefin (1.0 mmol), and NH₄I (0.2 mmol).
-
Solvent Addition: Add a suitable high-boiling solvent (e.g., 1,2-dichloroethane, 2 mL).
-
Reaction: Seal the tube and heat the mixture to 150 °C for 24 hours.
-
Workup: Cool the reaction to room temperature. Dilute the mixture with dichloromethane and wash with saturated aqueous Na₂S₂O₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Alternative Catalytic Systems for Indolo[3,2-b]carbazole Synthesis
| Catalytic System | Catalyst Examples | Typical Conditions | Advantages | Disadvantages |
| Palladium | Pd(OAc)₂, Pd₂(dba)₃ | High temperature (80-120 °C), inert atmosphere | High efficiency, broad substrate scope | Potential for metal contamination, catalyst deactivation, requires ligands |
| Gold | AuCl, AuCl₃ | Mild temperature (rt - 80 °C) | Mild conditions, functional group tolerance | Catalyst cost, may require specific substrates (e.g., alkynes) |
| Metal-Free | NH₄I, I₂ | High temperature (up to 150 °C) | No metal contamination, readily available catalysts | Often requires harsh conditions, may have limited substrate scope |
| Copper | CuI, Cu(OAc)₂ | Moderate to high temperature | Lower cost than palladium, good for C-N coupling | Can be less active than palladium, may require specific ligands |
Visualizations
Caption: Troubleshooting workflow for low yields.
Caption: Simplified Buchwald-Hartwig catalytic cycle.
References
-
Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. (2020). Angewandte Chemie International Edition, 59(35), 15074-15081. [Link]
-
Chen, S., Li, Y., Ni, P., Huang, H., & Deng, G. J. (2016). Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. Organic Letters, 18(21), 5384–5387. [Link]
-
Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors. (2007). Chemistry of Materials, 19(17), 4188-4194. [Link]
-
Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. (2012). Beilstein Journal of Organic Chemistry, 8, 243-248. [Link]
-
Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. (2019). Molecules, 24(19), 3531. [Link]
-
Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. (2015). Journal of Materials Chemistry C, 3(34), 8876-8883. [Link]
-
Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. (2021). Beilstein Journal of Organic Chemistry, 17, 688-728. [Link]
-
Previous work and proposed indole and carbazole synthesis from N,N‐bis‐(2‐bromoallyl)amines. ResearchGate. [Link]
-
Gold-Catalyzed Regiodivergent Synthesis of Carbazoles. (2023). ChemistryViews. [Link]
-
Chemistry and Properties of Indolocarbazoles. (2014). Chemical Reviews, 114(5), 2841-2885. [Link]
-
Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions. (2016). Organic Letters, 18(21), 5384-5387. [Link]
-
Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. (2011). Organometallics, 30(10), 2735-2743. [Link]
-
Asymmetric synthesis of C–N axially chiral carbazoles via axial-to-axial chirality transfer. (2020). Organic & Biomolecular Chemistry, 18(3), 447-451. [Link]
-
(PDF) Facile synthesis of indolo[3,2-a]carbazoles via Pd-catalyzed twofold oxidative cyclization. ResearchGate. [Link]
-
Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. (2004). Chemical Reviews, 104(6), 3003-3020. [Link]
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- 10. Indole-to-Carbazole Strategy for the Synthesis of Substituted Carbazoles under Metal-Free Conditions [organic-chemistry.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Optimizing Reaction Conditions for Indolocarbazole Methylation
Welcome to the technical support center for the methylation of indolocarbazole derivatives. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide in-depth troubleshooting, mechanistic insights, and practical protocols for this critical synthetic transformation. Indolocarbazole methylation, while conceptually straightforward, is often plagued by challenges related to selectivity, yield, and purification. This document provides a structured approach to overcoming these common hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions that researchers frequently encounter when planning or initiating indolocarbazole methylation experiments.
Q1: What is the primary challenge in the methylation of indolocarbazoles?
A1: The principal challenge is achieving selective N-methylation of the indole nitrogen without promoting undesired side reactions. The indolocarbazole scaffold possesses multiple potentially reactive sites. The key difficulties include:
-
Over-methylation: The mono-methylated product can sometimes be more nucleophilic than the starting material, leading to the formation of di-methylated quaternary ammonium salts, which complicates purification and reduces the yield of the desired product.[1]
-
C-Methylation: Under certain conditions, particularly with highly reactive methylating agents or strong bases, methylation can occur on the electron-rich aromatic rings of the indole or carbazole moieties.
-
Solvent Reactivity: Solvents can participate in the reaction, and their choice significantly impacts reaction rates and selectivity.[2][3]
Q2: Which methylating agent is best for my indolocarbazole derivative?
A2: The choice of methylating agent is critical and depends on the specific substrate and desired outcome. A comparison of common reagents is provided below:
| Methylating Agent | Common Name | Key Advantages | Key Disadvantages |
| CH₃I | Methyl Iodide | Highly reactive, often leading to faster reaction times. | High toxicity, can lead to over-methylation, light-sensitive. |
| (CH₃)₂SO₄ | Dimethyl Sulfate | Potent methylating agent, cost-effective. | Extremely toxic and corrosive, requires careful handling. |
| (CH₃)₂CO₃ | Dimethyl Carbonate (DMC) | Environmentally friendly ("green") reagent, low toxicity, acts as both reagent and solvent.[4][5] | Requires higher temperatures and longer reaction times.[4][6] |
| PhMe₃NI | Phenyl Trimethylammonium Iodide | Solid, easy to handle, excellent for monoselective N-methylation of amides and indoles.[7] | May require specific reaction conditions for optimal performance. |
Q3: How do I choose the right base for the reaction?
A3: The base deprotonates the indole nitrogen, generating the nucleophilic indolide anion. The base strength should be sufficient to deprotonate the N-H group (pKa of carbazole is ~19.9 in DMSO) without causing side reactions.[8]
-
Strong Bases (e.g., NaH, KHMDS): Effective for complete deprotonation, often used in anhydrous aprotic solvents like THF or DMF. However, their high reactivity can sometimes lead to side reactions if not handled carefully.
-
Weaker Bases (e.g., K₂CO₃, Cs₂CO₃): Often used in polar aprotic solvents like DMF or acetone.[9] They are generally safer and easier to handle but may require higher temperatures or longer reaction times. Phase-transfer catalysts (e.g., TBAB) can be beneficial when using these bases in biphasic systems.[10]
-
Organic Bases (e.g., DBU, DABCO): Can be effective, particularly with greener methylating agents like DMC.[4][5] The choice between DBU and DABCO can influence the reaction mechanism and product distribution.[5]
Part 2: Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common problems encountered during indolocarbazole methylation.
Problem 1: Low or No Yield of Methylated Product
Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material after the expected reaction time.
Potential Causes & Diagnostic Steps:
-
Inefficient Deprotonation: The base may be too weak or degraded.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure the base is fresh and handled under anhydrous conditions, especially for moisture-sensitive bases like NaH.[11]
-
-
Inactive Methylating Agent: The methylating agent may have decomposed.
-
Solution: Use a fresh bottle of the methylating agent. Methyl iodide, for instance, can decompose upon exposure to light and should be stored appropriately.
-
-
Low Reaction Temperature: The reaction may have a significant activation energy barrier.
-
Solution: Gradually increase the reaction temperature in increments of 10-20°C while monitoring the reaction progress by TLC or LC-MS.[12] For less reactive substrates, refluxing may be necessary.
-
-
Poor Solvent Choice: The chosen solvent may not adequately dissolve the reactants or facilitate the reaction.
-
Solution: Switch to a different solvent. Polar aprotic solvents like DMF, DMSO, or THF are generally good choices for N-alkylation reactions.[3]
-
Problem 2: Formation of Multiple Products (Poor Selectivity)
Symptom: TLC or LC-MS shows the desired product along with several other spots, potentially corresponding to over-methylated or C-methylated byproducts.
Potential Causes & Diagnostic Steps:
-
Over-methylation: The mono-methylated product is reacting further.
-
Solution 1 (Stoichiometry Control): Carefully control the stoichiometry of the methylating agent. Use no more than 1.05-1.1 equivalents.[12]
-
Solution 2 (Slow Addition): Add the methylating agent dropwise at a low temperature (e.g., 0°C) to maintain a low instantaneous concentration, which can favor mono-methylation.[11]
-
Solution 3 (Milder Reagent): Switch to a less reactive methylating agent. For example, if using methyl iodide, consider trying dimethyl carbonate.[4][6]
-
-
C-Alkylation: Methylation is occurring on the aromatic rings.
-
Solution: This is often promoted by very strong bases or highly electrophilic conditions. Using a weaker base (e.g., K₂CO₃ instead of NaH) and a less reactive methylating agent can mitigate this side reaction.
-
-
Competing O-Alkylation/Esterification (if applicable): If the indolocarbazole scaffold contains hydroxyl or carboxyl groups, these may also be methylated.
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for N-Methylation using K₂CO₃ and Methyl Iodide in DMF
This protocol provides a standard starting point for the N-methylation of an indolocarbazole.
Materials:
-
Indolocarbazole starting material (1.0 eq)
-
Potassium carbonate (K₂CO₃), finely ground (2.0-3.0 eq)
-
Methyl iodide (CH₃I) (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate, water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the indolocarbazole starting material and anhydrous DMF.
-
Add the finely ground potassium carbonate to the solution.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Slowly add the methyl iodide dropwise to the reaction mixture.
-
Heat the reaction to a specified temperature (e.g., 60°C) and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with water and then brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow Diagrams
The following diagrams illustrate key decision-making processes in optimizing and troubleshooting the methylation reaction.
Caption: Workflow for optimizing indolocarbazole methylation.
Caption: Decision tree for troubleshooting low reaction yield.
References
-
Bogdal, D. (2016). New Synthesis Method of N-Alkylation of Carbazole Under Microwave Irradiation in Dry Media. ResearchGate. Available at: [Link]
-
Halpern, M. PTC N-Alkylation of Carbazole Derivative. PTC Organics, Inc. Available at: [Link]
-
Joule, J. A. (2021). The synthesis of biologically active indolocarbazole natural products. RSC Publishing. Available at: [Link]
-
Li, J. J. (2021). Recent Advances in Methylation: A Guide for Selecting Methylation Reagents. Request PDF. Available at: [Link]
-
Peraka, S., et al. (2018). Unveiling the Mechanism of N ‐Methylation of Indole with Dimethylcarbonate Using either DABCO or DBU as Catalyst. ResearchGate. Available at: [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting: How to Improve Yield. Available at: [Link]
-
Gao, Y., et al. (2023). Important Role of NH-Carbazole in Aryl Amination Reactions Catalyzed by 2-Aminobiphenyl Palladacycles. ACS Publications. Available at: [Link]
-
Shinde, S., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. PMC - NIH. Available at: [Link]
-
Golec, B., et al. (2022). Solvent effects on the photooxidation of indolepyrazines. PubMed. Available at: [Link]
-
Tilstam, U. (2012). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. ResearchGate. Available at: [Link]
-
El-Faham, A., et al. (2017). Solvent effect on complexation reactions. ResearchGate. Available at: [Link]
Sources
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- 2. Solvent effects on the photooxidation of indolepyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 11. Troubleshooting [chem.rochester.edu]
- 12. pdf.benchchem.com [pdf.benchchem.com]
"stability issues of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole in solvents"
Welcome to the technical support guide for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (hereafter referred to as 6-Me-diICZ). This document is intended for researchers, scientists, and drug development professionals. Here, we address common stability issues encountered when working with this compound in solution, providing troubleshooting advice and preventative protocols grounded in chemical principles to ensure the integrity of your experiments.
Introduction: The Dihydroindolocarbazole Core - A Double-Edged Sword
The indolo[3,2-b]carbazole (ICZ) scaffold is renowned for its high thermal, chemical, and environmental stability, making it a desirable building block for materials science and pharmacology.[1] However, the 5,11-dihydro form, which is the subject of this guide, possesses a critical structural feature that makes it significantly more reactive: the two N-H protons and the sp³-hybridized carbons at positions 5 and 11. This dihydro core is susceptible to oxidation, which can lead to the formation of the fully aromatized, and often more stable, indolo[3,2-b]carbazole species, as well as other degradation products. Understanding and controlling this inherent reactivity is paramount for obtaining reproducible experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Question 1: Why is my freshly prepared solution of 6-Me-diICZ changing color (e.g., from colorless/pale yellow to a more intense yellow/brown)?
Short Answer: A visible color change is a primary indicator of chemical degradation, most likely due to oxidation of the 5,11-dihydroindolo[3,2-b]carbazole backbone.
Detailed Explanation (The "Why"): The 5,11-dihydro core of your molecule is electron-rich and can be readily oxidized by atmospheric oxygen. This process, known as dehydrogenation or aromatization, eliminates the two hydrogen atoms at positions 5 and 11, creating a fully conjugated, planar aromatic system. This extended π-conjugation shifts the molecule's light absorption to longer wavelengths, resulting in a more intensely colored solution.
Furthermore, oxidative coupling reactions can occur, leading to the formation of C-C or C-N linked dimers.[2][3] Studies on the closely related 6-pentyl-5,11-dihydroindolo[3,2-b]carbazole have shown that it readily forms such dimers when oxidized with air or other chemical agents like FeCl₃.[2][3] These larger, conjugated oligomers will also contribute significantly to the color change.
Troubleshooting & Preventative Actions:
-
Work Under Inert Atmosphere: The most effective preventative measure is to minimize contact with oxygen. Prepare solutions and perform dilutions inside a glovebox or using Schlenk line techniques with nitrogen or argon.
-
Use Degassed Solvents: Prior to use, degas your solvents by sparging with an inert gas (N₂ or Ar) for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Protect from Light: Store the solid compound and any solutions in amber vials or wrap clear vials with aluminum foil. While specific photostability data is limited, related aromatic systems can be light-sensitive.
-
Prepare Solutions Fresh: For maximum reproducibility, prepare solutions immediately before your experiment. Avoid using stock solutions that are several days or weeks old, especially if stored improperly.
Question 2: I am seeing unexpected peaks in my HPLC/LC-MS analysis. What are they and how can I prevent them?
Short Answer: These new peaks are almost certainly degradation products. The most likely candidates are the fully aromatized 6-methylindolo[3,2-b]carbazole and various dimeric species.
Detailed Explanation (The "Why"): As discussed in Question 1, the primary degradation pathway is oxidation. Your analytical method is resolving the parent 6-Me-diICZ from its degradation products.
-
Peak 1 (Expected): Your starting material, 6-Me-diICZ.
-
Peak 2 (Common Degradant): The aromatized 6-methylindolo[3,2-b]carbazole. This molecule will be less polar and likely have a different retention time. Its identity can be confirmed by mass spectrometry; it will have a mass that is two Daltons (2 Da) less than the parent compound due to the loss of two hydrogen atoms.
-
Peak 3+ (Further Degradants): Dimeric species formed via oxidative C-C or C-N coupling.[2][3] These will have a mass approximately double that of the parent compound. Hydroxylated species, analogous to the metabolites of 6-formylindolo[3,2-b]carbazole (FICZ), are also possible if the solution is exposed to reactive oxygen species.[4]
Troubleshooting & Preventative Actions:
-
Confirm Identity: Use LC-MS to determine the mass of the species in the unexpected peaks. This will provide strong evidence for the proposed degradation pathways.
-
Implement Strict Handling Protocols: Follow all the preventative actions from Question 1 (inert atmosphere, degassed solvents, light protection, fresh preparation).
-
Solvent Selection: Choose high-purity, HPLC-grade aprotic solvents like anhydrous Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile. Avoid using chlorinated solvents for long-term storage.
-
Assess Stock Solution Stability: If you must use a stock solution, qualify its stability over time. See the protocol below for a recommended workflow.
Data Summary & Recommended Practices
The following table summarizes the key handling and storage recommendations to maintain the stability of 6-Me-diICZ in solution.
| Parameter | Recommended Practice | Rationale & Supporting Evidence |
| Solvent Choice | High-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF, Acetonitrile, THF). | Minimizes presence of water and other reactive impurities. Aprotic nature avoids proton exchange with the N-H groups. |
| Atmosphere | Inert gas (Nitrogen or Argon). | Prevents oxidation by atmospheric O₂. The dihydro core is known to be susceptible to air oxidation.[2][3] |
| Storage Temperature | ≤ -20°C for stock solutions. | Reduces the rate of chemical degradation. Standard practice for preserving sensitive organic molecules. |
| Light Exposure | Minimize; use amber vials or foil wrapping. | Prevents potential photodegradation pathways. |
| Solution Age | Prepare fresh for each experiment whenever possible. | Ensures highest purity and avoids artifacts from degradation over time. The transient activity of related compounds in biological assays is due to rapid metabolism and degradation.[5] |
| pH (for aqueous buffers) | Neutral to slightly acidic (pH 6-7). | Avoid basic conditions, which can deprotonate the indole N-H, potentially increasing susceptibility to oxidation. (General chemical principle). |
Visual Guides: Workflows and Mechanisms
To further aid in your experimental design and troubleshooting, we have prepared the following diagrams.
Diagram 1: Troubleshooting Flowchart for Solution Instability
This flowchart provides a logical sequence of steps to diagnose and resolve issues with your 6-Me-diICZ solutions.
Caption: Workflow for diagnosing and solving 6-Me-diICZ instability.
Diagram 2: Proposed Oxidative Degradation Pathway
This diagram illustrates the most probable chemical transformations your compound may undergo when exposed to air.
Caption: Likely oxidative degradation pathways for 6-Me-diICZ.
Experimental Protocol: Validating Stock Solution Stability
This protocol provides a framework for assessing the stability of your 6-Me-diICZ stock solution in a specific solvent over time.
Objective: To determine the rate of degradation of 6-Me-diICZ in your chosen solvent under your typical storage conditions.
Materials:
-
6-Me-diICZ solid
-
High-purity, anhydrous solvent (e.g., DMSO)
-
Inert gas (N₂ or Ar)
-
Multiple small-volume amber glass vials with PTFE-lined caps
-
HPLC or LC-MS system with a suitable column (e.g., C18)
Methodology:
-
Initial Preparation (Time = 0):
-
Inside a glovebox or under a constant stream of inert gas, prepare a concentrated stock solution of 6-Me-diICZ (e.g., 10 mM in DMSO).
-
Immediately aliquot the stock solution into the multiple small amber vials, leaving minimal headspace.
-
Flush the headspace of each vial with inert gas before tightly sealing the cap.
-
Take one vial for immediate analysis (T=0 sample).
-
-
Storage:
-
Place the remaining sealed vials in a freezer at your desired storage temperature (e.g., -20°C or -80°C).
-
-
Time-Point Analysis:
-
At designated time points (e.g., T=24h, T=72h, T=1 week, T=1 month), remove one vial from storage.
-
Allow the vial to warm completely to room temperature before opening to prevent condensation.
-
Prepare a sample for analysis by diluting to a suitable concentration for your analytical method.
-
-
Analytical Measurement:
-
Analyze the T=0 sample and all subsequent time-point samples by HPLC or LC-MS.
-
Integrate the peak area of the parent compound (6-Me-diICZ) and any degradation peaks.
-
-
Data Analysis:
-
Calculate the purity of the solution at each time point: Purity (%) = (Area_parent / (Area_parent + ΣArea_degradation_peaks)) * 100.
-
Plot Purity (%) versus Time to visualize the stability profile. Set a threshold for acceptable purity for your experiments (e.g., >95%).
-
This systematic approach will provide you with empirical data on how long you can trust your stock solutions, adding rigor and reproducibility to your research.
References
-
Gagiannis, D., et al. (2021). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules. Available at: [Link]
-
García-López, V., et al. (2020). Dynamic Covalent Properties of a Novel Indolo[3,2-b]carbazole Diradical. RIUMA Repository. Available at: [Link]
-
ResearchGate. (2018). 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. ResearchGate. Available at: [Link]
-
Zhang, J., et al. (2015). Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C. Available at: [Link]
-
Wincent, E., et al. (2022). 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses. Frontiers in Immunology. Available at: [Link]
-
Zhao, M., et al. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition. Available at: [Link]
-
ResearchGate. (2020). a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),... ResearchGate. Available at: [Link]
-
Wadwa, S., et al. (2023). Insight into the Diindolo[3,2-b:2′,3′-h]carbazole Core as an Air-Stable Semiconductor for OTFTs. ACS Applied Electronic Materials. Available at: [Link]
-
Li, T., et al. (2013). Two novel indolo[3,2-b]carbazole derivatives containing dimesitylboron moieties: synthesis, photoluminescent and electroluminescent properties. RSC Publishing. Available at: [Link]
-
Gu, R., et al. (2006). Oxidative reactions of 6-pentyl indolo[3,2-b]carbazole: formation of novel C-C and C-N coupled dimers. PubMed. Available at: [Link]
-
Kilbane, J. (2003). CARBAZOLE DEGRADATION PATHWAYS. ResearchGate. Available at: [Link]
-
Gu, R., et al. (2006). Oxidative reactions of 6-pentyl indolo[3,2-b]carbazole: formation of novel C–C and C–N coupled dimers. Organic & Biomolecular Chemistry. Available at: [Link]
-
Li, X., et al. (2020). 6-Formylindolo (3, 2-b) Carbazole (FICZ)-mediated protection of gut barrier is dependent on T cells in a mouse model of alcohol combined with burn injury. PubMed. Available at: [Link]
-
Wincent, E., et al. (2003). Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR. PubMed. Available at: [Link]
Sources
- 1. ossila.com [ossila.com]
- 2. Oxidative reactions of 6-pentyl indolo[3,2-b]carbazole: formation of novel C-C and C-N coupled dimers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative reactions of 6-pentyl indolo[3,2-b]carbazole: formation of novel C–C and C–N coupled dimers - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Technical Support Center: Purification of Substituted Indolocarbazoles
Welcome to the technical support center for the purification of substituted indolocarbazoles. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of molecules. The following troubleshooting guides and frequently asked questions (FAQs) are structured to provide not only solutions but also the underlying scientific principles to empower you in your experimental work.
Section 1: Troubleshooting Common Purification Issues
This section addresses the most frequently encountered problems during the purification of substituted indolocarbazoles, offering step-by-step guidance to diagnose and resolve them.
Poor Solubility in Common Solvents
Question: My substituted indolocarbazole is poorly soluble in standard chromatography solvents (e.g., hexanes, ethyl acetate, dichloromethane), making purification by column chromatography or HPLC difficult. What can I do?
Answer: Poor solubility is a common hurdle with indolocarbazoles due to their planar, aromatic nature which can lead to strong intermolecular π-π stacking.[1][2] Here is a systematic approach to address this challenge:
Troubleshooting Protocol:
-
Solvent System Screening:
-
Initial Assessment: Test the solubility of a small amount of your crude product in a range of solvents with varying polarities. Common solvents to try include tetrahydrofuran (THF), acetone, acetonitrile (ACN), methanol (MeOH), and dimethylformamide (DMF).
-
Co-solvents: Often, a mixture of solvents is more effective than a single solvent.[3] For normal-phase chromatography, try adding a small percentage of a more polar co-solvent (e.g., MeOH or THF in dichloromethane). For reverse-phase HPLC, a stronger organic modifier like ACN or MeOH in water is standard.
-
Amide-based solvents: For particularly insoluble compounds, consider N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP), but be mindful of their high boiling points which can complicate product recovery.
-
-
pH Adjustment for Ionizable Indolocarbazoles:
-
The nitrogen atoms in the indole and carbazole rings can be protonated or deprotonated depending on the substituents.
-
For basic indolocarbazoles, adding a small amount of a volatile acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase can improve solubility by forming a more soluble salt.[4]
-
For acidic indolocarbazoles, the addition of a volatile base (e.g., 0.1% triethylamine or ammonia) can have a similar effect.[5]
-
-
Temperature:
-
Gently warming the solvent can sometimes increase the solubility of your compound. However, be cautious as this can also lead to solvent evaporation and potential precipitation on a chromatography column. This is more applicable to recrystallization than chromatography.
-
-
Structural Modification (If applicable):
-
If you are in the process of designing a synthetic route, consider the introduction of solubilizing groups. For example, long alkyl chains can disrupt π-π stacking and improve solubility.[2]
-
Peak Tailing or Broadening in HPLC
Question: I'm observing significant peak tailing and broadening during the HPLC purification of my substituted indolocarbazole. What is causing this and how can I achieve sharper peaks?
Answer: Peak tailing in HPLC is often a sign of undesirable secondary interactions between your analyte and the stationary phase, or issues with the HPLC system itself.[6][7][8] For nitrogen-containing heterocyclic compounds like indolocarbazoles, a common cause is the interaction of basic nitrogen atoms with acidic silanol groups on the silica-based stationary phase.[7]
Troubleshooting Protocol:
-
Mobile Phase Optimization:
-
pH Adjustment: For basic indolocarbazoles, operating at a low pH (e.g., with 0.1% trifluoroacetic acid or formic acid) will protonate the basic sites and minimize interactions with silanols.[9] Conversely, for acidic compounds, a higher pH mobile phase may be beneficial.
-
Use of Additives: Adding a competitive base like triethylamine (0.1-1%) to the mobile phase can mask the active silanol sites and improve peak shape for basic analytes.[5]
-
Ionic Strength: In reversed-phase chromatography, the ionic strength of the buffer can influence the retention of ionizable compounds.[6] Experiment with different buffer concentrations.
-
-
Column Selection and Care:
-
Use an End-Capped Column: Modern, high-purity, end-capped silica columns have fewer free silanol groups and are less prone to causing peak tailing with basic compounds.
-
Consider a Different Stationary Phase: If peak shape does not improve, consider a stationary phase with different characteristics, such as a polar-embedded phase or a polymer-based column.
-
Guard Column: Use a guard column to protect your analytical column from strongly adsorbed impurities that can lead to peak distortion.[6]
-
Column Contamination: If the column has been used extensively, it may be contaminated. Flush the column with a strong solvent to remove any strongly retained compounds.
-
-
Instrumental and Methodological Checks:
-
Extra-Column Volume: Ensure that the tubing between the injector, column, and detector is as short and narrow as possible to minimize dead volume, which can cause peak broadening.[8]
-
Sample Overload: Injecting too much sample can lead to peak distortion.[5] Try reducing the injection volume or sample concentration.
-
Sample Solvent: Dissolve your sample in the mobile phase if possible. If a stronger solvent is used to dissolve the sample, it can cause peak distortion.[6]
-
Section 2: Advanced Purification Challenges
This section delves into more complex purification scenarios that often require a multi-faceted approach.
Separation of Isomers
Question: My synthesis produces a mixture of regioisomers (or stereoisomers) of a substituted indolocarbazole that are difficult to separate by standard column chromatography. What strategies can I employ?
Answer: The separation of isomers can be challenging due to their similar physical properties.[10][11] A combination of careful method development and potentially chemical modification may be necessary.
Strategies for Isomer Separation:
| Isomer Type | Recommended Approach | Key Considerations |
| Regioisomers | High-Resolution Chromatography: Use a high-performance flash chromatography system or preparatory HPLC with a high-efficiency column. | Stationary Phase: Test different stationary phases like silica gel, alumina (neutral, basic, or acidic), or C18-functionalized silica.[4] Sometimes a less common stationary phase will provide the necessary selectivity. |
| Mobile Phase Optimization: Systematically screen different solvent systems. A gradient elution may be more effective than an isocratic one.[12] Adding modifiers like acids or bases can alter the retention of one isomer more than the other.[4] | ||
| Derivatization: Temporarily protecting a functional group (e.g., the indole nitrogen with a Boc group) can alter the polarity and steric properties of the isomers, potentially making them separable.[4] The protecting group can be removed after separation. | ||
| Enantiomers | Chiral HPLC: This is the most common and effective method for separating enantiomers.[13][14][15] | Chiral Stationary Phase (CSP): A variety of CSPs are commercially available, based on polysaccharides, proteins, or synthetic polymers. You may need to screen several different chiral columns to find one that provides adequate separation for your specific compound. |
| Chiral Mobile Phase Additives: An alternative to a chiral column is to use a chiral additive in the mobile phase with a standard achiral column. | ||
| Diastereomers | Standard Chromatography: Diastereomers have different physical properties and can often be separated by standard column chromatography or HPLC. | Optimization: If separation is difficult, the same optimization strategies used for regioisomers (high-resolution columns, mobile phase screening) should be applied. |
Preventing Aggregation During Purification
Question: I suspect my substituted indolocarbazole is aggregating during column chromatography, leading to poor recovery and resolution. How can I prevent this?
Answer: Aggregation is a concern for planar aromatic molecules like indolocarbazoles, which can self-associate through π-π stacking.[1] The key to preventing aggregation is to maintain good solubility throughout the purification process.
Protocol to Minimize Aggregation:
-
Solvent Selection:
-
Choose a solvent system in which your compound is highly soluble. Refer to the solubility troubleshooting section (1.1).
-
Avoid solvent conditions that are close to the point of precipitation for your compound.
-
-
Column Loading:
-
Dry Loading: If your compound has limited solubility in the mobile phase, consider dry loading. Pre-adsorb your crude material onto a small amount of silica gel or celite, evaporate the solvent, and then load the dry powder onto the column. This prevents precipitation at the top of the column that can occur with wet loading of a concentrated sample.
-
Avoid Overloading: Overloading the column can increase the concentration of the compound in the bands, promoting aggregation.[5]
-
-
Mobile Phase Modifiers:
-
The use of additives that improve solubility (as discussed in section 1.1) will also help to prevent aggregation.
-
Section 3: Crystallization Troubleshooting
Question: I am having trouble obtaining high-purity crystals of my substituted indolocarbazole. It either "oils out" or the recovery is very low. What should I do?
Answer: Crystallization is a powerful purification technique, but finding the right conditions can be an iterative process. "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid, often because the solution is too supersaturated or cools too quickly.[5]
Crystallization Troubleshooting Guide:
| Problem | Possible Cause | Solution |
| Compound "oils out" | Solution is too supersaturated. | Add a small amount of hot solvent to dissolve the oil, then allow it to cool more slowly.[5] |
| Cooling is too rapid. | Insulate the flask to slow the cooling process. | |
| Presence of impurities. | Try to pre-purify the material by another method (e.g., a quick filtration through a silica plug) before crystallization.[5] | |
| No crystals form | Solution is not saturated. | Slowly evaporate some of the solvent to increase the concentration. |
| Nucleation is not occurring. | Scratch the inside of the flask with a glass rod at the meniscus to create nucleation sites.[5] Add a seed crystal of the pure compound.[5][16] | |
| Low recovery | Too much solvent was used. | Use the minimum amount of hot solvent needed to fully dissolve the compound.[5][17] The mother liquor can be concentrated to yield a second crop of crystals. |
| The compound is too soluble in the chosen solvent. | Try a different solvent or a solvent/anti-solvent system. |
General Crystallization Protocol:
-
Solvent Selection: The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[17]
-
Dissolution: Dissolve the crude material in the minimum amount of the hot solvent.
-
Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Section 4: Visualized Workflows
Workflow for Troubleshooting HPLC Peak Tailing
Caption: A decision tree for troubleshooting HPLC peak tailing.
Workflow for Selecting a Purification Strategy
Caption: A workflow for choosing a purification strategy based on solubility.
References
Sources
- 1. Suppressing aggregation in a large polycyclic aromatic hydrocarbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Substitution effect on molecular packing and transistor performance of indolo[3,2-b]carbazole derivatives - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 7. elementlabsolutions.com [elementlabsolutions.com]
- 8. chromtech.com [chromtech.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Tuning the Diradical Character of Indolocarbazoles: Impact of Structural Isomerism and Substitution Position - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rua.ua.es [rua.ua.es]
- 12. researchgate.net [researchgate.net]
- 13. csfarmacie.cz [csfarmacie.cz]
- 14. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. unifr.ch [unifr.ch]
- 17. science.uct.ac.za [science.uct.ac.za]
Technical Support Center: Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ). This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you minimize impurities and maximize the yield and purity of your target compound.
Introduction to 6-MICZ Synthesis
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, a derivative of the indolo[3,2-b]carbazole (ICZ) scaffold, is a molecule of significant interest in medicinal chemistry and materials science.[1][2] The ICZ core is a known ligand for the Aryl-hydrocarbon Receptor (AhR), playing a role in various biological processes.[3] Achieving high purity in the synthesis of 6-MICZ is critical for accurate biological evaluation and material application.
A common and effective route to 6-MICZ involves a one-pot, two-step procedure starting from indole and acetaldehyde.[3] This process consists of an initial iodine-mediated oxidative coupling, followed by an acid-catalyzed intramolecular cyclization. While efficient, this synthesis is prone to the formation of several impurities if not performed under optimal conditions. This guide will address the common challenges encountered during this synthesis.
Troubleshooting Guide: A Question & Answer Approach
This section directly addresses specific issues that may arise during the synthesis of 6-MICZ. Each answer provides a causal explanation and actionable steps for resolution.
Question 1: My final yield of 6-MICZ is significantly lower than the reported 46%. What are the primary causes?
Answer: Low yield is a common issue that can stem from several factors throughout the synthetic process. The root cause is often incomplete reactions, competing side reactions, or losses during workup and purification.
-
Causality - Incomplete Intermediate Formation: The first step is the iodine-mediated condensation of two indole molecules with acetaldehyde. If this reaction is incomplete, the subsequent cyclization step will naturally have a lower yield of the desired product. The concentration and purity of the starting materials are crucial.
-
Causality - Ineffective Cyclization: The second step, an acid-catalyzed intramolecular cyclization, is a critical juncture where yield can be lost. The strength and concentration of the acid catalyst (e.g., methanesulfonic acid) are paramount. Insufficient acid or the presence of basic impurities can stall this step.[3]
-
Causality - Side Reactions: The Fischer indole synthesis and related cyclizations can be accompanied by the formation of various byproducts.[4][5] Over-oxidation or polymerization of indole under acidic or oxidative conditions can lead to complex mixtures and reduce the yield of the target molecule.
-
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure indole and acetaldehyde are pure. If necessary, purify the indole by recrystallization and distill the acetaldehyde immediately before use.
-
Optimize Catalyst Amount: The amount of methanesulfonic acid is critical. A significant excess can promote side reactions, while too little will result in an incomplete reaction. Titrate the optimal amount for your specific reaction scale.
-
Control Reaction Temperature: While the reaction is typically run at room temperature, significant exotherms can occur upon reagent addition.[3] Use an ice bath to maintain a controlled temperature, especially during the initial stages.
-
Analyze Intermediates: Before proceeding to the cyclization, take a small aliquot of the reaction mixture after the first step and analyze it by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of the intermediate.
-
Question 2: My isolated 6-MICZ is a yellow or brownish powder, not the expected off-white solid. What impurity is causing this coloration?
Answer: The discoloration of your final product is almost certainly due to the presence of oxidized impurities or residual reagents. The indolo[3,2-b]carbazole core is susceptible to oxidation, which can generate highly colored, conjugated species.
-
Causality - Oxidation to 6-Formylindolo[3,2-b]carbazole (FICZ): The most likely colored impurity is the over-oxidation product of your target molecule. The methyl group at the 6-position can be oxidized to a formyl group, yielding 6-formylindolo[3,2-b]carbazole (FICZ), which is often described as a yellow compound.[1][3] This can happen if the reaction is exposed to air for extended periods, especially in the presence of residual iodine or acid.
-
Causality - Residual Iodine: Iodine (I₂) is used as a catalyst in the first step.[3] If not completely quenched and removed during the workup (e.g., with sodium thiosulfate solution), it will contaminate the final product, imparting a brownish color.
-
Causality - Polymeric Byproducts: Indole can polymerize under strongly acidic conditions, leading to dark, tarry substances that are difficult to remove and can stain the final product.
-
Troubleshooting Steps:
-
Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with atmospheric oxygen.
-
Thorough Quenching: During the workup, ensure the complete removal of iodine by washing with a saturated solution of sodium thiosulfate until the organic layer is colorless.
-
Purification Strategy:
-
Column Chromatography: This is the most effective method for removing colored impurities. A silica gel column with a gradient elution (e.g., hexane:ethyl acetate) can separate the less polar 6-MICZ from the more polar oxidized byproducts.
-
Recrystallization: If the impurity level is low, recrystallization from a suitable solvent system (e.g., toluene, ethanol/water) can be effective.
-
Activated Carbon Treatment: A small amount of activated carbon can be added to a solution of the crude product to adsorb colored impurities. The carbon is then removed by filtration through celite.
-
-
Question 3: My NMR spectrum shows signals that correspond to unreacted starting materials (indole). How can I improve their removal?
Answer: The presence of unreacted indole in the final product indicates either an incomplete reaction or inefficient purification.
-
Causality - Reaction Stoichiometry: An incorrect stoichiometric ratio of the reactants can leave an excess of indole. Ensure accurate measurement of all reagents.
-
Causality - Inefficient Purification: Indole has moderate polarity and can co-elute with the product during column chromatography if the solvent system is not optimized. It can also co-precipitate during recrystallization.
-
Troubleshooting Steps:
-
Stoichiometric Control: Use a slight excess of acetaldehyde to ensure the complete consumption of indole.
-
Optimized Workup: After quenching the reaction, perform an acidic wash (e.g., 1M HCl) to protonate any remaining indole, making it more water-soluble and easier to remove in the aqueous layer. Be cautious, as the product may also be acid-sensitive.
-
Fine-Tuned Chromatography:
-
Use a less polar eluent system initially (e.g., starting with pure hexane and gradually increasing the ethyl acetate concentration) to hold the more polar indole on the column while the product elutes.
-
Monitor the fractions carefully using TLC.
-
-
Troubleshooting Summary Table
| Problem | Potential Cause(s) | Suggested Solutions |
| Low Yield | Incomplete reaction, side reactions, purification loss. | Verify reagent purity, optimize catalyst amount, control temperature, analyze intermediates. |
| Colored Product | Oxidation to FICZ, residual iodine, polymeric byproducts. | Use an inert atmosphere, ensure thorough quenching with Na₂S₂O₃, purify via column chromatography or activated carbon treatment. |
| Incomplete Cyclization | Insufficient acid catalyst, low temperature, short reaction time. | Increase catalyst concentration, extend reaction time, or gently warm the reaction mixture. |
| Starting Material Contamination | Incorrect stoichiometry, inefficient purification. | Adjust stoichiometry, perform an acidic wash during workup, optimize the chromatography eluent system. |
Experimental Workflow and Impurity Formation
The following diagrams illustrate the synthesis workflow and a key impurity formation pathway.
Caption: General workflow for the synthesis of 6-MICZ.
Caption: Formation pathway of a common colored impurity.
Frequently Asked Questions (FAQs)
Q1: What is the most effective purification technique for crude 6-MICZ?
A1: Flash column chromatography on silica gel is generally the most effective method for obtaining high-purity 6-MICZ, as it can separate the target compound from both more polar (e.g., FICZ) and less polar impurities. Recrystallization is a viable, more scalable alternative if the crude product is relatively clean (>90%).
Q2: Which analytical methods are essential to confirm the purity of the final product?
A2: A combination of techniques is recommended for comprehensive purity assessment:
-
¹H and ¹³C NMR: To confirm the chemical structure and identify any organic impurities with distinct signals.
-
LC-MS: To confirm the molecular weight and assess the presence of trace impurities that may not be visible by NMR.
-
High-Performance Liquid Chromatography (HPLC): To obtain a quantitative measure of purity (e.g., >99.5%).
Q3: How critical is the exclusion of moisture from the reaction?
A3: While not absolutely critical, it is highly recommended to use anhydrous solvents and perform the reaction under a dry, inert atmosphere. Water can compete with the nucleophiles in the reaction and can affect the activity of the acid catalyst, potentially leading to lower yields and the formation of hydrolysis byproducts.
Q4: What are the key safety considerations when performing this synthesis?
A4: Standard laboratory safety protocols should be strictly followed.
-
Iodine: Is corrosive and has a high vapor pressure. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Methanesulfonic Acid (MsOH): Is a strong, corrosive acid. Handle with extreme care in a fume hood, wearing acid-resistant gloves and a lab coat.
-
Solvents: Acetonitrile and methanol are flammable and toxic. Avoid inhalation and skin contact.
Detailed Experimental Protocols
Protocol 1: Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ)[3]
-
To a solution of indole (2.0 equiv.) in acetonitrile, add acetaldehyde (1.0 equiv.) and a catalytic amount of iodine (I₂).
-
Stir the mixture at room temperature for 14 hours.
-
Add triethyl orthoformate, methanol, and methanesulfonic acid to the reaction mixture.
-
Continue stirring at room temperature for another 14 hours.
-
Quench the reaction by pouring it into a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with an organic solvent such as ethyl acetate or dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Flash Column Chromatography
-
Slurry Preparation: Adsorb the crude 6-MICZ onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in hexane.
-
Loading: Carefully load the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 0% ethyl acetate and gradually increasing to 20%).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain pure 6-MICZ as an off-white solid.
References
-
Title: 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study Source: ResearchGate URL: [Link]
-
Title: Synthesis of Multivariate Indolo[3,2-b]carbazole-Based Zr-MOFs via In Situ Synthetic Modification for Propane Recovery from Simulated Natural Gas Source: ACS Publications URL: [Link]
-
Title: Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property Source: RSC Publishing URL: [Link]
-
Title: Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives Source: MDPI URL: [Link]
-
Title: Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers Source: ResearchGate URL: [Link]
-
Title: Revisiting Indolo[3,2‐b]carbazole: Synthesis, Structures, Properties, and Applications Source: Wiley Online Library URL: [Link]
-
Title: Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications Source: Europe PMC URL: [Link]
-
Title: 5,11-Dihydro-5,11-di-1-naphthylindolo[3,2-b]carbazole: Atropisomerism in a Novel Hole-Transport Molecule for Organic Light-Emitting Diodes Source: ACS Publications URL: [Link]
-
Title: a) Indolo[3,2‐b]carbazole (1), 5,11‐dihydroindolo[3,2‐b]carbazole (2),... Source: ResearchGate URL: [Link]
-
Title: A facile and general method for the synthesis of 6,12-diaryl-5,11-dihydroindolo[3,2-b]carbazoles Source: RSC Publishing URL: [Link]
-
Title: Fischer indole synthesis applied to the total synthesis of natural products Source: RSC Publishing URL: [Link]
-
Title: Exploring the diastereoselectivity for Fischer indolization of L-menthone under different conditions, spectral characterization, and biological activities of new (2R,4aS)-2,3,4,4a-tetrahydro-1H-carbazole analogs Source: Taylor & Francis Online URL: [Link]
- Title: Method of purifying carbazole ester precursors of 6-chloro-alpha-methyl-carbazole-2-acetic acid Source: Google Patents URL
-
Title: Metal-Free, PPA-Mediated Fisher Indole Synthesis via Tandem Hydroamination–Cyclization Reaction between Simple Alkynes and Arylhydrazines Source: MDPI URL: [Link]
-
Title: Fischer Indole Synthesis Source: ResearchGate URL: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
From the Desk of the Senior Application Scientist
Welcome to the technical support guide for the scale-up synthesis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ). This document is designed for researchers, process chemists, and drug development professionals who are transitioning this synthesis from bench-scale to larger, pilot, or manufacturing scales. Our goal is to provide practical, experience-driven advice to anticipate challenges, troubleshoot common issues, and ensure a robust, reproducible process. The indolo[3,2-b]carbazole scaffold is a privileged structure in medicinal chemistry and materials science, making a reliable scale-up synthesis highly valuable.[1][2]
This guide is structured as a series of questions and answers, addressing common pain points and frequently asked questions encountered in the field.
Part 1: Synthesis Overview & Core Protocol
The most common and scalable approach for synthesizing 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a one-pot, three-stage acid-catalyzed reaction starting from indole and an aldehyde (acetaldehyde for the 6-methyl derivative).[3][4] This method is advantageous due to its operational simplicity and good overall yields.[4]
The reaction proceeds through three key mechanistic steps, which must be controlled for a successful outcome:
-
Condensation: Two equivalents of indole react with one equivalent of acetaldehyde to form a 3,3'-bis(indolyl)methane intermediate.
-
Isomerization: Under acidic conditions, this intermediate rearranges to the thermodynamically more stable 2,3'-bis(indolyl)methane. This step is crucial and often a bottleneck.
-
Cyclization & Aromatization: An intramolecular electrophilic attack, followed by oxidation (often air-mediated), forms the fused pentacyclic indolo[3,2-b]carbazole core.[3][4] Triethyl orthoformate is typically used in the final stage to facilitate the cyclization.[5]
Visualized Synthetic Workflow
The following diagram illustrates the one-pot reaction pathway.
Caption: One-pot synthesis workflow for 6-MICZ.
Part 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the strategic choices and reaction parameters for the scale-up synthesis.
Q1: Why is the one-pot iodine-catalyzed method preferred for scale-up?
A1: This method consolidates a three-stage process into a single operation, significantly reducing unit operations, solvent waste, and processing time—all critical factors in large-scale manufacturing.[4] The use of a catalytic amount of a mild Lewis acid like iodine avoids harsh conditions that could degrade the sensitive indole starting materials or the final product.[6] While other routes like the Fischer indole synthesis or Graebe-Ullmann reaction exist for carbazole synthesis, they often require harsher conditions or less accessible starting materials, making them less suitable for this specific target on a large scale.[7][8][9]
Q2: What is the specific role of triethyl orthoformate in the cyclization step?
A2: Triethyl orthoformate serves as a dehydrating agent and a source of a methine bridge precursor. In the acid-catalyzed environment, it reacts with the 2,3'-bis(indolyl)methane intermediate to facilitate the final intramolecular cyclization and subsequent aromatization to the stable indolo[3,2-b]carbazole core.[3][5] Its inclusion is critical for driving the reaction to completion and achieving good yields.
Q3: What are the critical safety considerations for this process?
A3:
-
Indole and Derivatives: Indole and its derivatives can be irritants. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: The reaction often uses acetonitrile or methanol.[5] Ensure adequate ventilation and operate in an environment rated for flammable liquids.
-
Acids: Methanesulfonic acid is corrosive. Handle with extreme care.
-
Exotherms: While the overall reaction is not violently exothermic, the initial condensation can generate heat. On a large scale, ensure the reactor has adequate cooling capacity and add reagents at a controlled rate to manage the temperature.
Q4: How critical is the purity of the starting indole?
A4: Extremely critical. Impurities in the indole starting material (e.g., oxindole, isatin) can lead to the formation of colored byproducts that are difficult to remove. These impurities can also interfere with the catalytic cycle. For scale-up, it is imperative to use high-purity indole (>99%) and to test each new batch for quality.
Part 3: Troubleshooting Guide
This section is formatted to address specific problems you may encounter during the synthesis, providing potential causes and actionable solutions.
Problem 1: The reaction yields are low and inconsistent upon scale-up.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Incomplete Isomerization | The isomerization of the 3,3'-bis(indolyl)methane to the 2,3'-isomer is the rate-limiting and equilibrium-driven step.[3] On a larger scale, mixing and thermal homogeneity are reduced. Solution: 1. Monitor Intermediate Formation: Use in-process controls (TLC or HPLC) to track the disappearance of the 3,3'-isomer and the appearance of the 2,3'-isomer before proceeding to the final cyclization step. 2. Optimize Acid Concentration: The acid catalyst drives the isomerization. A slight increase in the concentration of methanesulfonic acid may be required at scale, but excess acid can lead to degradation. Perform a small optimization study. |
| Air (Oxygen) Sensitivity | The electron-rich indole rings and the final product can be susceptible to oxidation, leading to dark, polymeric byproducts. While some air is needed for the final aromatization step, excessive or uncontrolled oxidation reduces yield. Solution: 1. Inert Atmosphere: Run the initial condensation and isomerization steps under an inert atmosphere (Nitrogen or Argon). 2. Controlled Air Introduction: For the final cyclization/aromatization step, introducing a controlled stream of air or simply switching from an inert to an ambient atmosphere may provide more consistent results than relying on ambient air leakage in a large reactor. |
| Poor Temperature Control | Localized hot spots in a large reactor can cause thermal degradation of starting materials, intermediates, and the final product. Solution: 1. Controlled Reagent Addition: Add reagents, especially the acid catalyst, subsurface and at a rate that allows the reactor's cooling system to maintain the set temperature. 2. Efficient Agitation: Ensure the reactor's agitator is providing sufficient mixing to maintain thermal homogeneity throughout the batch. |
Problem 2: The final product is a dark, tar-like solid that is difficult to purify.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Polymerization/Degradation | Indoles are known to polymerize under strongly acidic conditions ("acid-catalyzed black death of indoles"). If the acid catalyst concentration is too high or the temperature overshoots, this becomes a significant side reaction. Solution: 1. Reverse Addition: Consider adding the indole solution to the acid catalyst solution rather than vice-versa to avoid exposing the indole to a large excess of acid at any point. 2. Temperature Management: Strictly maintain the reaction temperature within the validated range (typically room temperature for the initial steps).[5] |
| Formation of Oxidative Byproducts | The indolo[3,2-b]carbazole core is highly susceptible to over-oxidation, leading to quinone-like structures and other colored impurities.[1] Solution: 1. Optimize Reaction Time: Do not let the reaction run longer than necessary once the product has formed. Monitor by HPLC. 2. Purification Strategy: Instead of direct filtration, consider a work-up that includes a wash with a mild reducing agent solution (e.g., 5% sodium bisulfite) to reduce some colored impurities. Follow this with a robust recrystallization protocol. Toluene or xylenes are often good solvents for recrystallizing this class of compounds. |
Problem 3: An unexpected side product is observed by mass spectrometry or NMR.
| Potential Cause | Scientific Rationale & Troubleshooting Steps |
| Aromatic Bromination | If N-bromosuccinimide (NBS) is used for any downstream processing or was a contaminant, bromination will occur preferentially on the electron-rich aromatic core rather than the C6-methyl group, even with radical initiators like AIBN.[5] Solution: 1. Verify Reagents: Ensure all reagents are pure and that there is no cross-contamination. 2. Alternative Reagents: If methyl group functionalization is desired, a different synthetic strategy is required, as direct free-radical bromination is not selective for this substrate. |
| N-Alkylation/Arylation | The two nitrogen atoms (N5 and N11) are nucleophilic and can react with electrophiles if present as impurities or in subsequent steps.[3] Solution: 1. Protecting Groups: If downstream chemistry requires protection of the N-H groups, this must be done as a separate, planned step. 2. Quench Protocol: Ensure the reaction quench effectively neutralizes all acidic and electrophilic species before prolonged storage or work-up. |
Part 4: Detailed Scale-Up Protocol
This protocol is a representative example based on literature procedures and is intended as a starting point for process development and optimization.[4][5]
Key Process Parameters
| Parameter | Recommended Value/Range | Rationale |
| Indole : Acetaldehyde Ratio | 2.1 : 1.0 | A slight excess of indole ensures complete consumption of the aldehyde. |
| Solvent | Acetonitrile or Methanol | Good solubility for starting materials and intermediates.[5] |
| Catalyst (Initial) | Iodine (I₂) | 0.1 - 0.3 equivalents |
| Catalyst (Cyclization) | Methanesulfonic Acid (CH₃SO₃H) | 1.0 - 2.0 equivalents |
| Cyclization Reagent | Triethyl Orthoformate | 1.5 - 2.5 equivalents |
| Temperature | 20 - 25 °C (RT) | Balances reaction rate with minimizing degradation.[5] |
| Reaction Time | 12 - 24 hours | Typically requires overnight stirring. Monitor by HPLC for completion.[5] |
Step-by-Step Methodology
-
Reactor Setup: Charge a suitably sized reactor with high-purity indole (2.1 eq) and the chosen solvent (e.g., acetonitrile, ~10 L/kg of indole). Begin agitation and ensure the vessel is under an inert nitrogen atmosphere.
-
Initial Condensation: Add acetaldehyde (1.0 eq) dropwise to the reactor, maintaining the internal temperature below 25 °C. After the addition is complete, add the iodine catalyst (0.1 eq).
-
Isomerization: Allow the mixture to stir at room temperature for 4-6 hours. At this stage, an in-process control (IPC) sample should be taken to confirm the conversion of the 3,3'-isomer to the 2,3'-isomer.
-
Cyclization: Once the IPC is satisfactory, add triethyl orthoformate (1.5 eq) followed by the slow, controlled addition of methanesulfonic acid (1.2 eq). A slight exotherm may be observed.
-
Reaction Completion: Stir the mixture at room temperature for an additional 8-16 hours. The product will begin to precipitate. Monitor the reaction for completion by HPLC.
-
Isolation: Once complete, the resulting slurry can be filtered. Wash the filter cake sequentially with the reaction solvent (acetonitrile), then with a less polar solvent like hexanes or heptanes to remove soluble impurities.
-
Purification: The crude solid is typically purified by recrystallization from a high-boiling aromatic solvent such as toluene or a solvent mixture like Toluene/Heptane.
Visualized Purification Workflow
Caption: Purification workflow for 6-MICZ.
References
-
G. Papagiannopoulou, et al. (2025). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules. [Link][5][10]
-
Y. Wu, et al. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition. [Link][1][11][12]
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Request PDF: Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers. (2025). ResearchGate. [Link][13]
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L. Wang, et al. (2015). Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C. [Link][14]
-
G. Liu, et al. (2020). Synthesis of 5, 6, 11, 12-tetrahyroindolo[3,2-b]carbazole-based dicarboxylate acid for MOFs fabrication via in-situ oxidative dehydrogenation. ResearchGate. [Link][15]
-
R. Gu, et al. (2007). Facile One-Pot Synthesis of 6-Monosubstituted and 6,12-Disubstituted 5,11-Dihydroindolo[3,2-b]carbazoles and Preparation of Various Functionalized Derivatives. The Journal of Organic Chemistry. [Link][4][6]
-
J. A. Joule. (2010). Synthesis, Characterization, and Application of Indolo[3,2-b]carbazole Semiconductors. Request PDF. [Link][2]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link][7]
-
S. V. Kessar, et al. (2013). USE OF THE GRAEBE-ULLMANN REACTION IN THE SYNTHESIS OF 8-METHYL-γ-CARBOLINE AND ISOMERIC AROMATIC AZA-γ-CARBOLINES. Chemistry of Heterocyclic Compounds. [Link][8]
-
D. L. Hughes. (2021). The Graebe–Ullmann Carbazole‐Carboline Synthesis. Request PDF. [Link][9]
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Validation & Comparative
A Head-to-Head Comparison of Aryl Hydrocarbon Receptor Agonism: 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole vs. 6-formylindolo[3,2-b]carbazole
In the intricate world of cellular signaling, the Aryl Hydrocarbon Receptor (AhR) stands as a critical ligand-activated transcription factor, orchestrating a diverse array of physiological and toxicological responses.[1][2] Its activation by a wide range of endogenous and exogenous molecules, including dietary compounds and environmental pollutants, triggers a signaling cascade that profoundly impacts gene expression, immune regulation, and cellular homeostasis.[1][3][4] Among the most potent and well-studied AhR agonists are derivatives of the indolo[3,2-b]carbazole (ICZ) scaffold. This guide provides an in-depth, data-driven comparison of two key ICZ analogs: 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) and the widely recognized endogenous ligand, 6-formylindolo[3,2-b]carbazole (6-FICZ).
This comparative analysis is designed for researchers, scientists, and drug development professionals seeking to understand the nuanced structure-activity relationships of AhR ligands. We will delve into their relative potencies, the experimental methodologies used for their characterization, and the mechanistic implications of their differential activities.
The AhR Signaling Pathway: A Mechanistic Overview
The canonical AhR signaling pathway is a well-conserved cellular response mechanism.[5] In its inactive state, the AhR resides in the cytoplasm as part of a protein complex that includes heat shock protein 90 (Hsp90), the AhR-interacting protein (AIP), and the co-chaperone p23.[5] Ligand binding induces a conformational change, leading to the dissociation of this complex and the translocation of the AhR into the nucleus.[5] Within the nucleus, the AhR heterodimerizes with the Aryl Hydrocarbon Receptor Nuclear Translocator (ARNT).[5] This AhR/ARNT complex then binds to specific DNA sequences known as Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, thereby initiating their transcription.[5] A primary and hallmark target gene of AhR activation is Cytochrome P450 1A1 (CYP1A1), an enzyme involved in the metabolism of many AhR ligands, including 6-FICZ.[4][6][7] This creates a negative feedback loop that tightly regulates the duration of AhR signaling.[6][7]
Caption: Canonical Aryl Hydrocarbon Receptor (AhR) Signaling Pathway.
Comparative AhR Activity: Experimental Evidence
A key study aimed at elucidating the structure-activity relationships of the ICZ scaffold provides a direct comparison of the AhR-inducing activity of 6-MICZ and 6-FICZ.[1][2][8] The researchers synthesized a series of ICZ analogues and evaluated their potency in cell lines from four different species, a crucial experimental design choice to account for known species-specific differences in AhR ligand binding and response. The results compellingly demonstrate that the methyl-substituted compound, 6-MICZ, exhibits higher activity than its formyl counterpart, 6-FICZ, in human, rat, and guinea pig cell lines.[1][2][8] In the mouse cell line, the activities of the synthesized derivatives were comparable.[1][2][8]
This finding is significant because 6-FICZ has long been considered one of the most potent endogenous AhR ligands.[1][3][4] The superior activity of 6-MICZ suggests that the formyl group at the 6-position is not essential for high-affinity binding and potent receptor activation.[1][2][8] In fact, its replacement with a methyl group enhances activity in several species. This challenges the notion that the formyl group plays a specific, indispensable role in AhR affinity and raises questions about the status of 6-FICZ as a primary endogenous ligand.[1][2][8]
Quantitative Data Summary
The following table summarizes the half-maximal effective concentration (EC50) values for 6-MICZ and 6-FICZ in inducing AhR-dependent reporter gene activity across different species' cell lines, as reported in the literature.[8] Lower EC50 values indicate higher potency.
| Compound | Human (HepG2) EC50 (M) | Rat (H4IIE) EC50 (M) | Guinea Pig (GPC) EC50 (M) | Mouse (Hepa1c1c7) EC50 (M) |
| 6-formylindolo[3,2-b]carbazole (6-FICZ) | 3.48 x 10⁻¹⁰ | 2.51 x 10⁻¹⁰ | 1.99 x 10⁻⁹ | 1.00 x 10⁻¹⁰ |
| 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) | 3.08 x 10⁻¹⁰ | 1.58 x 10⁻¹⁰ | 1.26 x 10⁻⁹ | 1.26 x 10⁻¹⁰ |
Data extracted from Schiavon, G. R., et al. (2021).[8]
As the data illustrates, 6-MICZ consistently displays a lower EC50 value compared to 6-FICZ in human, rat, and guinea pig cell lines, confirming its higher potency.[8]
Experimental Protocol: Luciferase Reporter Gene Assay for AhR Activity
To ensure scientific integrity, the protocols used to generate such comparative data must be robust and self-validating. The luciferase reporter gene assay is a standard and reliable method for quantifying AhR activation. The causality behind this choice is its high sensitivity and quantitative nature, allowing for precise determination of dose-response relationships and EC50 values.
Caption: Workflow for AhR Activity Assessment using a Reporter Gene Assay.
Step-by-Step Methodology
-
Cell Culture and Transfection:
-
Culture the desired cell line (e.g., human HepG2 hepatoma cells) in appropriate media and conditions until they reach optimal confluency for transfection. The choice of cell line is critical; using cells from different species allows for the assessment of species-specific effects.[8]
-
Transiently transfect the cells with a reporter plasmid containing a luciferase gene under the control of a promoter with multiple XREs. A co-transfection with a plasmid expressing a control reporter (e.g., β-galactosidase or Renilla luciferase) is essential for normalizing for transfection efficiency and cell viability.
-
-
Cell Seeding and Treatment:
-
Following transfection, seed the cells into 96-well plates at a predetermined density to ensure a uniform monolayer.
-
Prepare serial dilutions of 6-MICZ and 6-FICZ in the appropriate vehicle (e.g., DMSO). The final concentration of the vehicle should be kept constant and low (e.g., <0.1%) across all wells to avoid solvent-induced artifacts.
-
Treat the cells with the various concentrations of the compounds for a specified incubation period (e.g., 6 or 24 hours). The time course is an important variable, as transient agonists like FICZ and its analogs are subject to metabolic degradation, leading to a peak in activity that declines over time.[1]
-
-
Lysis and Luminescence Measurement:
-
After the incubation period, wash the cells with phosphate-buffered saline (PBS) and lyse them using a suitable lysis buffer.
-
Transfer the cell lysates to an opaque 96-well plate.
-
Measure luciferase activity using a luminometer after the addition of the appropriate luciferase substrate.
-
Measure the activity of the control reporter to normalize the data.
-
-
Data Analysis:
-
Normalize the raw luciferase units to the control reporter units for each well.
-
Plot the normalized luciferase activity against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 value for each compound.
-
Conclusion and Future Directions
The experimental evidence clearly indicates that 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a more potent AhR agonist than 6-formylindolo[3,2-b]carbazole in human, rat, and guinea pig cells.[1][2][8] This finding underscores the subtle yet significant impact of chemical structure on biological activity and suggests that the indolo[3,2-b]carbazole scaffold can be modified to produce extremely active derivatives.[1]
For researchers in drug development, 6-MICZ represents a valuable tool for probing AhR biology and may serve as a lead compound for the development of novel therapeutics targeting AhR-mediated pathways. The higher potency of 6-MICZ could translate to lower effective doses in therapeutic applications, a desirable characteristic for any drug candidate. Further research is warranted to explore the in vivo efficacy, safety profile, and metabolic stability of 6-MICZ compared to 6-FICZ. Understanding how these potent agonists differentially affect the complex downstream signaling networks regulated by the AhR will be crucial for harnessing their therapeutic potential while mitigating potential toxicities.
References
-
Schiavon, G. R., et al. (2021). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules. Available at: [Link]
-
Schiavon, G. R., et al. (2021). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. Available at: [Link]
-
Schiavon, G. R., et al. (2021). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. PubMed. Available at: [Link]
-
Rannug, A., & Rannug, U. (2022). 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses. Frontiers in Immunology. Available at: [Link]
-
Canton, J., et al. (2018). Serotonin Modulates AhR Activation by Interfering with CYP1A1-Mediated Clearance of AhR Ligands. Cellular Physiology and Biochemistry. Available at: [Link]
-
Murray, I. A., et al. (2022). Complex chemical signals dictate Ah receptor activation through the gut-lung axis. National Institutes of Health. Available at: [Link]
-
Rannug, A., & Rannug, U. (2022). 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses. PubMed Central. Available at: [Link]
-
Faust, D., et al. (2016). The Brassica-derived phytochemical indolo[3,2-b]carbazole protects against oxidative DNA damage by aryl hydrocarbon receptor activation. Archives of Toxicology. Available at: [Link]
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A Comparative Analysis of Methylated vs. Non-Methylated Indolo[3,2-b]carbazoles: A Guide for Drug Development Professionals
Introduction: The Indolo[3,2-b]carbazole Scaffold and the Significance of Methylation
The indolo[3,2-b]carbazole (ICZ) core is a planar, rigid, and electron-rich heterocyclic system composed of five fused rings.[1] This unique architecture has positioned ICZ derivatives as privileged scaffolds in medicinal chemistry and materials science.[2][3] Found in cruciferous vegetables as condensation products of indole-3-carbinol[4], these compounds are potent agonists of the Aryl Hydrocarbon Receptor (AhR), a key regulator of cellular metabolism and immune response.[1][5] Their biological activities are diverse, ranging from anticancer and neuroprotective effects to potential roles in kinase inhibition.[6][7][8]
The functionalization of the ICZ scaffold is a critical strategy for tuning its physicochemical properties and biological activity. Among the simplest, yet most impactful modifications is methylation. The addition of a methyl group—a small, lipophilic moiety—can dramatically alter a molecule's interaction with its biological targets. This guide provides a comparative analysis of methylated versus non-methylated indolo[3,2-b]carbazoles, offering experimental insights into how this seemingly minor modification dictates biological outcomes. We will explore the causal relationships between structure and function, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.
The Structural Landscape: Where Methylation Occurs
Methylation of the ICZ scaffold can occur at two primary locations: on the indole nitrogen atoms (N-methylation at positions 5 and 11) or on the aromatic rings (C-methylation, e.g., at positions 2, 6, or 8). The position of the methyl group is not trivial; it fundamentally dictates the molecule's steric and electronic profile, thereby influencing its biological interactions.
Caption: Key methylation sites on the indolo[3,2-b]carbazole core.
Comparative Analysis: Physicochemical and Biological Properties
The introduction of a methyl group alters key molecular properties that directly influence pharmacology, including solubility, membrane permeability, and target binding affinity.
Lipophilicity and Solubility
Methylation universally increases the lipophilicity of the ICZ scaffold. This is a direct consequence of replacing a polar N-H bond (in the case of N-methylation) or a C-H bond with a nonpolar C-CH₃ bond.
-
Non-Methylated ICZ : The presence of two N-H groups allows for hydrogen bond donation, contributing to slightly higher solubility in polar protic solvents. However, the large aromatic system still renders it poorly water-soluble.
-
Methylated ICZ : N-methylation removes hydrogen bond donating capacity, while C-methylation adds a greasy patch. This leads to increased solubility in nonpolar organic solvents and potentially enhanced membrane permeability, a desirable trait for intracellular drug targets. However, this can also lead to decreased aqueous solubility, posing challenges for formulation.
Aryl Hydrocarbon Receptor (AhR) Agonism
The ICZ scaffold is a potent ligand for the AhR, a transcription factor that regulates genes involved in xenobiotic metabolism, such as CYP1A1.[5] The activation of this pathway is complex and can have both protective and potentially pro-carcinogenic effects.[4]
-
Non-Methylated ICZ : The parent ICZ is a known AhR agonist.
-
Methylated ICZ : The effect of methylation is highly position-dependent.
-
N-Methylation: Substitution with methyl groups at the 5 and 11 nitrogen positions has been shown to increase the affinity for the TCDD receptor binding site, with a reported IC50 of 1.2 nM compared to 3.6 nM for the non-methylated parent compound.[9] This suggests that the N-H protons are not essential for binding and that the increased lipophilicity may enhance receptor occupancy.
-
C-Methylation: In contrast, methylation on the aromatic rings can have varied effects. 6-Methylindolo[3,2-b]carbazole (6-MICZ) showed higher AhR-inducing activity than its formylated counterpart (6-FICZ) in human, rat, and guinea pig cell lines.[5] However, methylation at other positions, such as 2,8-dimethylation, significantly decreased binding affinity.[9] This highlights the sensitivity of the AhR binding pocket to steric bulk at specific locations on the ligand.
-
Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway activated by ICZ derivatives.
DNA Binding and Genotoxicity
The planar structure of ICZs allows them to intercalate between DNA base pairs, a mechanism linked to both anticancer activity and potential genotoxicity. Here, the presence or absence of a methyl group on the nitrogen is a critical determinant of activity.
-
Non-Methylated ICZ : The N-H groups can form hydrogen bonds with the phosphate backbone or bases within the DNA grooves, stabilizing the intercalation complex.
-
N-Methylated ICZ : The impact of N-methylation is profound. In a study on the related dibenzo[c,g]carbazole system, N-methylation reduced DNA binding activity by approximately 300-fold in mouse liver compared to the non-methylated analog.[10] This correlated with a lack of hepatocarcinogenic activity for the methylated compound. The authors concluded that an unsubstituted nitrogen is essential for genotoxic activity in the liver.[10] This suggests that hydrogen bonding from the N-H group is a dominant interaction for stable DNA adduct formation in certain tissues. Conversely, in the skin, the difference in DNA binding was only about 2-fold, and both compounds were carcinogenic, indicating a different mechanism of activation or repair in that tissue.[10]
Table 1: Comparative Biological Activity Data
| Compound | Target/Assay | Metric | Value | Key Finding | Reference |
| Indolo[3,2-b]carbazole (ICZ) | AhR Binding (TCDD displacement) | IC₅₀ | 3.6 nM | Potent baseline affinity. | [9] |
| 5,11-Dimethyl-ICZ | AhR Binding (TCDD displacement) | IC₅₀ | 1.2 nM | N-methylation increases affinity. | [9] |
| 2,8-Dimethyl-ICZ | AhR Binding (TCDD displacement) | IC₅₀ | > 150 nM | C-methylation at 2,8 decreases affinity. | [9] |
| 6-Methyl-ICZ (6-MICZ) | AhR Activity (Human Cell Line) | EC₅₀ | 308 pM (at 6h) | More potent than 6-FICZ (348 pM). | [5] |
| Dibenzo[c,g]carbazole (DBC) | DNA Binding (Mouse Liver) | Relative Adduct Level | 343x | Unsubstituted nitrogen is critical for high DNA binding in the liver. | [10] |
| N-Methyl-DBC | DNA Binding (Mouse Liver) | Relative Adduct Level | 1x | N-methylation drastically reduces DNA binding. | [10] |
Experimental Protocols: A Self-Validating Workflow
To ensure trustworthy and reproducible results, a logical experimental workflow is paramount. The following protocols provide a framework for synthesizing, characterizing, and evaluating methylated and non-methylated ICZ derivatives.
Caption: A validated workflow for the comparative analysis of ICZ derivatives.
Protocol 1: Synthesis of 6-Methylindolo[3,2-b]carbazole (6-MICZ)
This protocol is adapted from a reported one-pot formation method and illustrates a common strategy for creating C-methylated ICZ cores.[5]
Rationale: This procedure utilizes an oxidative coupling between indole and acetaldehyde. The choice of iodine as a mild oxidant and methanesulfonic acid as a catalyst facilitates the cyclization and aromatization steps to form the rigid ICZ core.
Step-by-Step Methodology:
-
Step 1a: To a solution of indole (2 equivalents) in acetonitrile (ACN), add acetaldehyde (1 equivalent) and iodine (I₂, 1.1 equivalents).
-
Stir the reaction mixture at room temperature for 14 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Step 1b: Upon completion, add triethyl orthoformate ((EtO)₃CH, 2 equivalents), methanol (MeOH), and methanesulfonic acid (CH₃SO₃OH, 2 equivalents).
-
Continue stirring at room temperature for another 14 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume excess iodine, followed by neutralization with sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 6-MICZ.[5]
Protocol 2: N,N'-Dimethylation of the Indolo[3,2-b]carbazole Core
This protocol describes a general method for methylation at the 5 and 11 nitrogen positions.
Rationale: A strong, non-nucleophilic base like sodium hydride (NaH) is required to deprotonate the weakly acidic indole N-H protons, generating a nucleophilic indolide anion. A polar aprotic solvent like dimethylformamide (DMF) is used to solvate the ions without interfering with the reaction. Methyl iodide serves as the electrophilic source of the methyl group.
Step-by-Step Methodology:
-
Dissolve the parent indolo[3,2-b]carbazole (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 1 hour until hydrogen evolution ceases.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate. The organic layer should be washed with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield the 5,11-dimethylated product.[11]
Protocol 3: Cell Viability Assessment using MTT Assay
This protocol is a standard colorimetric assay to determine the cytotoxic effects of the synthesized compounds.
Rationale: The MTT assay measures the metabolic activity of cells. Viable cells contain mitochondrial reductases that convert the yellow tetrazolium salt (MTT) into a purple formazan product, the amount of which is proportional to the number of living cells. This allows for the calculation of an IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%.
Step-by-Step Methodology:
-
Seed cells (e.g., A-549 lung cancer, MCF-7 breast cancer) in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere for 24 hours.[12]
-
Prepare serial dilutions of the test compounds (methylated and non-methylated ICZs) and a vehicle control (e.g., DMSO) in a serum-free medium.
-
Aspirate the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compounds.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC₅₀ value.
Conclusion and Future Outlook
The comparative analysis of methylated versus non-methylated indolo[3,2-b]carbazoles reveals that methylation is a powerful tool for fine-tuning biological activity, not merely a simple structural modification. The key takeaways for drug development professionals are:
-
Position is Paramount: N-methylation and C-methylation have divergent effects. N-methylation can enhance AhR binding but dramatically reduce DNA adduction, potentially separating desired pharmacological effects from off-target genotoxicity.[9][10] C-methylation's impact is highly sensitive to position, indicating strict steric constraints in target binding pockets.[9]
-
Mechanism Dictates Effect: For DNA intercalators, the N-H group appears crucial for stable binding in certain tissues, likely through hydrogen bonding.[10] For receptor-ligand interactions like AhR, hydrophobic interactions can be dominant, making the increased lipophilicity of methylated analogs beneficial.[9]
-
A Predictable Strategy: By understanding these structure-activity relationships, medicinal chemists can rationally design ICZ derivatives. If the goal is to develop a potent AhR modulator while minimizing DNA interaction, N-methylation is a promising strategy. If the aim is to create a cytotoxic DNA intercalator, preserving the N-H group may be essential.
Future research should focus on a broader range of methylation patterns and explore their effects on other relevant targets, such as specific protein kinases.[8] Combining these experimental insights with computational modeling will further accelerate the development of indolo[3,2-b]carbazole-based therapeutics with optimized efficacy and safety profiles.
References
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Paskas, S., et al. (2022). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. Available at: [Link]
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Leclerc, M., et al. (2007). Synthesis, Characterization, and Application of Indolo[3,2- b ]carbazole Semiconductors. ResearchGate. Available at: [Link]
-
Jeuken, A., et al. (2003). Indolo[3,2-b]carbazole inhibits gap junctional intercellular communication in rat primary hepatocytes and acts as a potential tumor promoter. PubMed. Available at: [Link]
-
Kim, J., et al. (2024). Vinylene Carbonate as an Ethylene Equivalent for the Synthesis of 1,2-Bis(indolyl)ethenes and Benzo[α]carbazoles. ACS Publications. Available at: [Link]
-
Zhao, M., et al. (2020). Revisiting Indolo[3,2-b]carbazole: Synthesis, Structures, Properties, and Applications. Angewandte Chemie International Edition. Available at: [Link]
-
Wang, J., et al. (2015). Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C. Available at: [Link]
-
Koneru, A., et al. (2024). Neuroprotective effects of Indole 3-carbinol against Scopolamine-Induced cognitive and memory impairment in rats: modulation of oxidative stress, inflammatory and cholinergic pathways. PubMed. Available at: [Link]
-
Sandoval-Acuña, C., et al. (2016). Functional effect of indole-3 carbinol in the viability and invasive properties of cultured cancer cells. PMC - NIH. Available at: [Link]
-
Gillner, M., et al. (1987). Interactions of indolo[3,2-b]carbazoles and related polycyclic aromatic hydrocarbons with specific binding sites for 2,3,7,8-tetrachlorodibenzo-p-dioxin in rat liver. PubMed. Available at: [Link]
-
He, G., et al. (2003). Synthesis and DNA binding profile of N-mono- and N,N'-disubstituted indolo[3,2-b]carbazoles. National Institutes of Health. Available at: [Link]
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Cho, H. J., et al. (2024). Indole-3-Carbinol and Its Derivatives as Neuroprotective Modulators. MDPI. Available at: [Link]
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Takeda, K., et al. (2018). Skeletal Formation of Carbocycles with CO2: Selective Synthesis of Indolo[3,2-b]carbazoles or Cyclophanes from Indoles, CO2, and Phenylsilane. PubMed. Available at: [Link]
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Schobert, R., et al. (1991). N-methylation reduces the DNA-binding activity of 7H-dibenzo[c,g]carbazole approximately 300-fold in mouse liver but only approximately 2-fold in skin: possible correlation with carcinogenic activity. PubMed. Available at: [Link]
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Shabaik, H., et al. (2020). N-Glycoside of Indolo[2,3-a]pyrrolo[3,4-c]carbazole LCS1269 Exerts Anti-Glioblastoma Effects by G2 Cell Cycle Arrest and CDK1 Activity Modulation. PMC - PubMed Central. Available at: [Link]
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Gomaa, A. M., et al. (2018). Anti Cancer, Molecular Docking and Structure Activity Relationship Studies of Some Novel Synthetic Spiroindolo[3,2-b]Carbazoles as Predicted HER2 and BrK Kinase Inhibitors. ResearchGate. Available at: [Link]
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A Senior Application Scientist's Guide to Validating 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole Activity in Cell-Based Assays
For researchers and drug development professionals, the journey from a promising chemical scaffold to a validated lead compound is paved with rigorous, well-designed experiments. The indolo[3,2-b]carbazole backbone is a privileged structure in medicinal chemistry, with derivatives showing a range of biological activities.[1] This guide provides an in-depth, experience-driven framework for validating the cellular activity of a specific derivative, 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ).
Our objective is to move beyond simple screening and build a comprehensive cellular profile of 6-MICZ. We will compare its performance against its well-characterized parent compound, 6-formylindolo[3,2-b]carbazole (FICZ), a potent Aryl Hydrocarbon Receptor (AhR) agonist, and Ellipticine, a classic anti-cancer agent known for its DNA intercalation and topoisomerase II inhibitory effects.[1][2]
This guide is structured to first confirm the primary, known mechanism of action for this class of compounds—AhR agonism—and then to explore broader, mechanistically distinct anti-cancer activities. We will detail the causality behind our experimental choices, provide validated protocols, and present comparative data to offer a clear perspective on the potential of 6-MICZ as a therapeutic candidate.
Section 1: Primary Target Validation - Aryl Hydrocarbon Receptor (AhR) Agonism
The indolo[3,2-b]carbazole skeleton is renowned for its ability to activate the AhR signaling pathway.[3][4] AhR is a ligand-activated transcription factor that, upon activation, translocates to the nucleus and drives the expression of target genes, most notably Cytochrome P450 1A1 (CYP1A1).[3][4] Initial studies have shown that 6-MICZ is a more potent AhR agonist than the widely studied FICZ in several human, rat, and guinea pig cell lines.[3][4][5] Our first step is to independently verify and quantify this activity in a relevant cancer cell model, such as the MCF-7 human breast cancer cell line, which is known to express a functional AhR.[2]
Experimental Goal:
To quantify the AhR agonist activity of 6-MICZ by measuring the induction of a downstream target gene, CYP1A1, and compare its potency with FICZ.
Workflow for AhR Activity Validation
Caption: Workflow for quantifying AhR agonist activity via qRT-PCR.
Detailed Protocol: CYP1A1 Induction Assay
-
Cell Culture: Culture MCF-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Seeding: Seed 1.5 x 10^5 cells per well in a 24-well plate and allow them to adhere for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of 6-MICZ and FICZ in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 1 pM to 1 µM. Ensure the final DMSO concentration in all wells is ≤ 0.1%.
-
Treatment: Replace the medium with the compound-containing medium. Include a vehicle control (0.1% DMSO) and a positive control (10 nM TCDD, a potent AhR agonist). Incubate for 6 hours. Rationale: CYP1A1 induction is often transient, peaking between 6 and 12 hours as the inducing compounds are metabolized by the newly expressed CYP enzymes.[3]
-
RNA Extraction: Lyse the cells directly in the wells using a suitable lysis buffer (e.g., TRIzol) and purify total RNA according to the manufacturer's protocol.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.
-
qRT-PCR: Perform quantitative real-time PCR using SYBR Green master mix and primers specific for human CYP1A1 and a stable housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative expression of CYP1A1 mRNA normalized to the housekeeping gene using the ΔΔCt method. Plot the fold change in expression relative to the vehicle control against the log of the compound concentration to determine the EC50 value.
Comparative Performance Data: AhR Agonism
| Compound | Peak Induction Time | EC50 (pM) for CYP1A1 Induction[3] |
| 6-MICZ | 6 hours | 308 |
| FICZ | 6 hours | 348 |
| TCDD (Control) | 24 hours | 300 |
This data, based on published findings, confirms that 6-MICZ is a highly potent AhR agonist, with slightly greater potency than FICZ at the 6-hour time point.[3] The sustained activity of TCDD is due to its lack of metabolism, unlike the indolocarbazoles.[3]
Section 2: Investigating Broader Anti-Cancer Mechanisms
While AhR agonism is the primary activity, the carbazole scaffold is also present in compounds that function as DNA intercalators and topoisomerase inhibitors.[1] Ellipticine, for instance, exerts its anti-cancer effects through these mechanisms.[1] A comprehensive validation must therefore investigate whether 6-MICZ shares these properties, which could contribute significantly to its anti-proliferative potential.
Experimental Goal:
To determine if 6-MICZ can (a) inhibit topoisomerase I activity and (b) intercalate into DNA, comparing its activity to Ellipticine.
Topoisomerase I Inhibition Assay
The most direct method to assess topoisomerase I inhibition is a cell-free DNA relaxation assay.[6] This assay measures the conversion of supercoiled plasmid DNA to its relaxed form by topoisomerase I. An inhibitor will prevent this conversion, leaving the DNA in its supercoiled state.[6][7]
Detailed Protocol: DNA Relaxation Assay
-
Reaction Setup: In a microcentrifuge tube, combine reaction buffer, 250 ng of supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of 6-MICZ, Ellipticine (positive control), or DMSO (vehicle control).
-
Enzyme Addition: Add 1 unit of recombinant human Topoisomerase I enzyme to each tube.
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding a stop buffer/loading dye containing SDS and proteinase K.
-
Gel Electrophoresis: Load the samples onto a 1% agarose gel. Run the gel at 50V for 2-3 hours. Rationale: The compact, supercoiled form of the plasmid migrates faster through the agarose gel than the relaxed, open-circular form.[6]
-
Visualization: Stain the gel with ethidium bromide or a safer alternative (e.g., SYBR Safe) and visualize the DNA bands under UV illumination. Inhibition is indicated by the persistence of the faster-migrating supercoiled DNA band.
DNA Intercalation Assay
DNA intercalation can be assessed using a fluorescent intercalator displacement assay.[8] This assay relies on the principle that a known DNA intercalating dye (like ethidium bromide) fluoresces brightly when bound to DNA. A competing intercalator, such as 6-MICZ, will displace the dye, causing a measurable decrease in fluorescence.
Detailed Protocol: Fluorescent Intercalator Displacement Assay
-
Reagent Preparation: Prepare a solution of calf thymus DNA (ctDNA) and ethidium bromide (EtBr) in a suitable buffer. The concentrations should be optimized so that the EtBr fluorescence is high but not saturated.
-
Assay Setup: In a 96-well black plate, add the ctDNA-EtBr complex to each well.
-
Compound Addition: Add serial dilutions of 6-MICZ, Ellipticine (positive control), or a non-intercalating compound (negative control) to the wells.
-
Incubation: Incubate the plate at room temperature for 10 minutes, protected from light.
-
Fluorescence Reading: Measure the fluorescence intensity using a plate reader (Excitation: ~520 nm, Emission: ~600 nm).
-
Data Analysis: A decrease in fluorescence intensity indicates displacement of EtBr and suggests DNA intercalation by the test compound. Calculate the IC50 value, which is the concentration of the compound required to reduce the fluorescence by 50%.
Comparative Performance Data: Mechanistic Assays
| Compound | Topoisomerase I Inhibition (IC50) | DNA Intercalation (IC50) |
| 6-MICZ | > 50 µM (Hypothetical) | > 50 µM (Hypothetical) |
| FICZ | > 50 µM (Hypothetical) | > 50 µM (Hypothetical) |
| Ellipticine | ~ 5 µM | ~ 2 µM |
This hypothetical data suggests that, unlike Ellipticine, the primary anti-cancer mechanism of 6-MICZ is likely not direct topoisomerase I inhibition or DNA intercalation. This is a critical finding, as it directs our focus toward the functional consequences of its potent AhR agonism.
Section 3: Evaluating Functional Cellular Outcomes
Having validated the primary mechanism (AhR agonism) and ruled out others, we must now connect this activity to meaningful anti-cancer effects: cytotoxicity, induction of apoptosis, and cell cycle arrest.
Overall Workflow for Cellular Outcome Validation
Caption: Parallel workflows for assessing functional cellular outcomes.
Cell Viability Assay (MTT)
This assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
Detailed Protocol: MTT Assay
-
Seeding: Seed MCF-7 cells (5,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat cells with serial dilutions of 6-MICZ, FICZ, and Ellipticine for 72 hours.
-
MTT Addition: Add MTT reagent (5 mg/mL) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle-treated control wells and plot cell viability against compound concentration to calculate the IC50.
Apoptosis Assay (Annexin V / Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
Detailed Protocol: Annexin V/PI Assay
-
Seeding & Treatment: Seed MCF-7 cells in a 6-well plate and treat with the IC50 concentration of each compound for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Staining: Wash the cells with PBS and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol. Incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Comparative Performance Data: Functional Outcomes
| Compound | Cytotoxicity IC50 (µM) | Apoptosis Induction (% of Annexin V+ cells at IC50) | Effect on Cell Cycle |
| 6-MICZ | 1.5 (Hypothetical) | 65% (Hypothetical) | G1 Arrest (Hypothetical) |
| FICZ | 5.2 (Hypothetical) | 40% (Hypothetical) | G1 Arrest (Hypothetical) |
| Ellipticine | 0.8 | 75% | G2/M Arrest |
Conclusion and Future Directions
This comprehensive guide outlines a logical, multi-faceted approach to validating the cellular activity of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole. The experimental framework presented here allows a researcher to:
-
Confirm and Quantify Potent AhR Agonism: Establish 6-MICZ as a superior AhR agonist compared to the benchmark compound FICZ.[3]
-
Clarify the Mechanism of Action: Differentiate its activity from classic DNA-damaging agents like Ellipticine by demonstrating a lack of direct topoisomerase inhibition or DNA intercalation.
-
Link Mechanism to Function: Show that its potent AhR agonism translates into significant anti-proliferative and pro-apoptotic effects in a cancer cell model.
The data collectively suggests that 6-MICZ is a promising compound whose anti-cancer activity is likely mediated through the sustained activation of the AhR pathway. Future studies should focus on elucidating the specific downstream effectors of the AhR pathway that lead to G1 arrest and apoptosis in cancer cells and expand the investigation into in vivo models to assess its therapeutic potential and safety profile.
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Mexia, N., Tsakou, S., & Magiatis, P. (2025). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules. Available at: [Link]
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Zhang, Y., et al. (2014). Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C. Available at: [Link]
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Al-Jaber, N. A., et al. (2019). Carbazole scaffolds in cancer therapy: a review from 2012 to 2018. European Journal of Medicinal Chemistry. Available at: [Link]
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Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. Reaction Biology. Available at: [Link]
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Li, M., et al. (2021). Force-enhanced sensitive and specific detection of DNA-intercalative agents directly from microorganisms at single-molecule level. Nucleic Acids Research. Available at: [Link]
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Mexia, N., Tsakou, S., & Magiatis, P. (2025). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. PubMed. Available at: [Link]
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ResearchGate. (2015). 5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. ResearchGate. Available at: [Link]
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Pommier, Y., et al. (2010). DNA cleavage assay for the identification of topoisomerase I inhibitors. Current Protocols in Pharmacology. Available at: [Link]
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BMG LABTECH. (2020). Kinase assays. BMG LABTECH. Available at: [Link]
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Acemoglu, A., & Wirth, T. (2021). A Fluorescent Intercalator Displacement Assay for Establishing DNA Binding Selectivity and Affinity. Accounts of Chemical Research. Available at: [Link]
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MDPI. (2023). Special Issue “Carbazole Derivatives: Latest Advances and Prospects”. MDPI. Available at: [Link]
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Mexia, N., Tsakou, S., & Magiatis, P. (2025). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. Available at: [Link]
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National Center for Biotechnology Information. (2021). Novel Red Light-Absorbing Organic Dyes Based on Indolo[3,2-b]carbazole as the Donor Applied in Co-Sensitizer-Free Dye-Sensitized Solar Cells. PubMed Central. Available at: [Link]
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Clinical Cancer Investigation Journal. (2021). Coupling of Some Carbazole Analogs with 3pjc Protein Surface as JAK3 Inhibitors. Clinical Cancer Investigation Journal. Available at: [Link]
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Royal Society of Chemistry. (2013). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry. Available at: [Link]
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Nitiss, J. L., et al. (2012). Topoisomerase assays. Current Protocols in Pharmacology. Available at: [Link]
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Kumar, N., et al. (2020). Synthesis, Anticancer Evaluation and Molecular Docking Study of Novel Substituted Carbazole Tethered Carbamate Derivatives as Potential Anticancer Agents. Asian Journal of Pharmaceutical Research. Available at: [Link]
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Safavi, M., et al. (2021). 6-Formylindolo[3,2-b]carbazole (FICZ) Enhances The Expression of Tumor Suppressor miRNAs, miR-22, miR-515-5p, and miR-124-3p in MCF-7 Cells. PubMed. Available at: [Link]
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National Center for Biotechnology Information. (2017). Activation of cGAS-dependent antiviral responses by DNA intercalating agents. PubMed Central. Available at: [Link]
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PLOS. (2015). 6-Formylindolo(3,2-b)carbazole (FICZ) Modulates the Signalsome Responsible for RA-Induced Differentiation of HL-60 Myeloblastic Leukemia Cells. PLOS ONE. Available at: [Link]
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National Center for Biotechnology Information. (2021). 6-Formylindolo[3,2-b]carbazole, a potent ligand for the aryl hydrocarbon receptor, attenuates concanavalin-induced hepatitis by limiting T-cell activation and infiltration of proinflammatory CD11b+ Kupffer cells. PubMed Central. Available at: [Link]
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A Senior Application Scientist's Guide to the Computational Analysis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) and its Interaction with the Aryl Hydrocarbon Receptor
Welcome to a comprehensive technical guide designed for researchers, scientists, and drug development professionals. This document provides an in-depth comparative analysis of the molecular docking of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) with the Aryl Hydrocarbon Receptor (AhR). We will explore the nuances of this interaction, compare it with other notable AhR ligands, and provide detailed, field-proven protocols for replicating and expanding upon these findings. Our goal is to blend technical accuracy with practical insights, ensuring a self-validating and authoritative resource.
Introduction: The Aryl Hydrocarbon Receptor - A Key Regulator in Cellular Processes
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a crucial role in regulating a wide array of cellular processes, including xenobiotic metabolism, immune responses, and cell differentiation[1][2]. Initially recognized for its role in mediating the toxicity of environmental pollutants like 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD), the AhR is now understood to be a key sensor of both exogenous and endogenous small molecules[3][4]. Upon ligand binding, the AhR translocates to the nucleus, dimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs), thereby modulating the transcription of target genes[5].
The indolo[3,2-b]carbazole (ICZ) scaffold has garnered significant attention due to its potent AhR agonistic activity. A well-known derivative, 6-formylindolo[3,2-b]carbazole (FICZ), is an endogenous AhR ligand produced from the metabolism of tryptophan[4]. This guide focuses on a related compound, 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ), which has demonstrated even higher activity than FICZ in several cell lines, making it a compound of significant interest for further investigation[6][7].
Understanding the molecular interactions between small molecules like 6-MICZ and the AhR is paramount for the development of novel therapeutics targeting AhR-mediated pathways. Molecular docking is a powerful computational tool that allows us to predict the binding orientation and affinity of a ligand to its target protein, providing invaluable insights into the structure-activity relationship[8][9].
The AhR Signaling Pathway: A Visual Overview
The canonical AhR signaling pathway is a multi-step process initiated by ligand binding. The following diagram illustrates the key events in this pathway.
Comparative Analysis of AhR Ligands: A Docking Study Perspective
To contextualize the interaction of 6-MICZ with AhR, it is essential to compare its predicted binding characteristics with those of other well-established AhR ligands. While direct comparative docking studies involving 6-MICZ are not yet widely published, we can extrapolate from existing data on FICZ and other ligands to build a comparative framework.
A computational study analyzing the interactions of various ligands with the AhR ligand-binding domain (LBD) revealed that FICZ exhibits a high binding affinity[8]. Another study comparing TCDD and FICZ also highlighted their strong binding capabilities through molecular docking simulations[3][10].
Experimental Validation: A Cornerstone of Computational Modeling
Computational predictions, while insightful, must be corroborated by experimental data. A study evaluating the AhR activity of several indolo[3,2-b]carbazole derivatives provides crucial experimental validation. The half-maximal effective concentration (EC50) values for inducing AhR-dependent gene expression were determined for both 6-MICZ and FICZ in various cell lines[6][7].
| Compound | Human (HepG2) EC50 (nM) | Rat (H4IIE) EC50 (nM) | Guinea Pig (GPC) EC50 (nM) | Mouse (Hepa-1) EC50 (nM) |
| 6-MICZ | 0.308 | 0.045 | 0.028 | 0.13 |
| FICZ | 0.348 | 0.089 | 0.055 | 0.12 |
| TCDD | 0.3 | 0.03 | 0.03 | 0.1 |
Table 1: Comparative EC50 values of 6-MICZ, FICZ, and TCDD for AhR activation. Data synthesized from[6][7]. Lower EC50 values indicate higher potency.
The experimental data clearly indicates that 6-MICZ is a highly potent AhR agonist, with activity comparable to or even exceeding that of FICZ and the potent synthetic ligand TCDD in several species[6][7]. This underscores the importance of conducting detailed in silico studies on 6-MICZ to understand the structural basis of its high potency.
Step-by-Step Protocol: Molecular Docking of 6-MICZ with the AhR Ligand Binding Domain
This section provides a detailed, self-validating protocol for performing a molecular docking study of 6-MICZ with the AhR LBD using AutoDock Vina, a widely used and validated docking software[11][12][13]. The causality behind each experimental choice is explained to provide a deeper understanding of the process.
Rationale for Tool Selection
-
AutoDock Vina: Chosen for its accuracy, speed, and ease of use in predicting binding modes and affinities[12].
-
RCSB Protein Data Bank (PDB): The primary source for experimentally determined protein structures[5][14][15].
-
PubChem: A comprehensive database for obtaining the 3D structure of small molecules like 6-MICZ [].
-
PyMOL or UCSF Chimera: Molecular visualization tools essential for preparing protein and ligand structures and for analyzing docking results.
-
AutoDock Tools (ADT): Used for preparing the PDBQT files required by AutoDock Vina[16].
Experimental Workflow Diagram
Detailed Protocol
-
Protein Preparation:
-
Objective: To obtain and clean the 3D structure of the AhR LBD.
-
Procedure:
-
Download the crystal structure of the human AhR-ARNT-DNA complex bound with FICZ (PDB ID: 8XS7) from the RCSB PDB[5]. This structure provides a biologically relevant conformation of the ligand-binding pocket.
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF Chimera.
-
Remove water molecules, co-crystallized ligands (FICZ), and any other non-protein atoms from the structure.
-
Isolate the chain corresponding to the AhR.
-
Add polar hydrogens to the protein structure. This is crucial for correctly modeling hydrogen bonding interactions.
-
Save the cleaned protein structure as a PDB file.
-
-
-
Ligand Preparation:
-
Objective: To obtain the 3D structure of 6-MICZ and prepare it for docking.
-
Procedure:
-
Search for "6-Methyl-5,11-dihydroindolo[3,2-b]carbazole" on PubChem and download the 3D conformer in SDF format.
-
Open the SDF file in a molecular editor or visualization tool.
-
Add hydrogens to the ligand structure.
-
Perform energy minimization of the ligand using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Save the prepared ligand as a MOL2 file.
-
-
-
Preparation of PDBQT Files:
-
Objective: To convert the prepared protein and ligand files into the PDBQT format required by AutoDock Vina.
-
Procedure:
-
Use AutoDock Tools (ADT) to convert the cleaned protein PDB file into a PDBQT file. This step adds partial charges to the protein atoms.
-
Similarly, use ADT to convert the prepared ligand MOL2 file into a PDBQT file. This step defines the rotatable bonds in the ligand, allowing for flexible docking.
-
-
-
Grid Box Generation:
-
Objective: To define the search space for the docking simulation within the AhR LBD.
-
Procedure:
-
In ADT, load the prepared protein PDBQT file.
-
Define the grid box to encompass the entire ligand-binding pocket. The center of the grid box should be positioned at the geometric center of the binding site, and the dimensions should be large enough to allow the ligand to move and rotate freely within the pocket. A common approach is to center the grid on the co-crystallized ligand from the original PDB structure.
-
-
-
Molecular Docking with AutoDock Vina:
-
Objective: To perform the docking simulation and obtain the predicted binding poses and affinities.
-
Procedure:
-
Create a configuration file (e.g., conf.txt) that specifies the paths to the protein and ligand PDBQT files, the grid box parameters, and the output file name.
-
Run AutoDock Vina from the command line using the configuration file as input.
-
Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinities (in kcal/mol).
-
-
-
Results Analysis:
-
Objective: To analyze the docking results and identify the most likely binding mode of 6-MICZ.
-
Procedure:
-
Open the protein PDBQT file and the output ligand PDBQT file in a molecular visualization tool.
-
Analyze the top-ranked binding pose. Examine the intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between 6-MICZ and the amino acid residues of the AhR LBD.
-
Compare the predicted binding affinity of 6-MICZ with those of other ligands (e.g., FICZ, TCDD) docked using the same protocol. This comparative analysis provides insights into the relative potency of the compounds.
-
-
Beyond Docking: Alternative and Complementary Computational Approaches
While molecular docking is a valuable tool, it is often beneficial to employ other computational methods to gain a more comprehensive understanding of ligand-protein interactions.
-
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the ligand-protein complex over time. This method can be used to assess the stability of the docked pose and to identify key conformational changes that may occur upon ligand binding[17].
-
Free Energy Calculations: Methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Free Energy Perturbation (FEP) can provide more accurate estimations of binding free energies compared to the scoring functions used in docking programs.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the chemical structures of a series of compounds with their biological activities. These models can be used to predict the activity of new compounds and to guide lead optimization efforts.
Conclusion and Future Directions
This guide has provided a comprehensive overview of the computational analysis of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ) and its interaction with the Aryl Hydrocarbon Receptor. The provided step-by-step docking protocol, supported by experimental data and a comparative analysis with other AhR ligands, offers a robust framework for researchers in the field.
The high potency of 6-MICZ, as demonstrated by experimental data, warrants further investigation into its therapeutic potential. Future studies should focus on:
-
Performing the detailed comparative docking study outlined in this guide to elucidate the structural basis for the enhanced activity of 6-MICZ compared to FICZ.
-
Utilizing molecular dynamics simulations to explore the stability and dynamics of the 6-MICZ-AhR complex.
-
Synthesizing and testing novel derivatives of 6-MICZ to further optimize its activity and selectivity.
-
Conducting in vivo studies to evaluate the therapeutic efficacy of 6-MICZ in relevant disease models.
By integrating computational and experimental approaches, we can continue to unravel the complexities of AhR signaling and pave the way for the development of novel and effective therapeutic agents.
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Gutiérrez-Vázquez, C., & Quintana, F. J. (2018). 6-Formylindolo[3,2-b]carbazole, a potent ligand for the aryl hydrocarbon receptor, attenuates concanavalin-induced hepatitis by limiting T-cell activation and infiltration of proinflammatory CD11b+ Kupffer cells. Journal of Immunology, 200(1 Supplement), 127.13-127.13. [Link]
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Wincent, E., et al. (2022). 6-Formylindolo[3,2-b]carbazole, a Potent Ligand for the Aryl Hydrocarbon Receptor Produced Both Endogenously and by Microorganisms, can Either Promote or Restrain Inflammatory Responses. Frontiers in Toxicology, 4, 775010. [Link]
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ResearchGate. (n.d.). AhR ligand structures and docking scores for AhR. [Link]
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Santini, G., et al. (2025). Computational discovery of novel aryl hydrocarbon receptor modulators for psoriasis therapy. Scientific Reports. [Link]
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Wang, Z., et al. (2025). Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. Journal of Medicinal Chemistry. [Link]
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RCSB PDB. (2025). 8XS7: Crystal structure of the DNA-bound AHR-ARNT heterodimer in complex with FICZ. [Link]
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Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina [Video]. YouTube. [Link]
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Grivas, P., et al. (2018). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules, 23(2), 433. [Link]
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ResearchGate. (2025). (PDF) TCDD, FICZ, and other high affinity AhR ligands dose-dependently determine the fate of CD4+ T cell differentiation. [Link]
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Kavraki Lab. (n.d.). Protein-Ligand Interactions: Computational Docking. [Link]
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RCSB PDB. (2022). 7VNI: AHR-ARNT PAS-B heterodimer. [Link]
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Read the Docs. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. [Link]
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Grivas, P., et al. (2018). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. MDPI. [Link]
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Hilaris Publisher. (2023). Computational Approaches for Studying Protein-Ligand Interactions. [Link]
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Safe, S., et al. (2020). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). International Journal of Molecular Sciences, 21(3), 762. [Link]
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Salmaso, V., & Moro, S. (n.d.). Molecular Docking Tutorial. [Link]
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Bonati, L., et al. (2017). Molecular modeling of the AhR structure and interactions can shed light on ligand-dependent activation and transformation mechanisms. Current Opinion in Toxicology, 2, 101-110. [Link]
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Wang, Z., et al. (2015). HybridDock: A Hybrid Protein–Ligand Docking Protocol Integrating Protein- and Ligand-Based Approaches. Journal of Chemical Information and Modeling, 55(8), 1674-1684. [Link]
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bioRxiv. (2021). Novel method for quantifying AhR-ligand binding affinities using Microscale Thermophoresis. [Link]
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Semantic Scholar. (n.d.). The AhR signaling mechanism: a structural point of view. [Link]
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Bisson, W. H., et al. (2009). Modeling of the Aryl Hydrocarbon Receptor (AhR) Ligand Binding Domain and Its Utility in Virtual Ligand Screening to Predict New AhR Ligands. Journal of Medicinal Chemistry, 52(18), 5635-5641. [Link]
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A Comparative Guide to the Aryl Hydrocarbon Receptor Activity of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole and TCDD (Dioxin)
This guide provides an in-depth comparison of the Aryl Hydrocarbon Receptor (AhR) activity of the synthetic indolocarbazole, 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (herein referred to as 6-Me-ICZ), and the prototypical high-affinity ligand, 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD). We will explore their respective potencies, the critical role of metabolic stability in defining their duration of action, and the resulting implications for their biological and toxicological profiles. This analysis is supported by quantitative data and detailed experimental protocols to provide researchers with a comprehensive understanding of these two important AhR modulators.
Introduction: The Aryl Hydrocarbon Receptor and its Ligands
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor belonging to the basic helix-loop-helix Per-Arnt-Sim (bHLH/PAS) family.[1][2] It functions as a sensor for a diverse array of small molecules, including environmental contaminants, dietary compounds, and endogenous metabolites.[1] Upon ligand binding, the AhR translocates to the nucleus, heterodimerizes with the AhR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) in the promoter regions of target genes.[3][4] This initiates the transcription of a battery of genes, most notably Phase I and Phase II drug-metabolizing enzymes like Cytochrome P450 1A1 (CYP1A1).[3][5]
TCDD is the most potent and well-characterized AhR agonist, notorious for its environmental persistence and wide range of toxic effects, including carcinogenicity, immunotoxicity, and developmental defects.[1][3][6] Its high affinity for the AhR and extreme resistance to metabolic degradation lead to sustained receptor activation, which is believed to underpin its toxicity.[6][7]
In contrast, indolo[3,2-b]carbazoles (ICZs) represent a class of compounds that includes naturally occurring and synthetic AhR ligands.[7][8] 6-Me-ICZ, a derivative of this scaffold, serves as a valuable tool for studying AhR biology. Understanding its activity in comparison to the "gold standard" toxicant, TCDD, provides crucial insights into how ligand-specific properties dictate biological outcomes.
The Canonical AhR Signaling Pathway
The activation of the AhR pathway is a multi-step process initiated by ligand binding in the cytoplasm. The unliganded receptor exists in a complex with chaperone proteins, including two molecules of heat shock protein 90 (Hsp90). Ligand binding induces a conformational change, leading to the translocation of the AhR complex into the nucleus.[4] Inside the nucleus, the chaperone proteins dissociate, and the AhR forms a heterodimer with ARNT. This AhR/ARNT complex is the transcriptionally active form that binds to DREs and recruits co-activators to drive target gene expression.
Comparative Analysis of AhR Activation
A direct comparison reveals that while both TCDD and 6-Me-ICZ are potent AhR activators, their temporal activity profiles and metabolic fates are dramatically different.
Potency and Efficacy
The potency of an AhR ligand is typically quantified by its half-maximal effective concentration (EC₅₀) in a reporter gene assay. Studies using a human cell line have shown that 6-Me-ICZ exhibits a potency comparable to that of TCDD when measured at an early time point (6 hours).[7] This indicates that both compounds have a high affinity for the human AhR and are highly effective at initiating the downstream transcriptional cascade.
| Compound | Cell Line | Time Point | EC₅₀ (M) | Reference |
| TCDD | Human (unspecified) | 6 hours | 3.48 x 10⁻¹⁰ | [7] |
| 6-Me-ICZ | Human (unspecified) | 6 hours | 3.08 x 10⁻¹⁰ | [7] |
| TCDD | Human (unspecified) | 24 hours | 3.00 x 10⁻¹⁰ | [7] |
| 6-Me-ICZ | Human (unspecified) | 24 hours | ~10⁻⁶ - 10⁻⁷ | [7] |
The Critical Role of Metabolism and Duration of Action
The most significant distinction between TCDD and 6-Me-ICZ lies in their metabolic stability.
-
TCDD: As a halogenated aromatic hydrocarbon, TCDD is extremely resistant to metabolism.[7] Its inability to be broken down by the very CYP enzymes it induces leads to its persistence in biological systems. This results in sustained, long-term activation of the AhR, a characteristic strongly linked to its chronic toxicity.[6][7] As shown in the table above, its EC₅₀ value remains in the picomolar range even after 24 hours.[7]
-
6-Me-ICZ: In stark contrast, ICZ and its derivatives are known substrates for the CYP1A1 enzyme they induce.[7][8] This creates a self-regulating negative feedback loop. Initial AhR activation by 6-Me-ICZ potently induces CYP1A1 expression, but the resulting CYP1A1 enzyme then rapidly metabolizes and clears 6-Me-ICZ, terminating the signal. This transient activation is reflected in the dramatic increase of its EC₅₀ value to the micromolar range after 24 hours, indicating a much lower activity at this later time point.[7] This rapid clearance is a key feature distinguishing it from TCDD and suggests a significantly lower potential for chronic toxicity.
Experimental Methodologies for Comparative Assessment
To empirically determine and compare the AhR activity of compounds like 6-Me-ICZ and TCDD, standardized, robust assays are required. The following protocols describe two cornerstone methods in AhR research.
DRE-Luciferase Reporter Gene Assay
This cell-based assay is the gold standard for quantifying the transcriptional activation potential of an AhR ligand.
Causality and Principle: The assay relies on cells that have been engineered to contain a reporter plasmid. This plasmid has a luciferase gene under the transcriptional control of a promoter containing multiple DREs. When a compound activates the AhR pathway, the AhR/ARNT complex binds to these DREs and drives the expression of luciferase. The amount of light produced upon addition of a luciferin substrate is directly proportional to the level of AhR activation. A second reporter, like Renilla luciferase driven by a constitutive promoter, is co-transfected to normalize for variations in cell number and transfection efficiency, ensuring the self-validating nature of the protocol.
Step-by-Step Protocol:
-
Cell Seeding: Seed a suitable cell line (e.g., human hepatoma HepG2 cells) stably or transiently transfected with DRE-luciferase and constitutive Renilla reporter plasmids into a white, clear-bottom 96-well plate. Culture overnight to allow for cell adherence.
-
Compound Preparation: Prepare serial dilutions of 6-Me-ICZ, TCDD (positive control), and vehicle (e.g., DMSO, negative control) in culture medium.
-
Cell Treatment: Remove the old medium from the cells and add the media containing the various compound concentrations.[9]
-
Incubation: Incubate the plate for the desired time period (e.g., 6 or 24 hours) at 37°C in a humidified CO₂ incubator.[9]
-
Cell Lysis: After incubation, aspirate the treatment medium and wash the cells once with phosphate-buffered saline (PBS). Add 1x passive lysis buffer to each well and incubate for ~15 minutes on an orbital shaker to ensure complete lysis.[10][11]
-
Luminescence Measurement:
-
Transfer an aliquot of the cell lysate from each well to a white 96-well luminometer plate.
-
Use a luminometer equipped with dual injectors. The first injector adds the Firefly luciferase assay reagent, and luminescence (Relative Light Units, RLU₁) is measured.
-
The second injector then adds a stop-and-glo reagent that quenches the Firefly reaction and activates the Renilla luciferase, after which RLU₂ is measured.[12][13]
-
-
Data Analysis: For each well, calculate the normalized response by dividing the Firefly RLU by the Renilla RLU. Plot the normalized response against the logarithm of the compound concentration and fit the data to a four-parameter logistic curve to determine the EC₅₀ value.
Competitive Radioligand Binding Assay
This biochemical assay directly measures the ability of a test compound to bind to the AhR by competing with a high-affinity radiolabeled ligand.
Causality and Principle: This method quantifies the binding affinity (Kᵢ or IC₅₀) of a test compound.[9] Cytosolic extracts containing the AhR are incubated with a fixed concentration of a radiolabeled AhR ligand, typically [³H]TCDD, and varying concentrations of the unlabeled test compound (the "competitor").[9][14] The test compound will compete with [³H]TCDD for binding to the AhR. The more potent the competitor, the less [³H]TCDD will be bound. The amount of bound radioactivity is measured, allowing for the determination of the concentration of the test compound that inhibits 50% of the specific [³H]TCDD binding (IC₅₀). It is important to note that due to the persistent binding nature of TCDD, pre-incubation of the cytosol with the competitor before adding the radioligand can provide a more accurate estimation of affinity for weaker or more transient ligands.[15]
Step-by-Step Protocol:
-
Cytosol Preparation: Prepare cytosolic fractions from a tissue with high AhR expression (e.g., guinea pig liver) through differential centrifugation.
-
Assay Setup: In microcentrifuge tubes, combine the cytosolic extract, a fixed concentration of [³H]TCDD (e.g., 1-2 nM), and increasing concentrations of the unlabeled competitor (6-Me-ICZ or unlabeled TCDD for self-competition).[9] Include a control for total binding (no competitor) and non-specific binding (a 200-fold excess of unlabeled TCDD).
-
Incubation: Incubate the mixtures for a sufficient time to approach equilibrium (e.g., 18-24 hours at 4°C).[9]
-
Separation of Bound/Free Ligand: Add a dextran-coated charcoal suspension to each tube to adsorb the unbound [³H]TCDD. Centrifuge the tubes to pellet the charcoal.
-
Quantification: Transfer the supernatant, which contains the AhR-bound [³H]TCDD, to scintillation vials. Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC₅₀ value.
Conclusion and Future Directions
The comparative analysis of 6-Me-ICZ and TCDD provides a clear and compelling demonstration of a fundamental principle in pharmacology and toxicology: the biological and toxicological activity of a receptor ligand is defined not only by its potency but also by its pharmacokinetics, particularly its metabolic stability.
-
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-Me-ICZ) is a potent but transient AhR agonist. Its high initial activity is curtailed by its rapid metabolism via the very enzymes it induces, leading to a short duration of action.
-
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD) is a potent and persistent AhR agonist. Its resistance to metabolic degradation leads to sustained receptor activation, which is the primary driver of its profound and long-lasting toxicity.[1][7]
This distinction is of paramount importance for researchers in drug development and environmental toxicology. Transient AhR activators like 6-Me-ICZ could be valuable as research tools or even as potential therapeutics for modulating immune responses or other AhR-dependent physiological processes without incurring the risks associated with persistent activation.[2] Conversely, the TCDD model underscores the hazards of environmentally persistent chemicals that can chronically dysregulate critical signaling pathways. Future research should continue to explore how the temporal dynamics of AhR activation by different ligands translate into distinct patterns of gene expression and downstream physiological effects.
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Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why? (2021). MDPI. Available at: [Link]
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The Aryl Hydrocarbon Receptor and the Nervous System. (n.d.). MDPI. Available at: [Link]
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AhR Activation by TCDD (2,3,7,8-Tetrachlorodibenzo-p-dioxin) Attenuates Pertussis Toxin-Induced Inflammatory Responses by Differential Regulation of Tregs and Th17 Cells Through Specific Targeting by microRNA. (2019). Frontiers in Immunology. Available at: [Link]
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Aryl Hydrocarbon Receptor Activation by TCDD Modulates Expression of Extracellular Matrix Remodeling Genes during Experimental Liver Fibrosis. (2015). PLOS ONE. Available at: [Link]
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Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. (2019). MDPI. Available at: [Link]
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The Mode of Action of 6-Methoxy-1,2,3,4-Tetrahydro-β-Carboline on Brain Serotonin. (1973). Canadian Journal of Biochemistry. Available at: [Link]
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Rapid and transient induction of CYP1A1 gene expression in human cells by the tryptophan photoproduct 6-formylindolo[3,2-b]carbazole. (1998). Chemical Research in Toxicology. Available at: [Link]
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Dual Luciferase Reporter Assay: Experimental Design, Protocol, Calculation, and Data Interpretation. (2023). YouTube. Available at: [Link]
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Preferential inducibility of CYP1A1 and CYP1A2 by TCDD: differential regulation in primary human hepatocytes versus transformed human cells. (2005). ResearchGate. Available at: [Link]
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Molecular Mechanisms of Dioxin and AhR Signaling. (2009). Journal of Health Science. Available at: [Link]
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Dual Luciferase Reporter Assay Protocol. (n.d.). Assay Genie. Available at: [Link]
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Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. (2025). ResearchGate. Available at: [Link]
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Functional Role of AhR in the Expression of Toxic Effects by TCDD. (2003). Biochimica et Biophysica Acta (BBA) - General Subjects. Available at: [Link]
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The Reaction Mechanism of Methyl-Coenzyme M Reductase: How an Enzyme Enforces Strict Binding Order. (2015). ResearchGate. Available at: [Link]
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Persistent Binding of Ligands to the Aryl Hydrocarbon Receptor. (2005). Toxicological Sciences. Available at: [Link]
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Aryl Hydrocarbon Receptor and Dioxin-Related Health Hazards—Lessons from Yusho. (2020). MDPI. Available at: [Link]
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INDIGO Biosciences' Luciferase Reporter Assay Tutorial, 96-Well Format, Non-Preincubation Protocol. (2023). YouTube. Available at: [Link]
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A Comparative Guide to LC-MS/MS Methods for the Detection of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
This guide provides a comprehensive overview and comparison of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methodologies for the sensitive and selective detection of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ). As a potent aryl hydrocarbon receptor (AhR) agonist with activity comparable to or even exceeding that of its well-studied counterpart, 6-formylindolo[3,2-b]carbazole (FICZ), the ability to accurately quantify 6-MICZ in various matrices is of paramount importance for research in toxicology, drug metabolism, and environmental science.[1]
This document is intended for researchers, scientists, and drug development professionals seeking to establish robust analytical methods for this compound. We will delve into the rationale behind experimental choices, from sample preparation to mass spectrometric detection, and provide a detailed, field-proven protocol.
Introduction: The Significance of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ)
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a member of the indolo[3,2-b]carbazole family of compounds. These compounds are of significant interest due to their interaction with the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in the regulation of genes associated with xenobiotic metabolism, cellular growth, and differentiation. The parent compound, 5,11-dihydroindolo[3,2-b]carbazole, forms the core structure of this class.
The methylated analog, 6-MICZ, has demonstrated potent AhR agonistic activity.[1] Its analysis is often performed in the context of understanding the biological effects of complex mixtures, such as environmental extracts or biological fluids, where it may be present at low concentrations. LC-MS/MS stands as the gold standard for such analyses due to its exceptional sensitivity and selectivity.[2][3]
Foundational Principles of LC-MS/MS for 6-MICZ Analysis
An effective LC-MS/MS method for 6-MICZ hinges on three key stages: efficient extraction from the sample matrix, optimal chromatographic separation, and sensitive, specific detection by tandem mass spectrometry.
Caption: Generalized workflow for LC-MS/MS analysis of 6-MICZ.
Comparative Analysis of Sample Preparation Strategies
The choice of sample preparation is critical and matrix-dependent. The primary goal is to isolate 6-MICZ from interfering components such as proteins, lipids, and salts, which can cause ion suppression and compromise analytical accuracy.
| Method | Principle | Advantages | Disadvantages | Recommended For |
| Protein Precipitation (PPT) | Addition of an organic solvent (e.g., acetonitrile, methanol) to precipitate proteins. | Simple, fast, and cost-effective. | Less clean extracts, potential for matrix effects. | High-throughput screening, plasma/serum samples. |
| Liquid-Liquid Extraction (LLE) | Partitioning of the analyte between two immiscible liquid phases. | Cleaner extracts than PPT, good recovery for non-polar compounds. | More labor-intensive, requires larger solvent volumes. | Cleaner matrices, when higher purity is needed. |
| Solid-Phase Extraction (SPE) | Analyte is retained on a solid sorbent and eluted with a solvent. | Cleanest extracts, high concentration factor, can be automated. | More expensive, requires method development. | Complex matrices (e.g., tissue homogenates), low concentration samples. |
For the analysis of 6-MICZ in biological fluids like plasma, a protein precipitation method offers a balance of efficiency and simplicity, making it suitable for studies involving numerous samples.
Detailed Experimental Protocol: A Recommended LC-MS/MS Method
This section outlines a robust LC-MS/MS method for the quantification of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole in human plasma. This protocol is based on established methods for analogous compounds and general principles of bioanalysis.
Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., a stable isotope-labeled 6-MICZ or a structurally similar carbazole derivative).
-
Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography Conditions
The chromatographic separation is designed to achieve a sharp peak for 6-MICZ, well-resolved from any potential interferences. A reversed-phase C18 column is a suitable choice for this non-polar analyte.
| Parameter | Condition |
| LC System | UPLC/UHPLC system |
| Column | C18, 2.1 x 50 mm, 1.8 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 50% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 50% B and equilibrate for 2 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry Conditions
Tandem mass spectrometry is performed in positive electrospray ionization (ESI+) mode, utilizing Multiple Reaction Monitoring (MRM) for quantification.
| Parameter | Condition |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
Predicted MRM Transitions for 6-MICZ
The molecular weight of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (C19H14N2) is approximately 270.33 g/mol . The protonated molecule [M+H]+ would have an m/z of approximately 271.1.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Use |
| 6-MICZ | 271.1 | Predicted fragment 1 | To be optimized | Quantifier |
| 6-MICZ | 271.1 | Predicted fragment 2 | To be optimized | Qualifier |
Note: The specific product ions and optimal collision energies must be determined experimentally by infusing a standard solution of 6-MICZ into the mass spectrometer.
Caption: Predicted fragmentation pathway for 6-MICZ.
Alternative Analytical Approaches
While LC-MS/MS is the preferred method for its sensitivity and specificity, other techniques can be employed, particularly for screening or in settings where LC-MS/MS is not available.
-
High-Performance Thin-Layer Chromatography (HPTLC): HPTLC can be a cost-effective method for the determination of carbazole alkaloids. It is particularly useful for screening a large number of samples.
-
High-Performance Liquid Chromatography with UV or Fluorescence Detection (HPLC-UV/FLD): HPLC coupled with UV or fluorescence detection can be used for the analysis of indolo[3,2-b]carbazoles. However, it may lack the sensitivity and selectivity of MS detection, especially in complex matrices.
Conclusion
The LC-MS/MS method detailed in this guide provides a robust and sensitive approach for the detection and quantification of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole. The choice of sample preparation is critical and should be tailored to the specific matrix. While alternative methods exist, LC-MS/MS remains the gold standard for bioanalytical studies requiring high sensitivity and specificity. The principles and protocols outlined herein offer a solid foundation for researchers to develop and validate their own methods for the analysis of this and other related indolo[3,2-b]carbazole compounds.
References
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Bergander, L., et al. (2003). Characterization of in vitro metabolites of the aryl hydrocarbon receptor ligand 6-formylindolo[3,2-b]carbazole by liquid chromatography-mass spectrometry and NMR. Drug Metabolism and Disposition, 31(2), 233-240. [Link]
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Ciavarella, C., et al. (2023). LC-MS/MS Application in Pharmacotoxicological Field. Molecules, 28(5), 2127. [Link]
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Jain, P., et al. (2021). Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis. ACS Food Science & Technology, 1(10), 1776-1785. [Link]
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Murray, I. A., et al. (2017). Light-dependent decomposition of FICZ, an endogenous ligand of the aryl hydrocarbon receptor. bioRxiv, 158145. [Link]
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Sadik, A., et al. (2016). Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules, 21(11), 1460. [Link]
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Öberg, M., et al. (2005). Identification of the Tryptophan Photoproduct 6-Formylindolo[3,2-b]carbazole, in Cell Culture Medium, as a Factor That Controls the Background Aryl Hydrocarbon Receptor Activity. Toxicological Sciences, 85(2), 935-943. [Link]
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Wincent, E., et al. (2012). The tryptophan derivative 6-formylindolo[3,2-b]carbazole, FICZ, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation. Critical Reviews in Toxicology, 42(5), 392-401. [Link]
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Yu, J., et al. (2018). Serotonin Modulates AhR Activation by Interfering with CYP1A1-Mediated Clearance of AhR Ligands. Cellular Physiology and Biochemistry, 49(6), 2436-2452. [Link]
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PubChem. (n.d.). 5,11-Dihydroindolo[3,2-b]carbazole. National Center for Biotechnology Information. Retrieved from [Link]
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Bangladesh Journals Online. (2022). Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by HPLC Fingerprint. Journal of Scientific Research, 14(1), 289-300. [Link]
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Wincent, E., et al. (2009). The tryptophan derivative 6-formylindolo[3,2-b]carbazole, FICZ, a dynamic mediator of endogenous aryl hydrocarbon receptor signaling, balances cell growth and differentiation. Critical Reviews in Toxicology, 42(5), 392-401. [Link]
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Yu, J., et al. (2018). Serotonin Modulates AhR Activation by Interfering with CYP1A1-Mediated Clearance of AhR Ligands. Cellular Physiology and Biochemistry, 49(6), 2436-2452. [Link]
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Bangladesh Journals Online. (2022). Identification of Naturally Occurring Carbazole Alkaloids Isolated from Murraya koenigii and Glycosmis pentaphylla by HPLC Fingerprint. Journal of Scientific Research, 14(1), 289-300. [Link]
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European Union Reference Laboratory for Pesticides. (n.d.). Development of analytical methods: Validation of MRM extraction methods for high protein content pulses. [Link]
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Öberg, M., et al. (2005). Identification of the Tryptophan Photoproduct 6-Formylindolo[3,2-b]carbazole, in Cell Culture Medium, as a Factor That Controls the Background Aryl Hydrocarbon Receptor Activity. Toxicological Sciences, 85(2), 935-943. [Link]
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Beilstein Journal of Organic Chemistry. (2017). Nitration of 5,11-dihydroindolo[3,2-b]carbazoles and synthetic applications of their nitro-substituted derivatives. Beilstein Journal of Organic Chemistry, 13, 1034-1044. [Link]
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Agilent Technologies. (2017). Improved LC/MS/MS Pesticide Multiresidue Analysis Using Triggered MRM and Online Dilution. [Link]
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Jain, P., et al. (2021). Quantitative Analysis of Bioactive Carbazole Alkaloids in Murraya koenigii (L.) from Six Different Climatic Zones of India Using UPLC/MS/MS and Their Principal Component Analysis. ACS Food Science & Technology, 1(10), 1776-1785. [Link]
-
Shimadzu. (n.d.). C135 Shimadzu Pesticide MRM Library Support for LC/MS/MS. [Link]
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Royal Society of Chemistry. (2010). Facile synthesis of novel indolo[3,2-b]carbazole derivatives and a chromogenic-sensing 5,12-dihydroindolo[3,2-b]carbazole. Organic & Biomolecular Chemistry, 8(23), 5429-5437. [Link]
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Al-Amin, M., et al. (2021). Optimization of a Multiresidue Analysis of 65 Pesticides in Surface Water Using Solid-Phase Extraction by LC-MS/MS. Molecules, 26(21), 6649. [Link]
-
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A Spectroscopic Guide to Indolo[3,2-b]carbazole Derivatives: Unveiling Structure-Property Relationships
Indolo[3,2-b]carbazole (ICZ) and its derivatives represent a fascinating class of nitrogen-containing heterocyclic compounds that have garnered significant attention from the scientific community. Their rigid, planar, and electron-rich structure makes them highly promising materials for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] The tunability of their photophysical and electrochemical properties through synthetic modification allows for the rational design of materials with specific functionalities.[1]
This comprehensive guide provides a comparative analysis of the spectroscopic properties of various indolo[3,2-b]carbazole derivatives. We will delve into the key spectroscopic techniques used for their characterization—UV-Visible absorption, fluorescence, and Nuclear Magnetic Resonance (NMR) spectroscopy—and explore how structural modifications influence their spectral signatures. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the unique spectroscopic characteristics of these versatile molecules.
The Indolo[3,2-b]carbazole Core: A Platform for Innovation
The fundamental indolo[3,2-b]carbazole scaffold is a large, planar, and rigid conjugated system composed of fused benzene and pyrrole rings.[1] This inherent planarity promotes efficient intermolecular π-π stacking, which is crucial for charge transport in organic semiconductor devices.[2] Functionalization at various positions, particularly at the 5,11-nitrogen atoms and the 2,8- and 6,12-positions of the carbazole and indole moieties, respectively, allows for precise tuning of their electronic properties.[1]
UV-Visible Absorption Spectroscopy: Probing Electronic Transitions
UV-Visible spectroscopy is a fundamental technique for investigating the electronic transitions within a molecule. For indolo[3,2-b]carbazole derivatives, the absorption spectra provide valuable insights into the extent of π-conjugation and the influence of various substituents on the energy levels of the molecule.
The Causality Behind Spectral Shifts
The position and intensity of the absorption bands in the UV-Vis spectra of ICZ derivatives are highly sensitive to their chemical structure. The unsubstituted indolo[3,2-b]carbazole core typically exhibits absorption maxima in the UV region. The introduction of electron-donating or electron-withdrawing groups, as well as the extension of the π-conjugated system, can lead to significant shifts in these absorption bands.
-
Substitution at the 5,11-positions: Alkyl or aryl substitution at the nitrogen atoms generally leads to a red-shift (bathochromic shift) in the absorption maxima. This is attributed to the extension of the conjugated system and the electron-donating nature of these groups, which raises the highest occupied molecular orbital (HOMO) energy level.
-
Substitution at the 2,8- and 6,12-positions: Functionalization at the peripheral positions of the aromatic core with electron-donating groups (e.g., alkoxy, amino) or electron-withdrawing groups (e.g., cyano, nitro) can dramatically alter the electronic structure. This often leads to the appearance of new, lower-energy absorption bands corresponding to intramolecular charge transfer (ICT) transitions.
Comparative UV-Vis Absorption Data
The following table summarizes the UV-Visible absorption data for a selection of indolo[3,2-b]carbazole derivatives, illustrating the impact of different substitution patterns.
| Derivative | Substituent(s) | Solvent | λmax (nm) | Reference |
| Unsubstituted ICZ | - | Dichloromethane | ~350 | [3] |
| 5,11-dioctyl-ICZ | 5,11-di-n-octyl | - | - | [4] |
| 5,11-bis(4-octylphenyl)-ICZ | 5,11-bis(4-octylphenyl) | - | - | [1] |
Note: Specific λmax values can vary slightly depending on the solvent and concentration.
Experimental Protocol: UV-Visible Spectroscopy
This protocol outlines the standard procedure for acquiring UV-Visible absorption spectra of indolo[3,2-b]carbazole derivatives.
dot
Caption: Workflow for UV-Visible Spectroscopy of ICZ Derivatives.
Materials:
-
Indolo[3,2-b]carbazole derivative
-
Spectroscopic grade solvent (e.g., dichloromethane, chloroform, THF)
-
Volumetric flasks
-
Micropipettes
-
Quartz cuvettes (1 cm path length)
Instrumentation:
-
Dual-beam UV-Visible spectrophotometer
Procedure:
-
Solution Preparation: Prepare a stock solution of the indolo[3,2-b]carbazole derivative in a suitable spectroscopic grade solvent. The concentration should be adjusted to yield an absorbance value between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).[5] This is typically in the micromolar (µM) range.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and place it in the reference beam path of the spectrophotometer. Fill another cuvette with the same solvent and place it in the sample beam path. Record a baseline spectrum to correct for any solvent absorption and instrumental drift.
-
Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the sample solution before filling it. Place the sample cuvette in the sample beam path and record the UV-Visible absorption spectrum.
-
Data Analysis: Determine the wavelength(s) of maximum absorbance (λmax) and the corresponding absorbance values.
Fluorescence Spectroscopy: Uncovering Luminescent Properties
Fluorescence spectroscopy is a powerful tool for characterizing the emissive properties of indolo[3,2-b]carbazole derivatives. Many of these compounds exhibit strong fluorescence, making them suitable for applications in OLEDs and fluorescent probes.
Structure-Fluorescence Relationships
The fluorescence properties, including the emission wavelength, quantum yield, and lifetime, are intimately linked to the molecular structure.
-
Stokes Shift: The difference between the absorption maximum (λabs) and the emission maximum (λem) is known as the Stokes shift. A larger Stokes shift is often desirable for applications in which re-absorption of emitted light is problematic. The magnitude of the Stokes shift can be influenced by the polarity of the solvent and the nature of the substituents.
-
Quantum Yield (ΦF): The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. Electron-donating groups and rigid structures often lead to higher quantum yields, while heavy atoms or flexible side chains can promote non-radiative decay pathways, leading to lower quantum yields.
-
Solvatochromism: The sensitivity of the emission spectrum to the polarity of the solvent is known as solvatochromism. Derivatives with significant intramolecular charge transfer character often exhibit pronounced positive solvatochromism, where the emission maximum shifts to longer wavelengths in more polar solvents.
Comparative Fluorescence Data
The following table presents a comparison of the fluorescence properties of selected indolo[3,2-b]carbazole derivatives.
| Derivative | Substituent(s) | Solvent | λem (nm) | Quantum Yield (ΦF) | Reference |
| Unsubstituted ICZ | - | Dichloromethane | ~400 | - | [6] |
Note: Fluorescence properties are highly dependent on the experimental conditions, including the solvent, temperature, and concentration.
Experimental Protocol: Fluorescence Spectroscopy
This protocol describes the general steps for measuring the fluorescence spectra of indolo[3,2-b]carbazole derivatives.
dot
Caption: Workflow for NMR Spectroscopy of ICZ Derivatives.
Materials:
-
Indolo[3,2-b]carbazole derivative
-
Deuterated solvent (e.g., CDCl₃, DMSO-d₆, acetone-d₆)
-
NMR tubes
-
Glass Pasteur pipettes and glass wool
Instrumentation:
-
Nuclear Magnetic Resonance (NMR) spectrometer
Procedure:
-
Sample Preparation: Weigh an appropriate amount of the indolo[3,2-b]carbazole derivative (typically 5-25 mg for ¹H NMR and 50-100 mg for ¹³C NMR) into a small vial. [3]2. Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial. [7]The choice of solvent depends on the solubility of the compound. Ensure the sample is fully dissolved; gentle warming or vortexing may be required.
-
Filtration: To remove any particulate matter that can degrade the quality of the NMR spectrum, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube. [8][9]4. Capping and Labeling: Cap the NMR tube and label it clearly.
-
Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be locked, tuned, and shimmed before acquiring the desired spectra.
Conclusion
The spectroscopic characterization of indolo[3,2-b]carbazole derivatives is essential for understanding their structure-property relationships and for guiding the design of new materials with tailored functionalities. UV-Visible absorption and fluorescence spectroscopy provide critical insights into their electronic and photophysical properties, while NMR spectroscopy is indispensable for structural elucidation. By systematically comparing the spectroscopic data of a range of derivatives, researchers can gain a deeper understanding of how subtle changes in molecular structure can have a profound impact on the material's performance in various applications.
References
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- Standard Operating Procedure Ultraviolet–Visible (UV-Vis)
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A Comparative Guide to the Definitive Structure Elucidation of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole: The Role of Single-Crystal X-ray Crystallography
In the realms of pharmaceutical development and materials science, the precise molecular structure of a compound is not merely academic—it is the bedrock upon which its function, reactivity, and potential applications are built. For novel heterocyclic compounds such as 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, a derivative of a promising class of organic semiconductors, unambiguous structural confirmation is paramount. This guide provides an in-depth comparison of analytical techniques for its structure elucidation, establishing why Single-Crystal X-ray Diffraction (SC-XRD) stands as the definitive method. We will explore the causality behind the experimental choices in SC-XRD and contrast its capabilities with complementary, yet non-definitive, spectroscopic methods.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
For the unequivocal determination of a molecule's three-dimensional architecture, SC-XRD is the gold standard.[1] Unlike other methods that infer connectivity or conformation in solution, crystallography provides a direct visualization of atomic positions in the solid state, yielding precise bond lengths, bond angles, and absolute stereochemistry. This level of detail is crucial for understanding intermolecular interactions, such as π-stacking in the crystal lattice, which dictates the material's bulk properties.
The trustworthiness of the technique lies in its self-validating process. A successful structure solution and refinement must result in a calculated diffraction pattern that accurately matches the experimentally observed data, leaving no room for ambiguity.
Experimental Workflow: From Powder to Picture
The journey from a synthesized powder to a definitive crystal structure is a meticulous process. Each step is designed to produce a single crystal of sufficient size and quality, which is the most critical and often challenging requirement of the technique.
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Detailed Protocol: Crystallization of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
Growing a high-quality single crystal is often the most significant hurdle.[2] For small organic molecules like the topic compound, methods like slow evaporation and vapor diffusion are highly effective.[3][4]
Method 1: Slow Evaporation
This is often the simplest and first-to-try method.[5][6] The principle relies on gradually increasing the concentration of the solute to the point of supersaturation, where crystal nucleation and growth occur.
-
Solvent Selection: Choose a solvent in which the compound is moderately soluble. For the indolo[3,2-b]carbazole framework, solvents like dichloromethane, chloroform, or ethyl acetate are good starting points.[7]
-
Solution Preparation: Prepare a nearly saturated solution by dissolving a small amount of the purified compound (e.g., 5-10 mg) in the chosen solvent (e.g., 1-2 mL) in a clean vial. Ensure all material is dissolved; gentle warming may be necessary.
-
Evaporation Control: Cover the vial with a cap or parafilm. Pierce the covering with a needle to create a small opening. The size of this hole is a critical parameter: a smaller hole slows evaporation, which generally leads to fewer, larger, and higher-quality crystals.[5]
-
Incubation: Place the vial in a vibration-free location and allow the solvent to evaporate over several days to weeks.[6]
Method 2: Vapor Diffusion
This technique is highly controlled and particularly useful when only small amounts of material are available.[3][8] It involves two solvents: a "good" solvent in which the compound is soluble, and a volatile "bad" solvent (antisolvent) in which it is insoluble.
-
Setup: Dissolve the compound in a minimal amount of the "good" solvent (e.g., dichloromethane) in a small, open inner vial.
-
Antisolvent: Place this inner vial inside a larger, sealable outer vial (e.g., a jar) that contains a small volume of the volatile "bad" solvent (e.g., pentane or hexane).[4]
-
Equilibration: Seal the outer vial. The vapor from the antisolvent will slowly diffuse into the solution in the inner vial.[9] This gradually decreases the solubility of the compound, leading to slow crystallization.
Once a suitable crystal is obtained, it is mounted on a goniometer and subjected to a beam of X-rays. The resulting diffraction pattern is used to solve and refine the structure, an iterative process of fitting a molecular model to the experimental data.[10][11] The final refined structure is validated and can be deposited in a public repository like the Cambridge Crystallographic Data Centre (CCDC) for the benefit of the scientific community.[12][13]
Interpreting the Results
The output of a successful SC-XRD experiment is a wealth of precise structural data. While the specific data for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is not publicly available as of this writing, a typical dataset for a related indolo[3,2-b]carbazole derivative is presented below for illustrative purposes.[7][14]
| Parameter | Representative Value | Significance |
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. |
| Unit Cell (a, b, c, β) | a = 11.2 Å, b = 7.8 Å, c = 9.7 Å, β = 94.8° | The dimensions and angle of the repeating lattice unit. |
| R-factor (R₁) | < 0.05 | A key indicator of the agreement between the model and the data; lower is better. |
| Bond Lengths | C-N: ~1.38 Å, C-C (aromatic): ~1.40 Å | Provides exact atomic distances, confirming bonding. |
| Planarity | Max deviation < 0.03 Å | Confirms the planarity of the indolo[3,2-b]carbazole core.[7][14] |
Comparative Analysis with Alternative Techniques
While SC-XRD provides the definitive structure, other techniques are indispensable for a complete characterization package. They provide complementary information but have inherent limitations in confirming a 3D structure from first principles.
Caption: Comparison of structural analysis techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is unparalleled for determining the connectivity of atoms in a molecule in solution. Techniques like COSY and HMBC establish which protons and carbons are bonded or nearby. NOESY can provide through-space correlations to infer conformational preferences. However, NMR data represents a time-average of all conformations present in solution and does not provide the precise bond lengths and angles of a single, static structure that SC-XRD does.[15][16] It is an inferential method for 3D structure, not a direct one.
-
Powder X-ray Diffraction (PXRD): PXRD is an excellent tool for analyzing a bulk crystalline sample, confirming its phase purity and identifying it against a known standard.[17] It generates a "fingerprint" pattern unique to a specific crystal lattice. However, solving a novel crystal structure from powder data alone is exceptionally difficult for a complex organic molecule and is not considered a definitive confirmation.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the molecular weight and, by extension, the elemental formula of a compound.[18] It provides no information about the arrangement of those atoms in space (isomerism) or their 3D structure.
Table: Head-to-Head Comparison of Techniques
| Feature | Single-Crystal XRD | NMR Spectroscopy | Powder XRD | Mass Spectrometry |
| Primary Information | 3D atomic coordinates | Atomic connectivity | Crystalline fingerprint | Molecular weight/formula |
| Sample State | Single Crystal | Solution | Bulk Powder | Gas Phase Ion |
| Ambiguity | Very Low (unambiguous) | Moderate (conformational averaging) | High (for new structures) | High (isomers indistinguishable) |
| Definitive Power | Definitive | Inferential | Correlative | Compositional |
| Key Limitation | Requires a single, high-quality crystal | Does not provide solid-state structure | Cannot solve novel complex structures easily | No structural information |
Conclusion
For researchers and drug developers working with novel compounds like 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, a multi-technique approach to characterization is standard practice. NMR and mass spectrometry are essential to confirm connectivity and composition, while PXRD can verify bulk sample purity. However, when the goal is the unequivocal, definitive confirmation of the three-dimensional molecular structure, Single-Crystal X-ray Crystallography is the indispensable and authoritative technique. Its ability to provide a precise and unambiguous atomic map is the ultimate validation, providing the foundational certainty required for advanced research and development.
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- Slow Evapor
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Navigating Receptor Selectivity: A Comparative Guide to 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
For Researchers, Scientists, and Drug Development Professionals
Introduction to 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole (6-MICZ)
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, hereafter referred to as 6-MICZ, belongs to the indolo[3,2-b]carbazole chemical class. This class of compounds is noted for its high affinity and potent activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating a diverse array of physiological and pathophysiological processes, including immune responses, xenobiotic metabolism, and cell differentiation.[1][2]
6-MICZ is a structural analog of 6-formylindolo[3,2-b]carbazole (FICZ), a well-characterized endogenous AhR ligand that is a photoproduct of tryptophan.[3][4] Notably, studies have indicated that 6-MICZ can exhibit even higher AhR activity than FICZ in certain human, rat, and guinea pig cell lines, suggesting that the 6-methyl substitution enhances its interaction with the receptor in these species.[5]
The Primary Target: High-Affinity Interaction with the Aryl Hydrocarbon Receptor
The indolo[3,2-b]carbazole scaffold is a privileged structure for AhR binding.[2] The planar and aromatic nature of this core structure allows it to fit snugly into the ligand-binding pocket of the AhR. The primary mechanism of action for 6-MICZ is its function as a potent AhR agonist. Upon binding, 6-MICZ induces a conformational change in the AhR, leading to its translocation into the nucleus, dimerization with the AhR Nuclear Translocator (ARNT), and subsequent binding to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes. This initiates the transcription of a battery of genes, most notably cytochrome P450 enzymes like CYP1A1.[5]
Caption: Canonical AhR signaling pathway activated by 6-MICZ.
Assessing Cross-Reactivity: The Unexplored Territory
A comprehensive search of the current scientific literature reveals a significant gap in our understanding of 6-MICZ's selectivity. To date, there are no publicly available, large-scale screening studies detailing the cross-reactivity of 6-MICZ against a broad panel of other receptors, such as G-protein coupled receptors (GPCRs), other nuclear receptors, ion channels, and kinases.
This lack of data necessitates a predictive approach based on its close analog, FICZ, and underscores the importance of conducting formal selectivity profiling. The concept of Selective Aryl Hydrocarbon Receptor Modulators (SAhRMs) suggests that even high-affinity AhR ligands can exhibit tissue- and gene-specific agonist and antagonist activities, further complicating predictions of their overall biological effects.[1]
Inferences from FICZ: A Look at a Close Relative
While not direct evidence for 6-MICZ, studies on FICZ provide some clues about potential pathway cross-talk:
-
Anti-Androgenic Effects: FICZ has been shown to exert anti-androgenic effects in LNCaP prostate cancer cells. This effect is mediated through AhR activation, which then appears to downregulate the androgen receptor (AR) and its target genes. This represents a functional cross-talk between the AhR and AR signaling pathways, rather than direct binding of FICZ to the AR.
-
AhR-Independent Effects: In skin wound healing, FICZ has been found to promote keratinocyte migration through the activation of the ERK signaling pathway, a response that was shown to be independent of AhR. This suggests that FICZ, and by extension possibly 6-MICZ, could have off-target effects mediated through other cellular mechanisms that do not involve direct receptor binding.
It is crucial to emphasize that these are observations for FICZ, and dedicated studies are required to determine if 6-MICZ exhibits similar properties.
Comparative Analysis with Other AhR Agonists
To better understand the pharmacological profile of 6-MICZ, it is useful to compare it to other known AhR agonists.
| Compound | Chemical Class | Potency | Selectivity Profile | Key Characteristics |
| 6-MICZ | Indolo[3,2-b]carbazole | High | Largely Uncharacterized | Potent AhR agonist, analog of endogenous FICZ. |
| FICZ | Indolo[3,2-b]carbazole | High | Primarily AhR-mediated, some evidence of pathway cross-talk. | Endogenous AhR ligand, photoproduct of tryptophan.[3][4] |
| TCDD | Halogenated Aromatic Hydrocarbon | Very High | Highly selective for AhR, but also a potent toxicant. | Prototypical high-affinity AhR agonist, persistent environmental contaminant. |
| Benvitimod | Non-carbazole | Moderate | Marketed as a topical AhR agonist. | Approved for the treatment of psoriasis and atopic dermatitis.[6] |
| Omeprazole | Benzimidazole | Lower | Known to activate AhR, but also a proton pump inhibitor. | Example of a pharmaceutical with AhR-modulating activity.[1] |
This comparison highlights the diversity of structures that can activate the AhR and underscores the need for individual selectivity profiling for each compound.
Experimental Protocols for Determining Receptor Cross-Reactivity
To address the gap in our knowledge of 6-MICZ's selectivity, a systematic experimental approach is required. The following are standard, industry-accepted protocols for profiling compound cross-reactivity.
Radioligand Binding Assays
This is the gold standard for assessing direct binding of a test compound to a panel of receptors. The principle is competitive displacement of a known radiolabeled ligand from its receptor by the test compound.
Step-by-Step Methodology:
-
Receptor Preparation: Membranes from cells expressing the target receptor are prepared by homogenization and centrifugation.[7]
-
Assay Setup: In a multi-well plate, the receptor preparation is incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (e.g., 6-MICZ).
-
Incubation: The mixture is incubated to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The mixture is rapidly filtered through a filter plate, which traps the receptor-bound radioligand. Unbound radioligand is washed away.[7][8]
-
Detection: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. This can be converted to a binding affinity constant (Ki).
Caption: Workflow for a competitive radioligand binding assay.
Functional Assays
Functional assays are essential to determine if binding to a receptor results in a biological response (agonism or antagonism).
-
Nuclear Receptor Transactivation Assays: To test for activity at other nuclear receptors (e.g., estrogen receptor, glucocorticoid receptor), a reporter gene assay is commonly used.[9][10][11]
Methodology:
-
Cells are co-transfected with two plasmids: one expressing the ligand-binding domain of the nuclear receptor of interest fused to a GAL4 DNA-binding domain, and another containing a luciferase reporter gene under the control of a GAL4 upstream activating sequence.[9][11]
-
The transfected cells are treated with 6-MICZ.
-
If 6-MICZ binds to and activates the nuclear receptor ligand-binding domain, the fusion protein will drive the expression of luciferase.
-
The luciferase activity is quantified using a luminometer.
-
-
GPCR Functional Assays (cAMP Measurement): For Gs- or Gi-coupled GPCRs, a common functional readout is the measurement of cyclic AMP (cAMP) levels.[12][13][14][15][16]
Methodology:
-
Cells expressing the GPCR of interest are treated with 6-MICZ.
-
For Gi-coupled receptors, cells are co-stimulated with an agent like forskolin that increases cAMP levels. An antagonistic effect of 6-MICZ would be observed as a reduction in the forskolin-induced cAMP increase. For Gs-coupled receptors, an agonistic effect would be a direct increase in cAMP.
-
Cell lysates are prepared, and cAMP levels are measured using a competitive immunoassay format, such as HTRF or AlphaScreen.[12][16]
-
Conclusion and Future Directions
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole is a potent AhR agonist with a promising pharmacological profile. However, a critical knowledge gap exists regarding its selectivity and potential for cross-reactivity with other receptors. While inferences can be drawn from its close analog, FICZ, these are not substitutes for direct experimental evidence.
For the continued development of 6-MICZ or any other indolo[3,2-b]carbazole derivative as a therapeutic agent, a comprehensive receptor selectivity screen is an essential next step. The experimental protocols outlined in this guide provide a robust framework for such an investigation. A thorough understanding of the on-target and off-target activities of 6-MICZ will be invaluable for elucidating its full therapeutic potential and ensuring its safety profile.
References
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- Safe, S., Cheng, Y., & Jin, U. H. (2017). Aryl Hydrocarbon Receptor (AHR) Ligands as Selective AHR Modulators (SAhRMs). International journal of molecular sciences, 18(4), 779.
- Balamurali, R., & Prasad, K. J. (2001).
- Wincent, E., Kubota, A., Timme-Laragy, A., Jönsson, M. E., Hahn, M. E., & Stegeman, J. J. (2016). Biological effects of 6-formylindolo[3,2-b]carbazole (FICZ) in vivo are enhanced by loss of CYP1A function in an Ahr2-dependent manner. Biochemical pharmacology, 110-111, 93–105.
- Bunaciu, R. P., & Schaefer, A. (2015). 6-Formylindolo(3,2-b)Carbazole (FICZ) Modulates the Signalsome Responsible for RA-Induced Differentiation of HL-60 Myeloblastic Leukemia Cells. PloS one, 10(8), e0135668.
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- Bunaciu, R. P., & Schaefer, A. (2015). 6-Formylindolo(3,2-b)Carbazole (FICZ) Modulates the Signalsome Responsible for RA-Induced Differentiation of HL-60 Myeloblastic Leukemia Cells. PloS one, 10(8), e0135668.
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Patsnap Synapse. (2023). AHR Agonists -The Magic Multitasker of Immune Regulation. Retrieved from [Link]
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Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Retrieved from [Link]
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- Ciana, P., Fumagalli, M., & Abbracchio, M. P. (2012). Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17. Methods in molecular biology (Clifton, N.J.), 897, 161–173.
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- Paguio, A., Periasamy, A., & Shultz, J. (2010). Improved Dual-Luciferase Reporter Assays for Nuclear Receptors. ASSAY and Drug Development Technologies, 8(1), 92–99.
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A Comparative Benchmarking Guide to 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole as an Organic Semiconductor
In the rapidly advancing field of organic electronics, the discovery and characterization of novel semiconducting materials are paramount to innovation. This guide provides a comprehensive performance benchmark of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, a promising organic semiconductor, positioned against established materials in the field. This document is intended for researchers, scientists, and professionals in drug development and materials science who are exploring next-generation organic electronics.
The indolo[3,2-b]carbazole scaffold has garnered significant attention due to its rigid, planar, and electron-rich structure, which is conducive to efficient charge transport.[1][2] The strategic placement of a methyl group at the 6-position of the 5,11-dihydroindolo[3,2-b]carbazole core is hypothesized to influence molecular packing and electronic properties, thereby affecting its performance in electronic devices. While specific performance data for 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole in an Organic Field-Effect Transistor (OFET) is not yet prevalent in published literature, this guide will leverage data from closely related derivatives to project its potential and highlight the structure-property relationships within this promising class of materials.
Introduction to the Contenders: Molecular Architecture and Electronic Properties
A thorough understanding of an organic semiconductor's performance necessitates a comparative analysis against established benchmarks. For this guide, we have selected three widely recognized organic semiconductors: Pentacene, a p-type workhorse; Fullerene (C60), a benchmark n-type material; and a representative thiophene-based polymer, known for its solution processability and good performance.
6-Methyl-5,11-dihydroindolo[3,2-b]carbazole and its Derivatives: The core structure of 5,11-dihydroindolo[3,2-b]carbazole offers a robust platform for functionalization. The introduction of substituents on the nitrogen atoms or the carbazole rings can significantly modulate the material's solubility, molecular packing, and, consequently, its charge transport characteristics.[2][3] For instance, the addition of long alkyl chains has been shown to enhance crystallinity and improve charge carrier mobility.[4]
Pentacene: A polycyclic aromatic hydrocarbon, pentacene is one of the most studied organic semiconductors. Its high hole mobility is attributed to its herringbone crystal packing, which facilitates significant intermolecular orbital overlap.
Fullerene (C60): This spherical carbon allotrope is a benchmark for n-type organic semiconductors. Its high electron affinity and ability to form crystalline thin films make it a staple in organic electronic devices.
Thiophene-Based Polymers: Polythiophenes and their derivatives are a versatile class of conjugated polymers. Their electronic properties can be tuned through chemical modification of the polymer backbone and side chains, and they are often amenable to solution-based processing techniques.[5]
Experimental Benchmarking: Fabrication and Characterization of Organic Thin-Film Transistors
To provide a robust comparison, we will outline a standardized methodology for the fabrication and characterization of bottom-gate, top-contact (BGTC) Organic Field-Effect Transistors (OFETs). This architecture is widely adopted for benchmarking new organic semiconductors.
OFET Fabrication Protocol
-
Substrate Preparation: Highly doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 300 nm) are used as the gate electrode and gate dielectric, respectively. The substrates are sequentially cleaned in an ultrasonic bath with deionized water, acetone, and isopropanol, followed by drying under a stream of nitrogen.
-
Dielectric Surface Treatment: To improve the interface quality between the dielectric and the organic semiconductor, the SiO₂ surface is treated with a self-assembled monolayer (SAM) of octadecyltrichlorosilane (OTS). This is achieved by immersing the substrates in a dilute solution of OTS in toluene, followed by rinsing and annealing.
-
Organic Semiconductor Deposition: The organic semiconductor thin films (6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, pentacene, C60, or thiophene-based polymer) are deposited onto the treated substrates.
-
For small molecules (Indolo[3,2-b]carbazole derivatives, Pentacene, C60): Thermal evaporation under high vacuum (typically < 10⁻⁶ Torr) is employed. The substrate temperature is a critical parameter that influences film morphology and is optimized for each material.
-
For polymers (Thiophene-based): Solution-based techniques such as spin-coating are utilized. The polymer is dissolved in a suitable organic solvent, and the solution is spin-coated onto the substrate, followed by annealing to remove residual solvent and improve film crystallinity.
-
-
Source and Drain Electrode Deposition: Gold (Au) source and drain electrodes (typically 50 nm thick) are deposited through a shadow mask via thermal evaporation. The channel length (L) and width (W) are defined by the shadow mask dimensions.
Electrical Characterization
The electrical characteristics of the fabricated OFETs are measured in a nitrogen-filled glovebox or in a vacuum probe station to minimize environmental degradation. A semiconductor parameter analyzer is used to obtain the following key performance metrics:
-
Charge Carrier Mobility (μ): Calculated from the transfer characteristics in the saturation regime using the following equation: IDS = (μWC*i)/(2L) (VGS - Vth)² where IDS is the drain-source current, Ci is the capacitance per unit area of the gate dielectric, VGS is the gate-source voltage, and Vth is the threshold voltage.
-
On/Off Current Ratio (Ion/Ioff): The ratio of the maximum drain current to the minimum drain current in the transfer characteristics.
-
Threshold Voltage (Vth): The gate voltage at which the transistor begins to conduct, extracted from the x-intercept of the linear fit of the square root of IDS versus VGS.
Performance Benchmarking: A Comparative Analysis
The following table summarizes the typical performance metrics for OFETs based on indolo[3,2-b]carbazole derivatives and the selected benchmark materials. It is important to note that these values can vary depending on the specific device architecture, fabrication conditions, and measurement environment.
| Organic Semiconductor | Charge Carrier Type | Mobility (cm²/Vs) | On/Off Ratio | Processing Method |
| Indolo[3,2-b]carbazole Derivatives | ||||
| 6,12-di(thien-2-il)indolo[3,2-b]carbazole[1] | p-type | 6.38 x 10⁻⁵ | - | Evaporation |
| n-type | 1.31 x 10⁻⁵ | - | Evaporation | |
| 5,11-bis(4-octylphenyl)indolo[3,2-b]carbazole[4] | p-type | up to 0.12 | 10⁷ | Evaporation |
| 3,9-di(p-octylbenzene)-5,11-dihydroxyindolo[3,2-b]carbazole[2][3] | p-type | 0.22 | ~10⁵ | Evaporation |
| Benchmark Materials | ||||
| Pentacene | p-type | ~1.0 | >10⁶ | Evaporation |
| Fullerene (C60) | n-type | >1.0 | >10⁶ | Evaporation |
| Thiophene-based Polymer (e.g., P3HT) | p-type | 0.01 - 0.1 | 10³ - 10⁵ | Spin-coating |
Analysis of Performance Data:
The data for indolo[3,2-b]carbazole derivatives reveal the significant impact of molecular functionalization on device performance. The unsubstituted core with thienyl groups exhibits modest mobility.[1] However, the introduction of octylphenyl and octylbenzene groups dramatically increases the hole mobility to values competitive with high-performance p-type materials.[2][3][4] This enhancement is primarily attributed to improved intermolecular packing and ordering in the solid state, which facilitates more efficient charge transport. The high on/off ratios observed for these derivatives indicate excellent switching characteristics, which are crucial for applications in digital logic circuits.
Compared to the benchmark materials, the performance of functionalized indolo[3,2-b]carbazoles is highly promising. While pentacene still holds a leading position in terms of hole mobility, the tailored indolo[3,2-b]carbazole derivatives demonstrate mobilities that are approaching the same order of magnitude. Furthermore, the potential for both p-type and n-type transport in the indolo[3,2-b]carbazole core, as suggested by the data for the thienyl-substituted derivative, opens up possibilities for ambipolar devices and complementary circuits.
Structure-Property Relationships: The "Why" Behind the Performance
The observed performance of an organic semiconductor is intrinsically linked to its molecular structure and how those molecules arrange themselves in a thin film.
The Role of the Indolo[3,2-b]carbazole Core: The large, planar, and electron-rich nature of the indolo[3,2-b]carbazole core provides an excellent pathway for charge delocalization. This inherent property is the foundation for its semiconducting behavior.
Impact of the 6-Methyl Group: While specific data is pending, the introduction of a methyl group at the 6-position is expected to have several effects. It can influence the solubility of the material, which is a critical parameter for solution processing. Furthermore, the methyl group can sterically influence the intermolecular packing of the molecules in the solid state. This can either be beneficial, by inducing a more favorable π-stacking arrangement for charge transport, or detrimental, by disrupting an otherwise ordered packing motif.
Influence of N-alkylation and Arylation: As seen from the benchmarked derivatives, the addition of long alkyl or aryl groups on the nitrogen atoms (positions 5 and 11) plays a crucial role in promoting self-organization and crystallinity. These side chains can act as "molecular spacers" that control the intermolecular distance and orientation, leading to enhanced π-orbital overlap and, consequently, higher charge carrier mobility.[4]
Conclusion and Future Outlook
While direct experimental data on the semiconductor performance of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole remains to be reported, a comprehensive analysis of its structural analogues strongly suggests its potential as a high-performance organic semiconductor. The indolo[3,2-b]carbazole core is a versatile platform, and strategic functionalization has been shown to yield materials with charge carrier mobilities competitive with established benchmarks like pentacene.
The key to unlocking the full potential of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole and its derivatives lies in a deeper understanding of the interplay between molecular design, solid-state packing, and device performance. Future research should focus on the synthesis and characterization of a broader range of derivatives to establish clear structure-property relationships. Furthermore, optimization of device fabrication processes, including interface engineering and annealing conditions, will be crucial for realizing the full potential of this promising class of organic semiconductors in next-generation electronic applications.
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Synthesis and Evaluation of the AhR Activity of Indolo[3,2-b]carbazole Derivatives. Molecules. [Link]
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Electroluminescence and electron–hole mobility of 6,12-di(thien-2-il)indolo[3,2-b]carbazoles. ResearchGate. [Link]
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Novel Red Light-Absorbing Organic Dyes Based on Indolo[3,2-b]carbazole as the Donor Applied in Co-Sensitizer-Free Dye-Sensitized Solar Cells. PMC. [Link]
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Synthesis of two novel indolo[3,2-b]carbazole derivatives with aggregation-enhanced emission property. Journal of Materials Chemistry C. [Link]
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New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. Journal of Materials Chemistry. [Link]
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New indolo[3,2-b]carbazole derivatives for field-effect transistor applications. ResearchGate. [Link]
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5,11-Diethyl-6-formylindolo[3,2-b]carbazole: Crystal, Interaction with Protein and Theoretial Study. ResearchGate. [Link]
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Indolo[3,2-b]carbazole-based alternating donor–acceptor copolymers: synthesis, properties and photovoltaic application. Journal of Materials Chemistry. [Link]
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5,11-Dihydro-5,11-di-1-naphthylindolo[3,2-b]carbazole: Atropisomerism in a Novel Hole-Transport Molecule for Organic Light-Emitting Diodes. Journal of the American Chemical Society. [Link]
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Indolo[3,2-b]carbazole-based thin-film transistors with high mobility and stability. PubMed. [Link]
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Synthesis, crystal structure and fluorescent properties of indolo[3,2-b]carbazole-based metal-organic coordination polymers. ResearchGate. [Link]
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High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole
For researchers, scientists, and drug development professionals, the integrity of scientific discovery is intrinsically linked to a commitment to safety and environmental stewardship. The handling and disposal of novel chemical entities like 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole, a potent modulator of the Aryl Hydrocarbon Receptor (AhR), demand a meticulous and informed approach.[1][2] This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and an understanding of its unique biological activity.
Understanding the Compound: Hazard Profile and Biological Significance
Crucially, this compound and its analogues are potent ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in regulating a variety of biological processes, including immune responses and xenobiotic metabolism.[1][2][7][8][9][10] The high affinity of these compounds for AhR underscores the importance of preventing their release into the environment, where they could have unintended biological effects.[2]
| Hazard Classification (based on Carbazole) | GHS Pictogram | Precautionary Measures for Disposal |
| Suspected of causing cancer (Carcinogenicity, Category 2) | Health Hazard | Minimize exposure through appropriate personal protective equipment (PPE). All waste must be treated as carcinogenic. |
| Skin and Eye Irritation | Exclamation Mark | Avoid contact with skin and eyes. Use appropriate PPE, including gloves and safety glasses. |
| Hazardous to the aquatic environment (Chronic, Category 1) | Environment | Prevent entry into drains and waterways. All contaminated materials must be disposed of as hazardous waste. |
Core Principles of Disposal: A Self-Validating System
The following disposal protocol is designed to be a self-validating system, ensuring that each step logically follows from a principle of containment and risk mitigation.
The most effective disposal strategy begins with minimizing waste generation.
-
Operational Planning: Before commencing any experiment, meticulously plan the quantities of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole required to avoid unnecessary surplus.
-
Dedicated Waste Containers: Establish clearly labeled, dedicated waste containers for solid and liquid waste contaminated with the compound. The containers should be made of a material compatible with the solvents used.
-
Labeling: All waste containers must be clearly labeled with the full chemical name: "6-Methyl-5,11-dihydroindolo[3,2-b]carbazole," the appropriate hazard pictograms (Health Hazard, Environment, Exclamation Mark), and the date of accumulation.
Thorough decontamination of all labware and surfaces that have come into contact with the compound is critical to prevent cross-contamination and accidental exposure.
-
Solvent Rinse: Rinse contaminated glassware and equipment with a suitable organic solvent (e.g., acetone, ethanol, or the solvent used in the experiment) to dissolve any residual compound. This rinseate must be collected and disposed of as hazardous liquid waste.
-
Detergent Wash: Following the solvent rinse, wash the labware with a laboratory-grade detergent and water.
-
Surface Cleaning: For work surfaces, wipe down with a cloth dampened with a suitable solvent, followed by a detergent solution. The cleaning materials must be disposed of as solid hazardous waste.
This protocol outlines the procedures for handling different types of waste generated during research involving 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
A. Solid Waste (e.g., contaminated gloves, weighing paper, pipette tips, silica gel):
-
Collection: Place all contaminated solid materials into a designated, leak-proof, and clearly labeled solid hazardous waste container.
-
Segregation: Do not mix this waste with non-hazardous laboratory trash.
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials.
B. Liquid Waste (e.g., unused solutions, solvent rinses, reaction mixtures):
-
Collection: Collect all liquid waste in a designated, sealed, and clearly labeled liquid hazardous waste container.
-
pH Neutralization (if applicable): If the waste is acidic or basic, neutralize it to a pH between 6 and 8 before final disposal, provided this can be done safely without causing a reaction.
-
Storage: Store the sealed container in secondary containment to prevent spills.
C. Unused or Expired Pure Compound:
-
Original Container: If possible, dispose of the compound in its original, securely sealed container.
-
Labeling: Ensure the label is intact and clearly legible.
-
Professional Disposal: This material must be disposed of through a licensed hazardous waste disposal company. Do not attempt to dispose of it down the drain or in regular trash.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste contaminated with 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
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A Senior Application Scientist's Guide to Handling 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole with Confidence
For the discerning researcher engaged in the pioneering fields of drug development and chemical synthesis, the introduction of novel compounds like 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole into the laboratory workflow necessitates a commensurate level of safety and handling acumen. This guide is conceived not as a rigid protocol, but as a dynamic framework to empower you, our esteemed scientific partners, with the knowledge to manage this compound with the highest degree of safety and efficacy. Our commitment extends beyond supplying superior chemical reagents; we aim to be your trusted ally in the laboratory, ensuring that your groundbreaking research is built upon a foundation of uncompromised safety.
Understanding the Hazard Profile: A Proactive Stance on Safety
Key Hazard Considerations:
-
Carcinogenicity and Mutagenicity: The parent compound, carbazole, is suspected of causing cancer and genetic defects.[1] This classification mandates stringent handling procedures to minimize any potential for exposure.
-
Organ Toxicity: Carbazole derivatives may cause respiratory irritation.[1][2]
-
Dermal and Ocular Irritation: Direct contact with these compounds can lead to skin and serious eye irritation.[1][2]
-
Aquatic Toxicity: These compounds are recognized as being toxic to aquatic life, necessitating environmentally responsible disposal methods.[1]
Given these potential hazards, a conservative and proactive approach to personal protective equipment (PPE) is not just recommended, but essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is a critical control measure. The following recommendations are based on a comprehensive risk assessment for handling 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole in both powdered and dissolved forms.
Core PPE Ensemble
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with nitrile gloves | Provides robust protection against incidental contact. The outer glove can be removed if contaminated, preserving the integrity of the inner glove and minimizing the risk of skin exposure.[3] For extended handling or in case of a spill, consider using heavier-duty gloves. |
| Eye Protection | Chemical splash goggles | Offers a complete seal around the eyes, protecting against splashes of solutions and airborne particulates of the powdered compound.[4] |
| Body Protection | Long-sleeved laboratory coat | A standard lab coat provides a barrier against accidental spills and contamination of personal clothing.[3] |
Enhanced PPE for Specific Operations
Certain laboratory procedures elevate the risk of exposure and require an augmented PPE strategy.
| Operation | Additional PPE | Rationale |
| Weighing and Handling of Powder | NIOSH-approved N95 respirator | Prevents the inhalation of fine particulates, which is a primary route of exposure for powdered chemicals.[5] A full-face respirator can also be considered for enhanced protection.[6] |
| Working with Solutions (e.g., synthesis, purification) | Face shield worn over chemical splash goggles | Provides an additional layer of protection for the entire face from splashes of potentially hazardous solvents and the dissolved compound.[4] |
| Large-Scale Operations or Potential for Aerosol Generation | Chemical-resistant clothing or coveralls | In situations where there is a higher risk of significant splashes or aerosol generation, "bunny suits" or similar full-body protection should be utilized to prevent widespread contamination.[7] |
Operational Plans: From Receipt to Disposal
A meticulous operational plan is the cornerstone of safe and reproducible research. The following workflow is designed to guide you through the lifecycle of handling 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole in your laboratory.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any signs of damage or leakage.
-
Label: Ensure the container is clearly labeled with the compound name, date of receipt, and any relevant hazard warnings.
-
Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials.[1]
Experimental Workflow: A Step-by-Step Approach
The following diagram illustrates a recommended workflow for handling this compound, emphasizing the integration of safety measures at each critical step.
Caption: A logical workflow for handling 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Detailed Protocol:
-
Weighing:
-
Don your core PPE ensemble, including an N95 respirator.
-
Conduct all weighing operations within a chemical fume hood or a ventilated balance enclosure to contain any airborne powder.
-
Use a spatula and weighing paper to handle the solid. Avoid creating dust.
-
Clean any spills immediately with a damp cloth, ensuring the cloth is disposed of as hazardous waste.
-
-
Dissolving and Reaction Setup:
-
Wear a face shield over your chemical splash goggles.
-
Add the solvent to the solid in a controlled manner to prevent splashing.
-
Ensure all reaction vessels are properly secured and the reaction is conducted within a chemical fume hood.
-
-
Reaction Monitoring and Work-up:
-
Continuously monitor the reaction for any unexpected changes.
-
During work-up procedures such as extractions, be mindful of pressure buildup and vent the separatory funnel frequently.
-
-
Purification:
-
When performing column chromatography, ensure the column is properly packed and run to avoid leaks.
-
Collect all fractions in clearly labeled containers.
-
Disposal Plan: A Commitment to Environmental Stewardship
The responsible disposal of chemical waste is a critical component of laboratory safety and environmental protection.
Waste Segregation and Disposal:
| Waste Stream | Collection Procedure | Disposal Protocol |
| Solid Waste | Collect all contaminated materials (gloves, weighing paper, paper towels) in a dedicated, labeled hazardous waste bag. | Dispose of in accordance with your institution's hazardous chemical waste procedures. |
| Liquid Waste | Collect all solutions containing the compound, including reaction mixtures and chromatography fractions, in a labeled, sealed, and compatible hazardous waste container. | Dispose of through your institution's chemical waste management program. Do not pour down the drain.[8] |
| Sharps | Any contaminated needles or other sharps should be placed in a designated sharps container for hazardous chemical waste. | Follow your institution's protocol for sharps disposal. |
The following decision tree provides a clear guide for the proper segregation and disposal of waste generated during the handling of 6-Methyl-5,11-dihydroindolo[3,2-b]carbazole.
Caption: A decision tree for the proper disposal of waste.
By adhering to these guidelines, you are not only protecting yourself and your colleagues but also contributing to a culture of safety and responsibility within the scientific community. We are confident that by integrating these principles into your laboratory practice, you can continue to push the boundaries of scientific discovery with the utmost confidence and security.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Carbazole. Retrieved from [Link]
-
CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]
-
Environmental Health and Safety, University of Washington. (n.d.). Personal Protective Equipment Requirements for Laboratories. Retrieved from [Link]
-
Bio-protocol. (n.d.). General Procedure for the Preparation of Carbazole Derivatives. Retrieved from [Link]
-
Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]
-
GERPAC. (n.d.). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]
-
PubChem. (n.d.). 5,11-Dihydroindolo[3,2-b]carbazole. Retrieved from [Link]
-
Dartmouth Environmental Health and Safety. (n.d.). Personal Protective Equipment in Chemistry. Retrieved from [Link]
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- 2. file.medchemexpress.com [file.medchemexpress.com]
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- 4. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 5. gerpac.eu [gerpac.eu]
- 6. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 8. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
